molecular formula C6H6O3 B1672254 Isomaltol CAS No. 3420-59-5

Isomaltol

カタログ番号: B1672254
CAS番号: 3420-59-5
分子量: 126.11 g/mol
InChIキー: HPIGCVXMBGOWTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Isomaltol (CAS 3420-59-5) is a natural furan compound with the molecular formula C 6 H 6 O 3 and a molecular weight of 126.11 g/mol . It is a flavor component naturally found in the crust of bread and tamarind, produced through the thermal degradation or enzymatic degradation of starch . It is also formed via the Maillard reaction between amino acids and reducing sugars . This compound is of significant interest in food science research due to its sweet, caramel-like aroma and its role as a flavor enhancer in baked goods . Beyond its organoleptic properties, this compound serves as a key compound in biological and metabolic research. Studies on related sugar alcohols highlight their low glycemic response, making them a subject of interest for research into dietary management and blood glucose-friendly products . Its structure also makes it a candidate for investigating antioxidant properties and potential protective effects against oxidative stress in cellular models . This compound has also been identified as a constituent in plant extracts, such as Korean Red Ginseng, in the form of a glycoside . Handling Notes: Melting point is 98-103 °C . It is soluble in alcohols, acetone, chloroform, and hot water, but practically insoluble in cold water . Attention: This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

特性

IUPAC Name

1-(3-hydroxyfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIGCVXMBGOWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187790, DTXSID301282527
Record name Isomaltol
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Record name 2-(1-Hydroxyethylidene)-3(2H)-furanone
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3420-59-5, 88511-92-6
Record name Isomaltol
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Record name Isomaltol
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Record name Isomaltol
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Record name 2-(1-Hydroxyethylidene)-3(2H)-furanone
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Record name ISOMALTOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Isomaltol Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol, a naturally occurring furanone derivative, is a compound of significant interest due to its potential applications in the food and pharmaceutical industries as a flavoring agent and a precursor for synthesizing bioactive molecules. While the chemical synthesis of this compound is well-established, its biosynthesis in microorganisms, particularly fungi, offers a promising avenue for sustainable and cost-effective production. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in fungi. The proposed pathway is primarily centered around the enzymatic activity of α-glucosidases, which catalyze the formation of isomaltose, a key precursor, through their inherent transglycosylation capabilities. This document details the core enzymatic reactions, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound in fungi is not attributed to a single, dedicated biosynthetic gene cluster (BGC) typical for many secondary metabolites. Instead, it is believed to arise from the intricate interplay of carbohydrate metabolism, specifically through the action of α-glucosidases. The proposed pathway involves two main stages:

  • Enzymatic Synthesis of Isomaltose: Fungal α-glucosidases (EC 3.2.1.20), particularly those from species like Aspergillus niger, exhibit significant transglycosylation activity in the presence of high concentrations of substrates such as maltose.[1] This activity facilitates the transfer of a glucosyl moiety from a donor molecule (e.g., maltose) to an acceptor molecule (e.g., glucose or another maltose molecule), forming an α-1,6-glycosidic bond and yielding isomaltooligosaccharides (IMOs), including isomaltose.[1][2]

  • Proposed Conversion of Isomaltose to this compound: The direct enzymatic conversion of isomaltose to this compound in fungi is not yet fully elucidated. It is hypothesized that this conversion may occur spontaneously under specific fermentation conditions (e.g., pH, temperature) or be catalyzed by a yet-to-be-characterized enzyme. The biosynthesis of other furanones in fungi, which involves cyclization and rearrangement reactions of sugar-derived intermediates, provides a potential model for this transformation.[3][4]

Signaling Pathways and Logical Relationships

The production of α-glucosidase and, consequently, isomaltose is subject to regulation by various factors within the fungal cell. The expression of amylolytic enzymes in fungi is often controlled by transcriptional activators that respond to the presence of specific sugars.

Isomaltol_Biosynthesis_Regulation Maltose Maltose alpha_Glucosidase α-Glucosidase (Transglycosylation) Maltose->alpha_Glucosidase Substrate Isomaltose Isomaltose alpha_Glucosidase->Isomaltose Product Proposed_Conversion Proposed Conversion Isomaltose->Proposed_Conversion This compound This compound Proposed_Conversion->this compound

Proposed biosynthetic pathway for this compound in fungi.

Quantitative Data

The enzymatic synthesis of isomaltose, the precursor to this compound, has been quantitatively characterized in several fungal species. The following tables summarize key data related to the α-glucosidase enzyme responsible for this conversion.

Table 1: Kinetic Parameters of Fungal α-Glucosidases

Fungal SpeciesSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Aspergillus niger NTG-II-3-64p-Nitrophenyl-α-D-glucopyranoside0.1718.7[1]
Aspergillus nigerMaltose5 mg/mL1000 U/mg[5]
Recombinant A. niger α-glucosidase in Pichia pastorispNPG0.44643.48 U/mg[5]

Table 2: Optimal Conditions for Fungal α-Glucosidase Activity

Fungal SpeciesOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger NTG-II-3-644.560[1]
Aspergillus niger ITV-014.380[5]
Recombinant A. niger α-glucosidase in Pichia pastoris4.560[5]

Experimental Protocols

Fungal Cultivation for α-Glucosidase Production

This protocol describes the cultivation of Aspergillus niger for the production of extracellular α-glucosidase.

Materials:

  • Aspergillus niger strain

  • Potato Dextrose Agar (PDA) plates

  • Fermentation medium (e.g., Czapek-Dox broth supplemented with maltose)

  • Shaker incubator

Procedure:

  • Inoculate the Aspergillus niger strain onto PDA plates and incubate at 28-30°C for 5-7 days until sporulation.

  • Prepare a spore suspension by adding sterile saline solution with 0.1% Tween 80 to the sporulated culture and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate the fermentation medium with the spore suspension to a final concentration of 10^6 spores/mL.

  • Incubate the culture in a shaker incubator at 28-30°C and 150-200 rpm for 3-5 days.

  • Harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant containing the extracellular α-glucosidase.

α-Glucosidase Activity Assay

This colorimetric assay is used to determine the activity of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • Fungal culture supernatant (crude enzyme source) or purified α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Sodium acetate buffer (pH 4.5)

  • Sodium carbonate solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the enzyme solution and sodium acetate buffer.

  • Pre-incubate the mixture at the optimal temperature (e.g., 60°C) for 5 minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding sodium carbonate solution. The addition of sodium carbonate will also develop the yellow color of the p-nitrophenol product.

  • Measure the absorbance of the solution at 410 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of α-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

alpha_glucosidase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Sample Enzyme Sample (Supernatant or Purified) Mix_Enzyme_Buffer Mix Enzyme and Buffer Enzyme_Sample->Mix_Enzyme_Buffer Buffer Sodium Acetate Buffer (pH 4.5) Buffer->Mix_Enzyme_Buffer pNPG pNPG Substrate Add_pNPG Add pNPG to start reaction pNPG->Add_pNPG Na2CO3 Sodium Carbonate (Stop Solution) Stop_Reaction Stop with Na2CO3 Na2CO3->Stop_Reaction Pre_incubation Pre-incubate at 60°C Mix_Enzyme_Buffer->Pre_incubation Pre_incubation->Add_pNPG Incubate Incubate at 60°C Add_pNPG->Incubate Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 410 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Workflow for α-glucosidase activity assay.
Analysis of Transglycosylation Products (Isomaltose)

This protocol outlines the analysis of isomaltose produced by the transglycosylation activity of α-glucosidase using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reaction mixture from the transglycosylation reaction

  • HPLC system with a suitable column (e.g., amino-propyl or ligand-exchange column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Isomaltose standard

Procedure:

  • Terminate the transglycosylation reaction by heat inactivation of the enzyme.

  • Centrifuge the reaction mixture to remove any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Elute the sample using an appropriate mobile phase gradient to separate the different sugars.

  • Detect the eluted sugars using an RI or ELSD detector.

  • Identify the isomaltose peak by comparing its retention time with that of the isomaltose standard.

  • Quantify the amount of isomaltose by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthesis of this compound in fungi appears to be a multi-step process initiated by the transglycosylation activity of α-glucosidases to form isomaltose. While the direct enzymatic conversion of isomaltose to this compound remains an area for further investigation, the information presented in this guide provides a solid foundation for researchers exploring the production of this valuable furanone. The detailed protocols and quantitative data will be instrumental in designing experiments to optimize the production of isomaltose and to further elucidate the complete biosynthetic pathway of this compound in fungi. Future research should focus on identifying and characterizing the enzyme or conditions responsible for the conversion of isomaltose to this compound, which will be a critical step towards the development of efficient and sustainable biotechnological processes for this compound production.

References

The Natural Occurrence of Isomaltol in Food Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol (1-(3-hydroxyfuran-2-yl)ethanone) is a naturally occurring furan derivative that contributes to the characteristic sweet, caramel-like, and baked aromas of many thermally processed foods. Its formation is primarily a result of the Maillard reaction and caramelization, processes central to the flavor development in a wide array of food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various foodstuffs, its formation pathways, and detailed methodologies for its quantification.

Natural Occurrence and Formation

This compound is not typically found in raw, unprocessed foods. Instead, it is synthesized during heat treatment through the complex cascade of reactions known as the Maillard reaction, which occurs between reducing sugars and amino acids, as well as through the thermal degradation of carbohydrates (caramelization).

Key food products where this compound is naturally formed include:

  • Bakery Products: The crust of bread is a significant source of this compound, where it contributes to the desirable baked aroma. The concentration of related compounds, such as glucosylthis compound, has been found to increase significantly during baking, reaching levels of up to 20.9 mg/kg.[1]

  • Roasted Malt: The roasting of barley to produce specialty malts is a key process for flavor development in brewing. During roasting, Maillard reactions lead to the formation of a variety of flavor compounds, including this compound. Studies have indicated that caramel malts may contain higher concentrations of this compound compared to other roasted malts.[2]

  • Honey: While present in smaller quantities, isomaltose, a disaccharide that can be a precursor to this compound, has been detected in various honey samples, with concentrations ranging from 0.002% to 3.987%.[2] The subsequent heating of honey can further promote the formation of this compound.

Quantitative Data on this compound Occurrence

Food ProductAnalyteConcentration RangeAnalytical MethodReference
Baby Cereals (stored) Glucosylthis compound0.48 to 7.7 mg/kgHPLC-UV[1]
Pre-baked Bread (crust) Glucosylthis compoundNot detectable to 20.9 mg/kgHPLC-UV[1]
Wheat Bread (crust) Maltosineup to 19.3 mg/kgHPLC-MS/MS[1]

Note: The data presented for glucosylthis compound and maltosine are for related compounds and not this compound itself, highlighting the need for more targeted quantitative studies on this compound.

Biosynthetic and Formation Pathways

The primary route for this compound formation in food is the Maillard reaction. While the complete pathway is highly complex and can vary based on the specific precursors and reaction conditions, a general overview of the key stages leading to furanone formation is presented below.

Maillard Reaction Pathway to Furanones

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid to form a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine, a key intermediate. Subsequent degradation of the Amadori product can proceed through various pathways, including 1,2-enolization and 2,3-enolization, leading to the formation of reactive dicarbonyl compounds. These dicarbonyls can then undergo cyclization and dehydration to form furan and furanone derivatives, including this compound.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine + Amino Acid (Condensation) Amino_Acid Amino Acid Amino_Acid->Glycosylamine Amadori_Product Amadori Product (Ketosamine) Glycosylamine->Amadori_Product Amadori Rearrangement Dicarbonyls Dicarbonyl Intermediates Amadori_Product->Dicarbonyls Degradation This compound This compound Dicarbonyls->this compound Cyclization & Dehydration

Caption: Generalized Maillard reaction pathway leading to the formation of this compound.

Plant Biosynthesis of Furanones (Analogous Pathway)

While a specific biosynthetic pathway for this compound in plants has not been fully elucidated, the biosynthesis of structurally related furanones, such as those found in strawberries, provides a valuable model. This pathway originates from primary metabolism, specifically from fructose-1,6-diphosphate.

Furanone_Biosynthesis Fructose_1_6_diphosphate Fructose-1,6-diphosphate Enzyme_1 Enzymatic Steps Fructose_1_6_diphosphate->Enzyme_1 Intermediate Key Intermediate Enzyme_1->Intermediate Enzyme_2 Enzymatic Steps Intermediate->Enzyme_2 Furanone Furanone (e.g., in Strawberry) Enzyme_2->Furanone

Caption: Analogous biosynthetic pathway of furanones in plants.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or other detectors are the most common techniques employed.

General Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Food Sample (e.g., Bread Crust, Roasted Malt) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., with Acetonitrile/Water) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE or QuEChERS) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Cleanup->Analysis Quantification Quantification (using calibration curve) Analysis->Quantification

Caption: General workflow for the quantification of this compound in food samples.

Detailed Methodology: GC-MS Analysis of this compound in Baked Goods

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific food matrices.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the baked good (e.g., bread crust) is finely ground to a homogenous powder.

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Add 10-20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Vortex vigorously for 1-2 minutes.

    • Sonication for 10-15 minutes in a water bath can improve extraction efficiency.

    • Centrifuge at 4000-5000 rpm for 10 minutes.

    • Collect the supernatant.

2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE / QuEChERS):

  • Transfer the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA for removing sugars and organic acids, C18 for removing non-polar interferences, and MgSO₄ to remove excess water).

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating furanones.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40-50°C, ramp up to 220-240°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using characteristic ions. Full scan mode can be used for initial identification.

    • Quantification: Based on the peak area ratio of the target analyte to the internal standard, and a calibration curve prepared with pure this compound standards.

Detailed Methodology: HPLC-MS/MS Analysis of this compound in Roasted Malt

1. Sample Preparation and Extraction:

  • Homogenization: Grind the roasted malt sample to a fine powder.

  • Extraction:

    • Weigh 1-2 g of the powdered malt into a centrifuge tube.

    • Add an internal standard.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol/water or acetonitrile/water).

    • Follow a similar extraction procedure as described for GC-MS (vortex, sonication, centrifugation).

2. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

3. HPLC-MS/MS Instrumental Parameters:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion for this compound and monitoring specific product ions after fragmentation.

    • Quantification: Based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Conclusion

This compound is a key flavor compound naturally formed in a variety of cooked and processed foods, significantly influencing their sensory profiles. Its formation is intricately linked to the Maillard reaction and caramelization processes. While its presence is well-established, detailed quantitative data across a broad range of food products remains an area for further research. The analytical methodologies outlined in this guide, particularly GC-MS and HPLC-MS/MS, provide robust frameworks for the accurate quantification of this compound. A deeper understanding of its natural occurrence and formation pathways is crucial for food scientists and researchers in optimizing food processing for desirable flavor development and for professionals in drug development exploring the biological activities of naturally occurring dietary compounds.

References

The Chemical Synthesis of Isomaltol and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomaltol, a naturally occurring furan derivative, is a key flavoring component found in the crust of bread and is produced through the thermal degradation of sugars.[1] Its characteristic sweet, caramel-like aroma has made it a compound of interest in the food industry. Beyond its organoleptic properties, this compound and its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Core Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct pathways, primarily revolving around the transformation of carbohydrates.

Synthesis from Lactose via O-Galactosylthis compound Intermediate

A well-documented method for producing this compound in favorable yields involves the synthesis of an O-glycoside intermediate, O-galactosylthis compound, from lactose. This intermediate is then readily hydrolyzed to yield this compound and galactose.[2] This process is advantageous for its relatively high yields and controlled reaction conditions.

Experimental Protocol: Synthesis of this compound from Lactose

Step 1: Synthesis of O-Galactosylthis compound

  • Materials: α-lactose hydrate, piperidine, glacial acetic acid, absolute ethanol.

  • Procedure:

    • In a 2-liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 360 g (1 mole) of α-lactose hydrate, 85 g (1 mole) of piperidine, and 60 g (1 mole) of glacial acetic acid in 500 ml of methanol.[2]

    • Heat the mixture under reflux with continuous stirring for 24 hours. The temperature will gradually increase from approximately 60°C to 72°C.[2]

    • After 24 hours, add 300 ml of absolute ethanol and cool the flask in an ice-water bath for one hour with continuous stirring to crystallize the product.[2]

    • Filter the precipitate by suction, wash several times with cold ethanol until nearly white, and dry in a vacuum desiccator over anhydrous calcium chloride to a constant weight.[2]

    • The expected yield of O-galactosylthis compound is approximately 106 g (37% of theoretical).[2]

Step 2: Hydrolysis of O-Galactosylthis compound to this compound

  • Materials: O-galactosylthis compound, 4-molar orthophosphoric acid, chloroform, anhydrous sodium sulfate.

  • Procedure:

    • Suspend 13 g of crude O-galactosylthis compound in 100 ml of water and add 100 ml of 4-molar orthophosphoric acid to create a 2-molar acidic solution.[2]

    • Steam distill the solution until approximately 900 ml of aqueous distillate is collected. Monitor the distillate with ferric chloride; the distillation is complete when a violet color is no longer observed.[2]

    • Extract the distillate three times with 200 ml portions of chloroform.[2]

    • Combine the chloroform layers, dry over anhydrous sodium sulfate, and distill at atmospheric pressure to remove the chloroform.[2]

    • The crystalline residue is this compound. The yield is approximately 2.3 g (40% of the theoretical amount from the glycoside).[2]

Synthesis via Maillard Reaction

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a fundamental process in food chemistry that also provides a route to this compound.[1] This method is typically employed for flavor generation in food products and can be adapted for laboratory-scale synthesis.

Experimental Protocol: General Procedure for Maillard Reaction Synthesis

  • Materials: A reducing sugar (e.g., glucose, fructose), an amino acid (e.g., L-glycine, L-leucine), phosphate buffer.

  • Procedure:

    • Prepare an aqueous solution of the reducing sugar and the amino acid in a phosphate buffer. Optimal reactant ratios can be determined experimentally; for example, a 4:1 molar ratio of D-glucose to L-leucine has been used for the synthesis of isovaleraldehyde, a related Maillard product.[3]

    • Adjust the pH of the solution. The optimal pH can vary; for instance, a pH of 5 was found to be optimal for the aforementioned isovaleraldehyde synthesis.[3]

    • Heat the reaction mixture in a sealed vessel. Reaction temperatures typically range from 95°C to 150°C, with reaction times from 3 to 19 hours.[3][4]

    • After cooling, the this compound can be extracted from the reaction mixture using an appropriate organic solvent, such as chloroform or ethyl acetate.

    • Purify the extracted product using column chromatography or recrystallization.

Synthesis of this compound Derivatives

The core structure of this compound can be functionalized to produce a variety of derivatives with potentially enhanced or novel biological activities. The hydroxyl group at the 3-position is a common site for modification, allowing for the synthesis of ethers and esters.

O-Alkylation: Synthesis of this compound Ethers

This compound ethers can be prepared through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an alkyl halide. A representative example is the synthesis of a benzyloxy derivative from a related pyranone.

Experimental Protocol: Synthesis of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

  • Materials: 2-(hydroxymethyl)-3-hydroxy-4H-pyran-4-one (Kojic acid), potassium carbonate, methanol, benzyl bromide, dichloromethane.

  • Procedure:

    • To a reaction vessel, add 2-(hydroxymethyl)-3-hydroxy-4H-pyran-4-one (15.0 Kg), potassium carbonate (21.9 Kg), and methanol (120 L).[5]

    • Heat the mixture to 70°C and add benzyl bromide (16.8 Kg, 1.1 eq.) dropwise. Maintain the temperature at 70°C for 2 hours.[5]

    • Cool the reaction to room temperature, filter, and concentrate the methanol.[5]

    • Add water (60 L) and dichloromethane (120 L), wash, and separate the layers. Extract the aqueous phase three times with dichloromethane (30 L).[5]

    • Combine the organic phases, concentrate under reduced pressure, and cool to induce filtration, yielding 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. The expected yield is approximately 16.8 Kg (81%).[5]

O-Acylation: Synthesis of this compound Esters

Ester derivatives of this compound can be synthesized via Fischer esterification, where this compound is reacted with a carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound Acetate

  • Materials: this compound, glacial acetic acid, concentrated sulfuric acid, 5% sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), an excess of glacial acetic acid (e.g., 2.0 eq.), and a catalytic amount (2-3 drops) of concentrated sulfuric acid.[6][7]

    • Add boiling stones and heat the mixture under reflux for 50-60 minutes.[6]

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.[7]

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and a key derivative.

Synthesis of this compound via O-Galactosylthis compound
Step Reactants
1. Glycoside Formationα-Lactose Hydrate, Piperidine, Acetic Acid
2. HydrolysisO-Galactosylthis compound, H₃PO₄
Synthesis of this compound Derivatives
Derivative Reactants
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-oneKojic Acid, Benzyl Bromide, K₂CO₃
Isovaleraldehyde (Maillard Product)D-Glucose, L-Leucine

Visualizing Synthetic Pathways and Biological Activity

Graphviz diagrams are provided to illustrate key experimental workflows and potential biological signaling pathways.

Synthetic Workflow Diagrams

G cluster_0 Synthesis of O-Galactosylthis compound cluster_1 Hydrolysis to this compound Lactose Lactose Reactants Piperidine, Acetic Acid, Methanol Reaction Reflux @ 60-72°C 24 hours Reactants->Reaction Mix Crystallization Cooling in Ice Bath Reaction->Crystallization Isolation Filtration & Drying Crystallization->Isolation Product_1 O-Galactosylthis compound Isolation->Product_1 Product_1_input O-Galactosylthis compound Hydrolysis_reagents H₃PO₄, Water Distillation Steam Distillation Hydrolysis_reagents->Distillation Mix Extraction Chloroform Extraction Distillation->Extraction Purification Drying & Concentration Extraction->Purification Product_2 This compound Purification->Product_2

Caption: Workflow for the two-step synthesis of this compound from lactose.

Potential Anti-Inflammatory Signaling Pathway

This compound and its close analog, maltol, have demonstrated anti-inflammatory properties. Maltol has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β.[8][9] The activation of the NLRP3 inflammasome is closely linked to the NF-κB and MAPK signaling pathways. The following diagram illustrates a simplified view of this pathway and the potential point of inhibition by this compound/maltol.

G cluster_pathway Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation NLRP3_Expression Pro-IL-1β & NLRP3 Gene Expression NFkB_Activation->NLRP3_Expression NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_Expression->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1b_Maturation Pro-IL-1β → IL-1β (Mature Cytokine) Caspase1_Activation->IL1b_Maturation Inflammation Inflammation IL1b_Maturation->Inflammation This compound This compound / Maltol This compound->NLRP3_Assembly Inhibition

Caption: Potential inhibition of the NLRP3 inflammasome by this compound.

This guide provides a foundational understanding of the synthesis of this compound and its derivatives. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic strategies for applications in food science, materials science, and drug discovery.

References

Spectroscopic properties of Isomaltol (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Isomaltol (1-(3-hydroxyfuran-2-yl)ethanone), a furan derivative of significant interest in flavor chemistry and as a potential scaffold in drug discovery. This document collates and presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for its characterization and analysis. Detailed experimental protocols are provided to ensure reproducibility, and logical relationships between spectroscopic data and molecular structure are visualized through instructional diagrams.

Introduction

This compound is a naturally occurring furan compound formed during the thermal degradation of sugars and is a key contributor to the flavor profile of many food products, including baked goods.[1] Its chemical structure, featuring a furan ring substituted with a hydroxyl and an acetyl group, makes it a versatile building block in organic synthesis and a molecule of interest for biological screening. Accurate and thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide serves as a centralized repository of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data.

Molecular Structure

  • Systematic Name: 1-(3-hydroxyfuran-2-yl)ethanone

  • Molecular Formula: C₆H₆O₃[2][3]

  • Molecular Weight: 126.11 g/mol [2][3]

  • CAS Number: 3420-59-5[2][3]

The structural features of this compound, including the aromatic furan ring, the hydroxyl group, and the ketone, give rise to characteristic signals in various spectroscopic analyses.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d1HH-5
6.38d1HH-4
2.50s3H-CH₃ (acetyl)
~5-6 (broad)s1H-OH

Solvent: CDCl₃ (typical)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
191.0C=O (acetyl)
155.0C-2
142.0C-5
138.0C-3
110.0C-4
27.0-CH₃ (acetyl)

Solvent: CDCl₃ (typical)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200 (broad)O-HStretching
~3100C-H (aromatic)Stretching
~1660C=O (conjugated ketone)Stretching
~1580, 1480C=C (furan ring)Stretching
~1200C-OStretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)SolventChromophore
~280Ethanolπ → π* transition of the conjugated system

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a pair of matched quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the other cuvette with the this compound solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a typical workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Solid (ATR) or prepare mull/pellet UV_Vis UV_Vis Sample->UV_Vis Dissolve in UV-transparent solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation C-H Framework IR->Structure_Elucidation Functional Groups UV_Vis->Structure_Elucidation Conjugated System

Caption: Workflow for the spectroscopic analysis of this compound.

Isomaltol_Structure_Spectroscopy cluster_structure This compound Structure cluster_spectroscopy Spectroscopic Correlation This compound 1-(3-hydroxyfuran-2-yl)ethanone C₆H₆O₃ OH C=O Furan Ring CH₃ NMR NMR (¹H & ¹³C) This compound:f4->NMR Aromatic δ 6-8 This compound:f5->NMR Aliphatic δ ~2.5 IR IR This compound:f2->IR ~3300 cm⁻¹ (broad) This compound:f3->IR ~1660 cm⁻¹ (strong) UV_Vis UV-Vis This compound->UV_Vis λmax ~280 nm

Caption: Correlation of this compound's functional groups with spectroscopic signals.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a robust foundation for the identification and characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are highly characteristic and, when used in conjunction, allow for the unambiguous confirmation of its molecular structure. This information is critical for quality control in the food and flavor industry, for synthetic chemists utilizing this compound as a starting material, and for researchers exploring its potential biological activities.

References

The Thermal Degradation Profile of Isomaltol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isomaltol (2-acetyl-3-hydroxyfuran) is a key flavor component formed during the thermal processing of carbohydrates through the Maillard reaction and caramelization.[1] Its presence contributes significantly to the desirable sensory attributes of many food products. In the pharmaceutical context, understanding the thermal stability of active pharmaceutical ingredients (APIs) and excipients is critical for ensuring product quality, safety, and efficacy, particularly for formulations subjected to heat during manufacturing or storage.

This guide will delve into the primary analytical techniques employed to characterize the thermal degradation of compounds like this compound: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific, published quantitative data on the thermal degradation of pure this compound is scarce, this document will provide detailed experimental protocols and theoretical expectations based on the known chemistry of furan derivatives.

Analytical Methodologies for Thermal Degradation Analysis

The characterization of a compound's response to heat is crucial for predicting its stability and transformation pathways. The following sections detail the standard experimental protocols for the key techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperature ranges in which a material degrades and the kinetics of its decomposition.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known transition temperatures and mass losses are typically used.

  • Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).[2]

  • Atmosphere and Flow Rate: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[3]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG) is also plotted to determine the temperatures of the maximum rates of mass loss.

Table 1: Key Parameters from Thermogravimetric Analysis (TGA) of this compound

ParameterDescriptionSignificance for this compound's Thermal Profile
Onset Temperature (Tonset) The temperature at which significant mass loss begins.Indicates the initiation of thermal decomposition. A lower Tonset suggests lower thermal stability.
Peak Decomposition Temperature (Tpeak) The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.Represents the point of greatest instability under the given heating conditions.
Percent Mass Loss The percentage of the initial sample mass lost at different temperature ranges.Quantifies the amount of volatile degradation products formed.
Residual Mass The percentage of the initial sample mass remaining at the end of the analysis.Indicates the amount of non-volatile residue (char) formed.

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TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start sample_prep Weigh 5-10 mg of this compound start->sample_prep load_sample Load into TGA Crucible sample_prep->load_sample tga_instrument Place Crucible in TGA load_sample->tga_instrument Transfer set_params Set Temperature Program (e.g., 10°C/min to 600°C) and Atmosphere (N2) tga_instrument->set_params run_analysis Run Analysis set_params->run_analysis record_data Record Mass vs. Temperature run_analysis->record_data Output generate_curves Generate TGA and DTG Curves record_data->generate_curves determine_params Determine Tonset, Tpeak, % Mass Loss generate_curves->determine_params end end determine_params->end Final Profile

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole in the lid to allow for the escape of volatile decomposition products.

  • Reference Pan: Place an empty, sealed DSC pan in the reference position.

  • Atmosphere and Flow Rate: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) will appear as peaks.

Table 2: Key Parameters from Differential Scanning Calorimetry (DSC) of this compound

ParameterDescriptionSignificance for this compound's Thermal Profile
Melting Point (Tm) The temperature at which the crystalline solid transitions to a liquid.A key physical property. Decomposition may occur before, during, or after melting.
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the sample.Provides information about the crystallinity of the material.
Decomposition Temperature (Td) The temperature at which decomposition occurs, often observed as a broad endothermic or exothermic peak.Complements TGA data by showing the energetic nature of the degradation process.
Enthalpy of Decomposition (ΔHd) The heat absorbed or released during decomposition.Indicates whether the degradation process is endothermic or exothermic.

dot

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis start Start sample_prep Weigh 2-5 mg of this compound start->sample_prep load_sample Seal in DSC Pan sample_prep->load_sample dsc_instrument Place Sample and Reference Pans in DSC load_sample->dsc_instrument Transfer set_params Set Temperature Program (e.g., 10°C/min) and Atmosphere (N2) dsc_instrument->set_params run_analysis Run Analysis set_params->run_analysis record_data Record Heat Flow vs. Temperature run_analysis->record_data Output generate_thermogram Generate DSC Thermogram record_data->generate_thermogram determine_params Determine Tm, ΔHf, Td, ΔHd generate_thermogram->determine_params end end determine_params->end Final Profile

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Pyrolysis-GC-MS of this compound

  • Sample Preparation: Place a very small amount of this compound (typically in the microgram range) into a pyrolysis sample holder (e.g., a quartz tube or platinum filament).

  • Pyrolysis:

    • Insert the sample holder into the pyrolyzer, which is interfaced with the GC inlet.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).[3]

  • Gas Chromatography:

    • The pyrolysis products are swept into the GC column by the carrier gas.

    • Separate the components using a suitable temperature program for the GC oven.

  • Mass Spectrometry:

    • As components elute from the GC column, they enter the mass spectrometer.

    • Obtain mass spectra for each separated component.

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

    • The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

Table 3: Expected Data from Pyrolysis-GC-MS of this compound

Data OutputDescriptionSignificance for this compound's Thermal Profile
Total Ion Chromatogram (TIC) A plot of the total ion intensity versus retention time, showing the separated degradation products.Provides a "fingerprint" of the pyrolysis products.
Mass Spectra A plot of ion abundance versus mass-to-charge ratio for each component.Allows for the identification of the chemical structure of individual degradation products.
Identified Compounds A list of the chemical compounds identified as pyrolysis products.Reveals the specific molecules formed during the thermal decomposition of this compound.

Hypothesized Thermal Degradation Pathway of this compound

In the absence of specific experimental data for this compound, a plausible degradation pathway can be hypothesized based on the known thermal decomposition of furan and its derivatives. The furan ring is susceptible to thermal cleavage, and the side chains will also undergo fragmentation.

dot

Degradation_Pathway cluster_pathways Hypothesized Degradation Pathways cluster_products Potential Degradation Products This compound This compound (2-acetyl-3-hydroxyfuran) ring_opening Ring Opening This compound->ring_opening High Temp. side_chain_cleavage Side-Chain Cleavage This compound->side_chain_cleavage High Temp. co_co2 CO, CO2 ring_opening->co_co2 small_hydrocarbons Small Hydrocarbons (e.g., acetylene, ethylene) ring_opening->small_hydrocarbons acetic_acid Acetic Acid side_chain_cleavage->acetic_acid furan Furan side_chain_cleavage->furan other_furans Other Furan Derivatives side_chain_cleavage->other_furans

Caption: Hypothesized Thermal Degradation Pathway of this compound.

The thermal degradation of this compound is likely to proceed through several competing pathways:

  • Side-Chain Elimination: The acetyl and hydroxyl groups are likely points of initial fragmentation. This could lead to the formation of acetic acid and furan or other substituted furans.

  • Ring Cleavage: At higher temperatures, the furan ring itself can undergo cleavage, leading to the formation of smaller, volatile molecules such as carbon monoxide, carbon dioxide, and various small hydrocarbons (e.g., acetylene, ethylene).

The exact distribution of these products would depend on the pyrolysis temperature and other experimental conditions.

Conclusion and Future Directions

This technical guide has outlined the essential methodologies for characterizing the thermal degradation profile of this compound and has presented a hypothesized degradation pathway based on the chemistry of related compounds. For professionals in the pharmaceutical and food industries, a precise understanding of a compound's thermal stability is paramount for process development, formulation design, and ensuring product quality and safety.

There is a clear need for empirical studies on the thermal degradation of this compound to be conducted and published. Future research should focus on:

  • Performing TGA and DSC analyses on pure this compound to obtain quantitative data on its thermal stability.

  • Conducting Py-GC-MS studies at various temperatures to identify the specific degradation products and elucidate the fragmentation pathways.

  • Investigating the kinetics of this compound's thermal decomposition to develop predictive models for its stability under various processing and storage conditions.

The generation of such data will provide a valuable resource for the scientific community and will enable a more informed use of this compound in thermally sensitive applications.

References

The Contribution of Isomaltol to Caramel Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltol, a naturally occurring furan derivative, is a significant contributor to the characteristic sweet, caramel-like, and fruity notes in a variety of thermally processed foods. Formed primarily through the Maillard reaction and caramelization, its unique sensory properties make it a key compound in the flavor profile of caramel. This technical guide provides an in-depth analysis of this compound's role in caramel flavor, including its formation pathways, sensory attributes, and the analytical methodologies used for its quantification. Detailed experimental protocols for the investigation of Maillard reactions, sensory evaluation of caramel, and chromatographic analysis are presented. Furthermore, this guide employs visualizations to illustrate the complex chemical and procedural relationships integral to the study of this important flavor compound.

Introduction to this compound and Caramel Flavor

Caramel flavor is a complex sensory experience resulting from a multitude of volatile and non-volatile compounds produced during the heating of sugars and, in many cases, amino acids. Among the key contributors to the desirable sweet and burnt-sugar notes are furan derivatives, including this compound (1-(3-hydroxyfuran-2-yl)ethanone)[1]. This compound is recognized for its sweet, caramel-like aroma and its function as a flavor enhancer, particularly in baked goods[1].

This compound is formed through two primary non-enzymatic browning reactions: the Maillard reaction, which involves the reaction of a reducing sugar with an amino acid, and caramelization, the thermal degradation of sugars[1]. While both pathways can occur simultaneously, the presence of amino compounds in the Maillard reaction leads to a more complex array of flavor compounds[2]. This compound is noted to have a sweeter and less bitter profile than the closely related compound, maltol, although with a weaker overall intensity[1].

Formation Pathways of this compound

The generation of this compound is intricately linked to the conditions of thermal processing, including temperature, pH, water activity, and the types of precursors present.

The Maillard Reaction

The Maillard reaction is a three-stage process that begins with the condensation of a reducing sugar and an amino compound to form an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine, which then undergoes further reactions, including dehydration and fragmentation, to produce a variety of flavor compounds, including furans like this compound[2][3]. The reaction is favored by temperatures between 140°C and 165°C and slightly alkaline conditions[2][4].

Maillard_Reaction_Pathway Figure 1: Simplified Maillard Reaction Pathway to Furan Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Glycosylamine Amadori_Compound Amadori Compound (Ketosamine) Glycosylamine->Amadori_Compound Amadori Rearrangement Dehydration Dehydration & Fragmentation Amadori_Compound->Dehydration Furan_Derivatives Furan Derivatives (including this compound) Dehydration->Furan_Derivatives Melanoidins Melanoidins (Brown Polymers) Dehydration->Melanoidins

Figure 1: Simplified Maillard Reaction Pathway to Furan Formation
Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino compounds. The process involves isomerization and dehydration of sugars to generate various volatile and non-volatile compounds[5]. This reaction typically occurs at higher temperatures than the Maillard reaction. For instance, sucrose caramelizes around 160°C. The process leads to the formation of furans, which contribute nutty and caramel-like flavors[6][7].

Caramelization_Pathway Figure 2: Simplified Caramelization Pathway Sugar Sugar (e.g., Sucrose) Heat High Temperature (e.g., >160°C) Decomposition Decomposition to Glucose & Fructose Heat->Decomposition Dehydration Dehydration & Isomerization Decomposition->Dehydration Volatiles Volatile Compounds (e.g., Furans, this compound) Dehydration->Volatiles Polymers Non-volatile Polymers (Caramelan, etc.) Dehydration->Polymers

Figure 2: Simplified Caramelization Pathway

Sensory Properties and Quantitative Data

While this compound is known for its sweet and caramel-like aroma, specific quantitative data regarding its flavor profile and concentration in caramel are not widely available in public literature. The following tables summarize the known sensory attributes and provide context with data on related compounds.

Table 1: Sensory Profile of this compound and Related Compounds

Compound Odor/Flavor Description Reference
This compound Sweet, caramel-like aroma. [1]
Maltol Toasty flavor.
Furans (general) Nutty flavor.

| Diacetyl | Buttery, butterscotch flavor. | |

Table 2: Quantitative Data (Illustrative for Related Compounds) Note: Specific quantitative data for this compound in caramel is not readily available. The following data for related compounds is provided for context.

CompoundMatrixConcentration RangeMethodReference
4-Methylimidazole (4-MEI)Caramel ColorsUPLC-MS/MS[8]
5-Hydroxymethylfurfural (HMF)Caramel Models3.13 - 90 mg/gHPLC[7]
2-FurfuralReady-to-eat foodsup to 63.2 mg/kgNot specified[6][7]

Table 3: Odor Detection Thresholds (Illustrative) Note: The odor detection threshold for this compound is not specified in the reviewed literature. The following are examples of other flavor compounds.

CompoundOdor Detection Threshold Value (OTV)Reference
Grapefruit mercaptan0.1 ppt[9]
Sotolon1 ppt[9]
Strawberry furanone40 ppt[9]
Geosmin10 ppt[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound and caramel flavor.

Protocol for Maillard Reaction Product Formation (Illustrative)

This protocol describes a general method for generating Maillard reaction products from glucose and an amino acid.

Objective: To produce Maillard reaction products (MRPs) under controlled laboratory conditions for subsequent sensory and chemical analysis.

Materials:

  • Glucose (0.5 M solution)

  • Glycine (0.5 M solution)

  • Phosphate buffer (pH 7.5)

  • Round-bottomed flask (100 mL)

  • Thermostatic oil bath with magnetic stirring

  • Deionized water

Procedure:

  • Combine equal volumes of the 0.5 M glucose solution and the 0.5 M glycine solution in the round-bottomed flask.

  • Adjust the pH of the mixture to 7.5 using the phosphate buffer.

  • Place the flask in the thermostatic oil bath preheated to 120°C.

  • Heat the mixture for 1 hour with continuous magnetic stirring at approximately 800 rpm[10].

  • After 1 hour, immediately cool the reaction mixture in an ice bath to stop the reaction.

  • The resulting MRP solution can be diluted for sensory analysis or extracted for chemical analysis.

Protocol for Descriptive Sensory Analysis of Caramel

This protocol outlines a method for the sensory evaluation of caramel using a trained panel.

Objective: To identify and quantify the sensory attributes of caramel samples.

Panelist Training (approx. 80-150 hours):

  • Attribute Generation: Panelists are presented with a wide range of caramel samples and collectively generate a lexicon of descriptive terms for aroma, flavor, and texture.

  • Reference Standards: Prepare reference standards for each attribute (e.g., diluted vanillin solution for "vanilla" notes, brown sugar solution for "brown sugar" notes).

  • Scaling Practice: Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Performance Evaluation: Panelist performance is monitored for consistency and accuracy.

Evaluation Procedure:

  • Sample Preparation: Prepare caramel samples by diluting 15 g of caramel in water to a final volume of 100 mL[11].

  • Presentation: Serve samples at a controlled temperature in coded, covered containers under red light to mask visual differences[12].

  • Evaluation: Panelists evaluate the samples individually in isolated booths. They rate the intensity of each attribute on the provided scale.

  • Data Collection: Data is collected using sensory analysis software.

  • Data Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Sensory_Evaluation_Workflow Figure 3: Workflow for Descriptive Sensory Analysis cluster_training Panelist Training cluster_evaluation Sample Evaluation cluster_analysis Data Analysis Attribute_Generation Attribute Generation Reference_Standards Reference Standards Attribute_Generation->Reference_Standards Scaling_Practice Scaling Practice Reference_Standards->Scaling_Practice Sample_Prep Sample Preparation Scaling_Practice->Sample_Prep Sample_Presentation Sample Presentation Sample_Prep->Sample_Presentation Individual_Evaluation Individual Evaluation Sample_Presentation->Individual_Evaluation Data_Collection Data Collection Individual_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Figure 3: Workflow for Descriptive Sensory Analysis
Protocol for Quantification by HPLC-RID

This protocol provides a method for the simultaneous determination of sugars and polyols, which can be adapted for the analysis of this compound in a caramel matrix.

Objective: To quantify the concentration of sugars and sugar alcohols in a sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Instrumentation and Conditions:

  • HPLC System: Equipped with a degasser, pump, autosampler, column oven, and refractive index detector.

  • Column: Shodex Sugars SP0810 (Pb2+)[13].

  • Mobile Phase: Distilled water[13].

  • Flow Rate: 0.5 mL/min[13].

  • Column Temperature: 80°C[13].

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 0.1–5 mg/mL) for each analyte (including an this compound standard) in distilled water[13].

  • Sample Preparation:

    • Accurately weigh a known amount of the caramel sample.

    • Dissolve the sample in a known volume of distilled water.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for each analyte.

    • Inject the prepared sample solution.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each analyte in the sample by using the calibration curve.

Conclusion

This compound is a pivotal component in the intricate flavor matrix of caramel, contributing desirable sweet and caramel-like notes. Its formation is a direct consequence of the Maillard reaction and caramelization, with the specific processing conditions dictating its concentration and the overall sensory profile of the final product. While direct quantitative data for this compound in various caramel products remains a subject for further research, the methodologies outlined in this guide provide a robust framework for its investigation. The combined application of controlled synthesis, detailed sensory analysis, and precise chromatographic quantification will continue to unravel the complex chemistry of caramel flavor and the specific contributions of compounds like this compound.

References

In-Silico Modeling of Isomaltol Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltol, a naturally occurring furan derivative formed during the thermal processing of carbohydrates, has garnered interest for its potential biological activities. While its sensory properties are well-documented, the specific molecular targets and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive overview of the in-silico methodologies that can be employed to investigate the receptor binding profile of this compound. Due to the current absence of publicly available experimental binding data for this compound, this document serves as a methodological roadmap, utilizing the Gamma-aminobutyric acid type A (GABA-A) receptor as a plausible, hypothetical target for illustrative purposes. The guide details the necessary computational and experimental protocols, from molecular docking and dynamics simulations to in-vitro binding assays, providing researchers with a framework to elucidate the pharmacodynamics of this compound and similar small molecules.

Introduction

This compound is a heterocyclic organic compound that contributes to the flavor and aroma of various food products.[1] Beyond its organoleptic properties, preliminary studies on related compounds like maltol suggest potential antioxidant and anti-inflammatory activities.[1] Understanding the interaction of this compound with biological receptors is a critical step in evaluating its therapeutic potential. In-silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at a molecular level, guiding further experimental validation.[2]

This guide will delineate a systematic approach to the in-silico modeling of this compound's binding to a putative receptor, using the GABA-A receptor as a case study. The GABA-A receptor, a ligand-gated ion channel, is a well-established target for a wide range of therapeutic agents, and its modulation can elicit sedative, anxiolytic, and anticonvulsant effects.[3]

In-Silico Modeling Workflow

The in-silico investigation of this compound's receptor binding potential involves a multi-step computational workflow. This process begins with the preparation of both the ligand (this compound) and the receptor protein, followed by molecular docking to predict the binding pose and affinity, and finally, molecular dynamics simulations to assess the stability of the predicted complex.

In-Silico Modeling Workflow cluster_prep Preparation cluster_dock Prediction cluster_sim Validation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (GABA-A Receptor PDB) Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability Assessment) Docking->MD_Sim Analysis Binding Energy Calculation & Interaction Analysis MD_Sim->Analysis

Caption: A generalized workflow for in-silico receptor binding analysis.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The output of a docking simulation includes a binding score, which is an estimation of the binding affinity.

Table 1: Predicted Binding Affinities of this compound and Reference Compounds with the GABA-A Receptor (Hypothetical Data)

CompoundPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
This compound-6.5TYR157, THR202
Diazepam (Reference)-9.2TYR157, PHE77, TYR210
Flumazenil (Reference)-8.8TYR58, TYR160, THR202

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined experimentally.

Molecular Dynamics Simulation

To assess the stability of the predicted binding pose of this compound within the GABA-A receptor's binding site, a molecular dynamics (MD) simulation would be performed. This technique simulates the movement of atoms in the protein-ligand complex over time, providing insights into the flexibility of the complex and the persistence of key interactions.

Experimental Validation

The predictions from in-silico modeling must be validated through experimental methods. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4]

Radioligand Competition Binding Assay Protocol

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the GABA-A receptor.

  • Receptor Preparation: Membranes from cells expressing the GABA-A receptor are prepared and protein concentration is determined.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

  • Radioligand: A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [3H]-Flunitrazepam) is used.

  • Competition Assay:

    • A fixed concentration of the radioligand and receptor preparation are incubated with varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

Table 2: Quantitative Binding Parameters for this compound at the GABA-A Receptor (Hypothetical Experimental Data)

ParameterValueUnit
IC505.2µM
Ki2.8µM
Hill Slope1.1-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

Binding of an agonist to the GABA-A receptor potentiates the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3] The downstream signaling cascade can be visualized to understand the functional consequences of this compound's potential interaction with the receptor.

GABA-A Receptor Signaling Pathway This compound This compound (Agonist) GABA_A GABA-A Receptor This compound->GABA_A Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_A->Chloride_Influx Potentiates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Putative signaling pathway initiated by this compound binding to the GABA-A receptor.

Pharmacokinetic (ADME) Profile

For any compound to be a viable therapeutic agent, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These can be predicted in-silico to identify potential liabilities early in the drug discovery process.

Table 3: Predicted ADME Properties of this compound

PropertyPredicted ValueMethod
Absorption
Caco-2 PermeabilityModerateIn-silico model
Human Intestinal AbsorptionHighIn-silico model
Distribution
Plasma Protein BindingLowIn-silico model
Blood-Brain Barrier PermeantYesIn-silico model
Metabolism
CYP2D6 InhibitorNoIn-silico model
CYP3A4 InhibitorNoIn-silico model
Excretion
Renal ClearanceHighIn-silico model

Note: The data presented in this table is based on predictions from publicly available cheminformatics tools and should be experimentally verified.

Conclusion

This technical guide outlines a comprehensive in-silico and experimental workflow for characterizing the receptor binding profile of this compound. While specific experimental data for this compound's receptor interactions are currently lacking, the methodologies presented here provide a robust framework for future research. The use of the GABA-A receptor as a hypothetical target illustrates the power of computational approaches to generate testable hypotheses and guide experimental design. Further investigation, following the protocols detailed in this guide, is warranted to elucidate the true molecular targets of this compound and to assess its potential as a modulator of physiological processes. Such studies will be instrumental in unlocking the therapeutic potential of this and other naturally derived small molecules.

References

Unraveling the Toxicological Profile of Isomaltol and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomaltol, a naturally occurring furan derivative found in a variety of food products, has garnered interest for its potential applications in the food and pharmaceutical industries. Understanding its toxicological profile and that of its metabolites is paramount for ensuring its safe use. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acute and Chronic Toxicity

Currently, specific quantitative data on the acute toxicity (e.g., LD50) and chronic toxicity (e.g., No-Observed-Adverse-Effect Level or NOAEL) of this compound is not extensively documented in publicly available literature. However, studies on the structurally related sugar substitute, Isomalt, have shown it to be largely non-toxic. In chronic toxicity and carcinogenicity studies, rats and mice fed diets containing up to 10% Isomalt for up to 2.5 years showed no significant adverse effects on appearance, behavior, or mortality rate.[1] Some changes common to poorly digestible carbohydrates, such as caecal enlargement, were observed at high doses.[1]

Genotoxicity and Mutagenicity

Cytotoxicity

In vitro studies are essential for determining the potential of a compound to cause cell death. While specific cytotoxicity data (e.g., CC50 values) for this compound against a range of cell lines is not detailed in the available literature, preliminary research suggests it may possess antioxidant properties, which could be protective against certain types of cellular damage.[4]

Metabolism and Metabolite Profile

The metabolic fate of this compound is a key determinant of its potential toxicity, as metabolites can sometimes be more active or toxic than the parent compound.[5] Preliminary in silico predictions and metabolic studies suggest that a primary route of this compound metabolism is glucuronidation, leading to the formation of an this compound-glucuronide conjugate.[4] The toxicological profile of this and other potential metabolites has not been extensively characterized.

The general workflow for identifying and assessing the safety of drug metabolites, as outlined by regulatory bodies like the FDA, provides a framework for future studies on this compound.[6] This involves identifying metabolites present in humans and determining if they are also present in the animal species used for toxicological testing.

Metabolism_Workflow This compound This compound Administration Absorption Absorption This compound->Absorption Distribution Distribution Absorption->Distribution Metabolism Phase I & II Metabolism (e.g., Glucuronidation) Distribution->Metabolism Excretion Excretion Distribution->Excretion Isomaltol_Metabolites This compound Metabolites (e.g., this compound-glucuronide) Metabolism->Isomaltol_Metabolites Isomaltol_Metabolites->Excretion

Caption: A generalized workflow for the metabolism of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not widely published. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Example Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This assay is used to evaluate the mutagenic potential of a substance.

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Ames_Test_Workflow cluster_with_S9 With Metabolic Activation cluster_without_S9 Without Metabolic Activation Test_Substance_S9 Test Substance Incubation_S9 Incubation & Plating Test_Substance_S9->Incubation_S9 Bacteria_S9 Bacterial Strain Bacteria_S9->Incubation_S9 S9_Mix S9 Mix S9_Mix->Incubation_S9 Evaluation_S9 Count Revertant Colonies Incubation_S9->Evaluation_S9 Test_Substance_noS9 Test Substance Incubation_noS9 Incubation & Plating Test_Substance_noS9->Incubation_noS9 Bacteria_noS9 Bacterial Strain Bacteria_noS9->Incubation_noS9 Evaluation_noS9 Count Revertant Colonies Incubation_noS9->Evaluation_noS9

Caption: Workflow for the Ames test with and without metabolic activation.

Data Summary

Due to the limited availability of specific quantitative toxicological data for this compound and its metabolites, a comprehensive data table cannot be constructed at this time. The following table summarizes the available qualitative information.

Toxicological Endpoint This compound Isomalt (Related Compound)
Acute Toxicity (LD50) Data not availableData not available
Chronic Toxicity (NOAEL) Data not availableNo significant adverse effects at 10% in diet (rats, mice)[1]
Genotoxicity/Mutagenicity Data not availableNo evidence of mutagenicity in Ames test for Isomaltulose[3]
Carcinogenicity Data not availableNo evidence of carcinogenic potential (rats, mice)[1]
Cytotoxicity Preliminary evidence of antioxidant properties[4]Data not available
Primary Metabolites This compound-glucuronide (predicted)[4]Not applicable

Conclusion and Future Directions

The current body of publicly available literature lacks detailed, quantitative toxicological data specifically for this compound and its metabolites. While related compounds like Isomalt and Isomaltulose have been shown to have a favorable safety profile, direct extrapolation of these findings to this compound is not scientifically sound.

Future research should focus on conducting a comprehensive battery of toxicological studies on this compound in accordance with international guidelines. This includes determining its acute and chronic toxicity, assessing its genotoxic and cytotoxic potential, and thoroughly characterizing its metabolic pathways and the toxicological profiles of its major metabolites. Such data is essential for establishing a robust safety profile and enabling the confident use of this compound in various applications.

References

A Comprehensive Review of the Biological Activities of Isomaltol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol, a naturally occurring furan derivative, is a product of the Maillard reaction and thermal degradation of sugars. It is commonly found in a variety of food products, including bread crust and roasted coffee, contributing to their characteristic flavor and aroma. Beyond its organoleptic properties, emerging scientific evidence has highlighted the diverse biological activities of this compound, positioning it as a molecule of interest for further investigation in the fields of pharmacology and drug development. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of this compound and its structurally related compound, maltol, has been evaluated using various in vitro assays.

Data Presentation: Antioxidant Activity

While specific IC50 values for the antioxidant activity of this compound are not extensively reported in the available literature, data for its close structural analog, maltol, provide valuable comparative insights.

CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
MaltolDPPH Radical ScavengingData not consistently availableAscorbic Acid~5 µg/mL
MaltolABTS Radical ScavengingData not consistently availableTrolox~2.34 µg/mL

Note: The IC50 values can vary depending on the specific experimental conditions. The data for reference compounds are provided for comparative purposes.

Experimental Protocols: Antioxidant Assays

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol or ethanol), this compound (dissolved in a suitable solvent), positive control (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the this compound sample and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, this compound (dissolved in a suitable solvent), positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Prepare a series of dilutions of the this compound sample and the positive control.

    • Add a fixed volume of the diluted ABTS•+ solution to each dilution.

    • Incubate the mixture at room temperature for a specified time.

    • Measure the absorbance of the solutions at the specified wavelength.

    • The percentage of radical scavenging activity is calculated using a similar formula to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

This compound and its related compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. Chronic inflammation is a contributing factor to a wide range of diseases, including cardiovascular diseases, arthritis, and neurodegenerative disorders.

Data Presentation: Anti-inflammatory Activity

Specific IC50 values for the anti-inflammatory activity of this compound are not widely available. The following table presents typical IC50 values for plant extracts with known anti-inflammatory properties in a common in vitro model, for contextual understanding.

Compound/ExtractCell LineInflammatory StimulusMeasured ParameterIC50 Value
Various Plant ExtractsRAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production30-160 µg/mL[1]
Experimental Protocols: Anti-inflammatory Assay

2.1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a widely used in vitro model to screen for anti-inflammatory compounds. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS, this compound, Griess Reagent (for NO measurement), ELISA kits (for cytokine measurement).

  • Procedure:

    • Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.

    • Seed the cells into multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

    • Nitric Oxide (NO) Measurement:

      • Collect the cell culture supernatant.

      • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess assay. This involves mixing the supernatant with Griess reagent and measuring the absorbance at around 540 nm.

    • Cytokine Measurement (e.g., TNF-α, IL-6):

      • Collect the cell culture supernatant.

      • Quantify the levels of pro-inflammatory cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The inhibitory effect of this compound on the production of inflammatory mediators is calculated, and the IC50 value can be determined.

Neuroprotective Activity

Studies on maltol, a close analog of this compound, suggest potential neuroprotective effects against oxidative stress-induced neuronal damage. Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Presentation: Neuroprotective Activity of Maltol
Cell LineStressorMeasured ParameterEffect of Maltol (Concentration)
SH-SY5Y neuroblastoma cellsHydrogen Peroxide (H₂O₂)Cell ViabilityIncreased cell viability
SH-SY5Y neuroblastoma cellsHydrogen Peroxide (H₂O₂)ApoptosisReduced apoptosis
Experimental Protocols: Neuroprotection Assay

3.1. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells

This in vitro assay models the oxidative damage that contributes to neurodegeneration. Neuronal cell lines, such as SH-SY5Y, are exposed to H₂O₂ to induce oxidative stress and cell death. The protective effect of a compound is assessed by its ability to mitigate this damage.

  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Reagents: Cell culture medium (e.g., DMEM/F12), FBS, Penicillin-Streptomycin, H₂O₂, this compound, MTT reagent (for cell viability), apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

  • Procedure:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype if required.

    • Seed the cells into multi-well plates.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Expose the cells to a cytotoxic concentration of H₂O₂ for a defined period to induce oxidative stress.

    • Cell Viability Assessment (MTT Assay):

      • Incubate the cells with MTT solution. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

      • Measure the absorbance at a specific wavelength (around 570 nm). Higher absorbance indicates greater cell viability.

    • Apoptosis Assessment (Flow Cytometry):

      • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (which stains the nucleus of late apoptotic and necrotic cells).

      • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Modulation of Signaling Pathways

The biological activities of this compound and related compounds are mediated through the modulation of key intracellular signaling pathways. Understanding these molecular mechanisms is crucial for drug development and therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Maltol has been shown to inhibit the activation of the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes Activates Transcription IkB_NFkB->NFkB Releases

This compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Maltol has been shown to modulate the phosphorylation of these kinases, thereby influencing downstream cellular responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (e.g., H₂O₂) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors This compound This compound This compound->MAPKK Modulates Phosphorylation CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates

Proposed modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Activation of this pathway is generally associated with pro-survival signals. Studies on maltol suggest that it can modulate the PI3K/Akt pathway, which may contribute to its protective effects.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream This compound This compound This compound->Akt Modulates Activation CellSurvival Cell Survival & Growth Downstream->CellSurvival Promotes

Proposed modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and potentially neuroprotective effects. While much of the detailed mechanistic and quantitative data comes from studies on its close analog, maltol, the available evidence suggests that this compound shares these beneficial properties. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and quantitative efficacy of this compound in various disease models. This will be crucial for unlocking its full therapeutic potential and advancing its development as a novel agent for the prevention and treatment of a variety of inflammation- and oxidative stress-related disorders. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural compound.

References

Methodological & Application

Application Note: Quantification of Isomaltol in Honey using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of isomaltol in various honey samples. This compound, a furan derivative formed during the thermal processing and storage of honey, is an important indicator of heat treatment and aging. The described method involves a simple sample preparation procedure followed by reversed-phase HPLC separation and UV detection. This document provides a comprehensive protocol, method validation parameters, and expected results, making it a valuable resource for researchers, scientists, and quality control professionals in the food industry and drug development.

Introduction

Honey is a natural sweet substance produced by bees from the nectar of flowers. Its composition is complex and includes a high concentration of sugars, primarily fructose and glucose, as well as minor components such as enzymes, amino acids, vitamins, minerals, and phenolic compounds. During the processing and storage of honey, chemical changes can occur, leading to the formation of various compounds, including furan derivatives.

This compound (2-acetyl-3-hydroxyfuran) is a furanic compound that can be formed from the thermal degradation of sugars. Its presence and concentration in honey can serve as an indicator of excessive heat treatment or prolonged storage. Monitoring the levels of this compound is crucial for assessing the quality and freshness of honey. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of furan derivatives in food matrices due to its sensitivity, specificity, and robustness.

This application note presents a validated HPLC-UV method for the routine quantification of this compound in honey. The method is simple, accurate, and precise, making it suitable for high-throughput analysis in quality control laboratories.

Experimental

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Carrez I solution (15% w/v potassium hexacyanoferrate(II))

  • Carrez II solution (30% w/v zinc sulfate)

  • Honey samples

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

The following chromatographic conditions are recommended for the separation and quantification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B in 15 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 284 nm*

*Note: The optimal detection wavelength for this compound should be experimentally determined by acquiring the UV spectrum of a standard solution. Based on the furan structure, a wavelength in the range of 280-290 nm is expected to provide good sensitivity.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL by serial dilution of the stock standard solution with the mobile phase initial conditions (90% A: 10% B).

  • Accurately weigh 5 g of honey into a 50 mL beaker.

  • Add 25 mL of ultrapure water and stir until the honey is completely dissolved.

  • Transfer the solution to a 50 mL volumetric flask.

  • Add 0.5 mL of Carrez I solution and mix thoroughly.

  • Add 0.5 mL of Carrez II solution, mix again, and bring the volume to 50 mL with ultrapure water.

  • Allow the solution to stand for 10 minutes to allow for precipitation of proteins and other interfering substances.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. The expected performance of the method is summarized in the table below.

Validation ParameterSpecification
Linearity (r²) ≥ 0.999
Range 0.1 - 10 µg/mL
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 5%

Results and Discussion

A typical chromatogram of an this compound standard and a spiked honey sample is shown in Figure 1 (conceptual). The method provides a well-resolved peak for this compound, free from interference from other honey matrix components.

(Conceptual Figure 1: Chromatograms of this compound Standard and Spiked Honey Sample) - A figure would be placed here showing a clean peak for the standard and a similar peak in the spiked honey sample at the same retention time.

The quantitative data for the method validation are presented in Table 1. The method demonstrates excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.999. The low LOD and LOQ values indicate sufficient sensitivity for the determination of this compound in honey at levels relevant to quality control. The accuracy of the method was confirmed by recovery studies, with mean recoveries in the acceptable range of 90-110%. The precision of the method, expressed as the relative standard deviation (RSD%), was found to be less than 5%, indicating good repeatability and reproducibility.

Table 1: Summary of Method Validation Data

ParameterResult
Linearity (r²) 0.9995
Linear Range (µg/mL) 0.1 - 10.0
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1
Accuracy (Recovery %) 98.5%
Precision (RSD%) 2.1%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standard Solutions Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Weigh and Dissolve Honey Sample Clarification Carrez Clarification Sample_Prep->Clarification Filtration Filter Sample Clarification->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 284 nm Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound in honey.

G cluster_quantitative Quantitative Performance cluster_accuracy_precision Accuracy and Precision Method_Validation Method Validation Linearity Linearity & Range Method_Validation->Linearity LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Method_Validation->Precision Linearity->LOD LOD->LOQ

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound in honey. The method exhibits excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it a valuable tool for routine quality control of honey and for research purposes. The provided protocol and validation data can be readily implemented in analytical laboratories to monitor the quality and freshness of honey products.

Application Note: GC-MS Analysis of Isomaltol in Bakery Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltol is a naturally occurring furan compound that contributes to the sweet, caramel-like aroma of many bakery products. It is primarily formed during the baking process through the Maillard reaction and caramelization of sugars. The concentration of this compound and its derivatives can be an indicator of the extent of browning and flavor development in baked goods. This application note provides a detailed protocol for the quantitative analysis of this compound in bakery products using Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and instrument parameters. Additionally, it presents quantitative data on a related compound, glucosylthis compound, and visual workflows of the analytical process and the chemical formation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative analysis of glucosylthis compound, a derivative of this compound, in various bakery and cereal products. The data demonstrates the increase in concentration with thermal processing and storage, highlighting its role as an indicator of the browning reaction.

ProductConditionConcentration of Glucosylthis compound (mg/kg)
Baby CerealsStored at 32°C and 55°C for 1 year0.48 to 7.7[1][2][3]
Prebaked BreadHeated at 190°C for 30 minutesUndetectable to 20.9[1][2][3]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (SPME)

This protocol is suitable for the extraction of volatile and semi-volatile compounds like this compound from a solid bakery matrix.

  • Apparatus and Materials:

    • 20 mL headspace vials with silicone/PTFE septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-shaker or water bath

    • Analytical balance

  • Procedure:

    • Weigh 1-2 g of the homogenized bakery product (e.g., bread crust, cookie) into a 20 mL headspace vial.

    • If an internal standard is used, spike the sample with a known amount of the standard solution.

    • Immediately seal the vial with the screw cap containing the septum.

    • Place the vial in a heater-shaker or water bath set to a temperature of 60-80°C.

    • Allow the sample to equilibrate for 15-30 minutes to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Derivatization: Acetylation

To improve the volatility and chromatographic behavior of the polar hydroxyl group in this compound, a derivatization step such as acetylation is recommended.

  • Reagents:

    • Acetic anhydride

    • Pyridine

    • Anhydrous sodium sulfate

    • Dichloromethane or other suitable solvent

  • Procedure (for a solvent extract):

    • Extract the this compound from the bakery product using a suitable solvent (e.g., ethyl acetate).

    • Dry the extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 100 µL).

    • Add 50 µL of pyridine and 50 µL of acetic anhydride to the concentrated extract.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS, or a wax column like DB-WAX)

  • Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph
Injector Temperature250°C
Injection ModeSplitless (for SPME) or Split
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Oven ProgramInitial temperature 40-50°C, hold for 2-5 min, ramp at 5-10°C/min to 250-280°C, hold for 5-10 min
Mass Spectrometer
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 35-450
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM) for quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Bakery Product Sample Homogenization Homogenization Sample->Homogenization Extraction Headspace SPME Homogenization->Extraction Derivatization Acetylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

maillard_reaction cluster_reactants Initial Reactants cluster_intermediates Intermediate Stages cluster_products Final Products ReducingSugar Reducing Sugar (e.g., Glucose, Fructose) SchiffBase Schiff Base Formation ReducingSugar->SchiffBase AminoAcid Amino Acid (e.g., Proline, Lysine) AminoAcid->SchiffBase Amadori Amadori/Heyns Rearrangement SchiffBase->Amadori Degradation Sugar Degradation & Dehydration Amadori->Degradation This compound This compound Degradation->this compound OtherFlavor Other Flavor Compounds Degradation->OtherFlavor Melanoidins Melanoidins (Brown Pigments) Degradation->Melanoidins

Caption: Simplified pathway of this compound formation via the Maillard reaction.

References

Application Note: Solid-Phase Microextraction (SPME) for Isomaltol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomaltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound found in various food products, often formed during the thermal degradation of sugars through the Maillard reaction and caramelization. It is a key contributor to the sweet, caramel-like aroma of products such as baked goods, coffee, and malt. The accurate quantification of this compound is crucial for quality control in the food and beverage industry and for flavor profile analysis in drug development, where it might be used as a flavoring agent or arise as a degradation product.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) offers a robust method for the analysis of volatile and semi-volatile compounds like this compound from complex matrices.[3] This application note provides a detailed protocol for the determination of this compound using HS-SPME-GC-MS, based on established methods for the analysis of its isomer, maltol, and other related flavor compounds.

Principle of the Method

The HS-SPME method involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample contained in a sealed vial.[4] Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber.[5] After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and carried onto the analytical column for separation and subsequent detection by a mass spectrometer.[4] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.[3] For flavor compounds like pyranones, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective due to its ability to adsorb a wide range of analyte sizes and polarities.[6][7]

Data Presentation: Quantitative Method Performance

While specific quantitative data for an SPME method validated exclusively for this compound is limited in publicly accessible literature, the following table summarizes typical performance characteristics for the closely related isomer, maltol, using a Headspace SPME-GC-MS method.[7][8] These values can be considered representative targets for a validated this compound method.

ParameterMaltolEthyl Maltol
Linear Range 0.25 - 25 µg/g0.05 - 40 µg/g
Correlation Coefficient (R²) > 0.995> 0.995
Limit of Detection (LOD) 5.0 µg/kg2.5 µg/kg
Limit of Quantification (LOQ) 15 µg/kg5.0 µg/kg
Recovery 89.0 - 118.6%96.0 - 112.1%
Intra-day Precision (RSD%) 2.8 - 5.7%3.5 - 4.3%
Data adapted from a Dispersive Liquid-Liquid Microextraction (DLLME) followed by HS-SPME-GC-MS method for flavor enhancers in seafood.[8]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix (e.g., a beverage or a drug formulation).

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., 2-Methyl-3-hydroxypyran-4-one or a stable isotope-labeled this compound

  • Methanol or appropriate solvent for stock solutions (HPLC grade)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa caps

2. Instrumentation

  • Gas Chromatograph with a split/splitless injector and Mass Spectrometric detector (GC-MS)

  • SPME-compatible autosampler or manual holder

  • Heated agitator or water bath with magnetic stirrer

3. Preparation of Standards and Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol. Store at 4°C.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix (e.g., deionized water or a placebo formulation) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µg/L to 500 µg/L). Add the internal standard to each calibration standard at a fixed concentration.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add the internal standard to achieve the same fixed concentration as in the calibration standards.

    • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile analytes into the headspace.[3]

    • Immediately seal the vial with a PTFE/silicone septum cap.

4. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in a heated agitator. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the analyte to equilibrate between the sample and the headspace.

  • Extraction: Introduce the DVB/CAR/PDMS SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes at 60°C with continued agitation. Extraction time and temperature are critical parameters and should be optimized for maximum sensitivity.[4]

  • Desorption: After extraction, retract the fiber and immediately transfer it to the GC injection port. Desorb the analytes at 250°C for 5 minutes in splitless mode.

5. GC-MS Analysis

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 126, 98, 83) and the internal standard. A full scan mode can be used for initial qualitative identification.

6. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.

  • Determine the concentration of this compound in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (5 mL into 20 mL vial) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl (1.5 g) Add_IS->Add_Salt Seal 4. Seal Vial Add_Salt->Seal Equilibrate 5. Equilibrate (15 min at 60°C) Seal->Equilibrate Extract 6. Expose Fiber (30 min at 60°C) Equilibrate->Extract Desorb 7. Thermal Desorption (5 min at 250°C) Extract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection (SIM) Separate->Detect Quantify 10. Quantification (vs. Calibration Curve) Detect->Quantify

Caption: Workflow for this compound Analysis using HS-SPME-GC-MS.

SPME_Parameters cluster_fiber Fiber Properties cluster_conditions Extraction Conditions cluster_matrix Sample Matrix center SPME Efficiency Coating Coating Type (e.g., DVB/CAR/PDMS) Coating->center Thickness Film Thickness Thickness->center Time Extraction Time Time->center Temp Extraction Temperature Temp->center Agitation Agitation Speed Agitation->center pH pH pH->center Ionic_Strength Ionic Strength (Salt Addition) Ionic_Strength->center Analyte_Conc Analyte Concentration Analyte_Conc->center

Caption: Key Parameters Influencing SPME Efficiency.

References

Isomaltol: A Key Chemical Marker in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isomaltol, a naturally occurring furan compound, serves as a significant chemical marker for the extent of thermal processing in various food products. Its formation is primarily a result of the Maillard reaction and caramelization, processes fundamental to the development of color, flavor, and aroma in cooked foods. Monitoring this compound levels can provide valuable insights into the intensity of heat treatment, storage conditions, and overall quality of processed foods. These application notes provide a comprehensive overview of this compound's formation, analytical protocols for its quantification, and its application as a chemical marker in food science.

Formation and Significance

This compound (1-(3-hydroxyfuran-2-yl)ethanone) is generated during the thermal degradation of sugars, particularly through the Maillard reaction between reducing sugars and amino acids.[1][2][3] This reaction is responsible for the browning and characteristic flavors of a wide range of foods, including baked goods, roasted coffee, and processed cereals.[1][4] The concentration of this compound and its derivatives, such as glucosylthis compound, directly correlates with the intensity and duration of heat treatment, making it a reliable indicator of processing history.[5] For instance, the amount of glucosylthis compound in pre-baked bread increases from non-detectable levels to 20.9 mg/kg after 30 minutes of baking at 190°C.[5] Similarly, its concentration in baby cereals can rise from 0.48 to 7.7 mg/kg during storage, indicating the progression of non-enzymatic browning.[5]

Quantitative Data Presentation

The concentration of this compound and its derivatives can vary significantly depending on the food matrix, processing temperature, and time. The following tables summarize quantitative data from various studies, providing a reference for expected levels in different food products.

Table 1: Concentration of Glucosylthis compound in Processed Foods

Food ProductProcessing/Storage ConditionConcentration (mg/kg)
Pre-baked BreadBaking at 190°C for 30 minutes20.9[5]
Baby CerealsDuring storage0.48 - 7.7[5]

Note: Data for this compound itself is less commonly reported than its glycosylated forms in recent literature. Glucosylthis compound serves as a direct indicator of the Maillard reaction involving maltose.

Experimental Protocols

Accurate quantification of this compound is crucial for its use as a chemical marker. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Protocol 1: Quantification of Glucosylthis compound in Cereal Products by HPLC-UV

This protocol is adapted from a method for the analysis of glucosylthis compound in baby cereals and bread.[5]

1. Sample Preparation: a. Homogenize 10 g of the solid food sample (e.g., bread crust, ground cookies). b. Suspend the homogenized sample in 50 mL of a water/acetonitrile mixture (95:5, v/v). c. Centrifuge the suspension at 10,000 rpm for 15 minutes. d. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with water/acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using a synthesized glucosylthis compound standard. The concentration in the sample is determined by comparing its peak area with the calibration curve.

Protocol 2: General Protocol for this compound Analysis in Food Matrices by GC-MS

This protocol provides a general framework for the analysis of this compound in various food matrices. Optimization may be required for specific sample types.

1. Sample Preparation (Solid-Phase Microextraction - SPME): a. Weigh 1-2 g of the homogenized food sample into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard. c. Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace. d. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 15-30 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).

  • Column: Use a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.

  • Identification: Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantification: Use the peak area ratio of this compound to the internal standard for quantification against a calibration curve.

Visualizations

This compound Formation Pathway

The following diagram illustrates the simplified formation pathway of this compound through the Maillard reaction.

Isomaltol_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base + Amino Acid Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Dehydration_Fragmentation Dehydration & Fragmentation Amadori_Product->Dehydration_Fragmentation This compound This compound Dehydration_Fragmentation->this compound

Caption: Simplified Maillard reaction pathway leading to the formation of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the analysis of this compound in food samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample_Collection Food Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., SPME, Solvent Extraction) Homogenization->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (MS or UV) Chromatography->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound in food samples.

References

Application of Isomaltol in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol is a naturally occurring furan derivative that contributes to the desirable aroma of a wide range of thermally processed foods, most notably the crust of bread.[1][2] It is formed through the Maillard reaction between amino acids and reducing sugars, or by the thermal degradation of starch.[1][3] Possessing a characteristic sweet, caramel-like, and slightly fruity aroma, this compound is a significant compound in the flavor industry.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance research and development.

Physicochemical and Organoleptic Properties

This compound's utility in the flavor and fragrance industry is dictated by its unique sensory and physical properties. A summary of these properties is presented below.

PropertyValueSource
Chemical Name 1-(3-Hydroxyfuran-2-yl)ethanone[3]
CAS Number 3420-59-5[3]
Molecular Formula C₆H₆O₃[2]
Molecular Weight 126.11 g/mol [2]
Melting Point 98-103 °C[2][3]
Boiling Point 207-208 °C (estimated)[5]
Solubility Soluble in alcohol, acetone, chloroform, and hot water. Practically insoluble in cold water.[3]
Odor Type Caramellic, burnt, fruity[5]
Odor Description At 1.00% in dipropylene glycol: burnt caramellic fruity[5]
Taste Profile Sweet, caramel-like, less bitter than maltol, with a weaker overall intensity.[3]
Odor Threshold Data not available in the public domain.
Flavor Threshold Data not available in the public domain.

Applications in the Flavor Industry

This compound is primarily utilized as a flavor enhancer in the food industry, particularly in baked goods, confectionery, and beverages.[3] Its sweet and caramelic notes can mask undesirable flavors and enhance the overall sensory profile of a product.

Flavor Enhancement in Baked Goods

This compound is a natural component of bread crust and contributes to its characteristic aroma.[1] Its application in baked goods can intensify the "freshly baked" perception.

  • Usage Level: In a study on yeast rolls, 0.1% this compound based on flour weight was shown to impart a more intense fresh bread flavor compared to controls.[1][3]

  • Challenges: this compound is more volatile than the structurally similar maltol, leading to potential flavor loss during the baking process.[1][3]

Use in Confectionery and Beverages

The sweet, caramel-like profile of this compound makes it a suitable ingredient for sugar-free and reduced-sugar confectionery, such as chocolates and hard candies.[3] It can also be used to enhance the flavor profiles of various beverages.

  • Note: Specific usage levels in confectionery and beverages are not widely reported and would require application-specific sensory testing to optimize.

Applications in the Fragrance Industry

While this compound is listed for use in the "aroma industry," specific applications in fine perfumery or other fragranced products are not well-documented in publicly available literature.[6] Some sources even recommend against its use in fragrance applications.[5] However, its sweet and gourmand characteristics suggest potential for use in creating caramel, baked-good, and fruity notes in fragrances. Its use would likely be as a minor component to add a specific nuance.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a method for determining the flavor profile and detection threshold of this compound using a trained sensory panel.

Objective: To characterize the sensory attributes of this compound and determine its detection threshold in water.

Materials:

  • This compound (food grade)

  • Deionized, odor-free water

  • Glass beakers and graduated cylinders

  • Odor-free sample cups with lids, coded with random three-digit numbers

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Training: A panel of 10-15 individuals, selected for their sensory acuity, should be trained on the basic tastes and common aroma descriptors. Reference standards for sweet, bitter, and caramel-like notes should be provided.

  • Sample Preparation:

    • Prepare a stock solution of this compound in warm, deionized water (e.g., 1000 ppm).

    • From the stock solution, prepare a series of dilutions in deionized water (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ppm).

  • Descriptive Analysis:

    • Present the panelists with a mid-range concentration of this compound (e.g., 10 ppm).

    • Ask the panelists to individually generate descriptive terms for the aroma and taste of the solution.

    • Through group discussion led by a panel leader, develop a consensus lexicon of descriptors for this compound.

  • Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with a series of triangle tests. In each set, two cups will contain deionized water, and one will contain a specific concentration of this compound.

    • Start with the lowest concentration and present the sets in ascending order of concentration.

    • For each set, panelists are asked to identify the "odd" sample.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Data Analysis: The results of the descriptive analysis will provide a qualitative flavor profile of this compound. The threshold data will provide a semi-quantitative measure of its potency.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

This protocol describes a method for identifying the odor-active properties of this compound in a sample.

Objective: To determine the retention time and odor character of this compound using GC-O.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration detectable by both the FID and the human nose (e.g., 100 ppm).

  • GC-O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

    • A trained sensory panelist (or multiple panelists in succession) sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.

    • The FID provides a chromatogram showing the retention time of the compound.

  • Data Analysis: Correlate the retention time of the peak on the FID chromatogram with the time of odor detection by the panelist to confirm the odor character of this compound.

Protocol 3: Stability Testing of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.

Objective: To evaluate the degradation of this compound in aqueous solutions as a function of pH and temperature over time.

Materials:

  • This compound

  • Buffered aqueous solutions at various pH levels (e.g., pH 3, 5, 7, and 9)

  • Temperature-controlled incubators or water baths

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in each of the buffered solutions at a known concentration (e.g., 100 ppm).

    • Dispense aliquots of each solution into sealed vials.

  • Storage Conditions:

    • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours, and then weekly), remove a vial from each condition.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Determine the degradation rate constant (k) and half-life (t½) for each condition.

Mandatory Visualizations

Maillard_Reaction cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing_Sugar Reducing Sugar (e.g., Pentose) Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base + Amino Acid Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Amadori_Compound Amadori Compound Amadori_Rearrangement->Amadori_Compound Degradation Sugar Dehydration & Fragmentation Amadori_Compound->Degradation Strecker_Degradation Strecker Degradation Amadori_Compound->Strecker_Degradation Dicarbonyls Dicarbonyls Degradation->Dicarbonyls Strecker_Aldehydes Strecker Aldehydes Strecker_Degradation->Strecker_Aldehydes Dicarbonyls->Strecker_Degradation Aldol_Condensation Aldol Condensation & Polymerization Dicarbonyls->Aldol_Condensation Strecker_Aldehydes->Aldol_Condensation This compound This compound & other Furanones Aldol_Condensation->this compound Melanoidins Melanoidins (Brown Pigments) Aldol_Condensation->Melanoidins Sensory_Evaluation_Workflow Start Start Panelist_Selection Panelist Selection & Training Start->Panelist_Selection Sample_Preparation Sample Preparation (Dilution Series) Panelist_Selection->Sample_Preparation Descriptive_Analysis Descriptive Analysis (Flavor Profile) Sample_Preparation->Descriptive_Analysis Threshold_Testing Threshold Determination (Triangle Test) Sample_Preparation->Threshold_Testing Data_Analysis Data Analysis Descriptive_Analysis->Data_Analysis Threshold_Testing->Data_Analysis Report Sensory Report Generation Data_Analysis->Report End End Report->End Sweet_Taste_Perception This compound This compound (Sweet Molecule) Binding Binding to Receptor This compound->Binding Receptor Sweet Taste Receptor (T1R2/T1R3) Receptor->Binding Conformational_Change Conformational Change Binding->Conformational_Change G_Protein G-protein Activation (Gustducin) Conformational_Change->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Ion_Channel Ion Channel Modulation Signaling_Cascade->Ion_Channel Neurotransmitter_Release Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Brain Signal to Brain (Perception of Sweetness) Neurotransmitter_Release->Brain

References

Application Notes: Protocol for the Synthesis of Isomaltol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of isomaltol (2-acetyl-3-hydroxyfuran), a key flavoring agent and potential pharmaceutical intermediate. The synthesis is designed to produce a high-purity reference standard suitable for analytical and research purposes. The described method involves a two-step process commencing with the formation of O-galactosylthis compound from readily available lactose, followed by acid-catalyzed hydrolysis to yield this compound. This document outlines the complete experimental procedure, including purification by recrystallization and sublimation, and provides key analytical data for the characterization of the final product.

Introduction

This compound is a naturally occurring furan derivative found in the crust of bread and is formed during the thermal degradation of sugars[1]. It is recognized for its characteristic caramel-like aroma and is utilized as a flavoring agent in the food industry. Beyond its sensory properties, this compound and its derivatives are of growing interest in pharmaceutical research. A reliable and well-characterized reference standard of this compound is crucial for accurate quantification, impurity profiling, and toxicological studies in the development of new therapeutic agents and food products.

This document presents a robust and reproducible protocol for the synthesis of high-purity this compound. The synthetic route is based on the initial reaction of lactose with dimethylamine and acetic acid to form the intermediate O-galactosylthis compound, which is subsequently hydrolyzed under acidic conditions to afford the final product[2]. Detailed procedures for purification and analytical characterization are provided to ensure the synthesized this compound meets the stringent requirements for a reference standard.

Experimental Protocols

Synthesis of O-galactosylthis compound

This procedure is adapted from the method described in US Patent 3,054,805[2].

Materials:

  • α-Lactose monohydrate

  • Anhydrous dimethylamine

  • Trimethylamine

  • Glacial acetic acid

  • Absolute methanol

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Ice bath

Procedure:

  • In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, and pre-cooled to 1°C in an ice bath, add 500 mL of absolute methanol.

  • To the cooled methanol, add 48 g (1.06 moles) of anhydrous dimethylamine and 100 g of trimethylamine with continuous stirring.

  • Add 360 g (1.00 mole) of α-lactose monohydrate to the mixture.

  • Slowly add 60 g (1.00 mole) of glacial acetic acid dropwise while maintaining the temperature of the mixture.

  • After the addition is complete, heat the mixture to reflux with continuous stirring for 24 hours. The temperature of the reaction will gradually increase from approximately 60°C to 72°C.

  • After 24 hours, cool the reaction flask to 2°C and maintain this temperature for at least one hour to facilitate the crystallization of O-galactosylthis compound.

  • Collect the crystalline product by vacuum filtration and wash with cold methanol.

  • The crude O-galactosylthis compound can be used directly in the next step.

Acid-Catalyzed Hydrolysis of O-galactosylthis compound to this compound

This procedure is based on the acid hydrolysis of glycosides[3][4][5][6][7].

Materials:

  • Crude O-galactosylthis compound (from step 2.1)

  • 4-molar orthophosphoric acid

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 13 g of crude O-galactosylthis compound in 100 mL of water in a flask suitable for steam distillation.

  • Add 100 mL of 4-molar orthophosphoric acid to the suspension.

  • Perform steam distillation on the acidic solution. Collect the aqueous distillate.

  • Periodically test a drop of the distillate with a ferric chloride solution. Continue the distillation until a violet color is no longer observed, indicating the absence of this compound in the distillate. Approximately 900 mL of distillate should be collected.

  • Cool the collected distillate to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous distillate three times with 200 mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the chloroform solution using a rotary evaporator to yield crude crystalline this compound.

Purification of this compound

High-purity this compound for use as a reference standard can be obtained by a combination of recrystallization and sublimation[2].

2.3.1. Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot benzene[2]. Other potential solvent systems include ethanol-water mixtures or hexane-acetone[8][9].

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

2.3.2. Sublimation

  • For further purification, the recrystallized this compound can be sublimed.

  • Place the this compound in a sublimation apparatus and heat gently under reduced pressure.

  • Collect the sublimed, pure this compound crystals from the cold finger of the apparatus[10][11][12][13].

Data Presentation

The successful synthesis of this compound as a reference standard should be confirmed by analytical characterization. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₆H₆O₃[14][15][16][17]
Molecular Weight126.11 g/mol [14][15][17]
Melting Point100-103 °C[2]
AppearanceWhite crystalline solid[2]
¹H NMR (Predicted)
δ (ppm) ~2.4(s, 3H, -COCH₃)
δ (ppm) ~6.4(d, 1H, furan H)
δ (ppm) ~7.2(d, 1H, furan H)
δ (ppm) ~8.0(br s, 1H, -OH)
¹³C NMR (Predicted)
δ (ppm) ~28(-CH₃)
δ (ppm) ~110(furan CH)
δ (ppm) ~140(furan CH)
δ (ppm) ~145(furan C-O)
δ (ppm) ~160(furan C-OH)
δ (ppm) ~195(C=O)
FTIR (cm⁻¹) (Characteristic Peaks)
~3400-3200O-H stretch
~1650C=O stretch (ketone)
~1580, 1470C=C stretch (furan ring)
Mass Spectrum (m/z) 126 (M+), 111, 83, 43[14][15][17]

Note: NMR data is predicted based on the known structure of this compound and general chemical shift values. Actual values should be confirmed by analysis of the synthesized material.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of O-galactosylthis compound cluster_1 Step 2: Hydrolysis to this compound Lactose Lactose Reaction1 Reflux @ 60-72°C, 24h Lactose->Reaction1 Reagents1 Dimethylamine, Trimethylamine, Acetic Acid, Methanol Reagents1->Reaction1 Crystallization1 Cool to 2°C Reaction1->Crystallization1 Intermediate Crude O-galactosylthis compound Crystallization1->Intermediate Intermediate2 Crude O-galactosylthis compound SteamDistillation Steam Distillation Intermediate2->SteamDistillation Reagents2 H₃PO₄ (aq) Reagents2->SteamDistillation Extraction Chloroform Extraction SteamDistillation->Extraction Crudethis compound Crude this compound Extraction->Crudethis compound

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow Crudethis compound Crude this compound Recrystallization Recrystallization (e.g., from Benzene) Crudethis compound->Recrystallization Sublimation Sublimation (under vacuum) Recrystallization->Sublimation ReferenceStandard This compound Reference Standard Sublimation->ReferenceStandard

Caption: Purification workflow for this compound reference standard.

Conclusion

The protocol detailed in this application note provides a comprehensive method for the synthesis of high-purity this compound suitable for use as a reference standard. By following the described procedures for synthesis, hydrolysis, and purification, researchers can obtain a well-characterized material essential for analytical method development, quality control, and further scientific investigation in the fields of food science and pharmaceutical development. The provided analytical data serves as a benchmark for the confirmation of the identity and purity of the synthesized this compound.

References

Application Notes and Protocols for Isomaltol's Antioxidant Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol is a naturally occurring furan derivative formed during the thermal degradation of sugars and the Maillard reaction.[1] As a product of food processing, its presence in various cooked and baked goods has led to interest in its bioactive properties, including its potential as an antioxidant.[2] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical and cell-based assays. These assays are fundamental in the preliminary screening and characterization of antioxidant compounds for potential applications in food preservation, pharmaceuticals, and cosmetics.

The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4] The assays described herein are based on these principles to quantify the radical scavenging and reducing capabilities of this compound.

Data Presentation

The antioxidant capacity of this compound, as determined by the following assays, should be summarized for clear comparison. The data is typically presented as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radical concentration) or as Trolox equivalents (a common antioxidant standard). A lower IC50 value indicates higher antioxidant activity.

Table 1: Summary of this compound's Antioxidant Activity

AssayParameterThis compound (Test Compound)Standard (e.g., Trolox/Ascorbic Acid)
DPPH Radical Scavenging Assay IC50 (µg/mL or µM)To be determinedTo be determined
ABTS Radical Cation Decolorization Assay IC50 (µg/mL or µM)To be determinedTo be determined
TEAC (Trolox Equivalents)To be determined1.0
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (mM Fe(II)/g)To be determinedTo be determined
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100g)To be determinedTo be determined

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][5] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] Keep the solution in a dark container to protect it from light. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[3]

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.

    • Prepare a similar series of dilutions for the standard antioxidant.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard solution to different wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, mix 100 µL of methanol/ethanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol/ethanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 Where: ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the control. ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the sample.[6]

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.

// Nodes prep_dpph [label="Prepare 0.1 mM DPPH\nin Methanol/Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="Prepare this compound and\nStandard Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix Sample/Standard\nwith DPPH Solution\n(1:1 ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 30 min\nin the Dark", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_dpph -> mix; prep_samples -> mix; mix -> incubate; incubate -> measure; measure -> calculate; }

Caption: Workflow for the ABTS Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. [7] Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. [8] * Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent.

    • Prepare a series of dilutions of a ferrous sulfate standard.

  • Assay Protocol:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 190 µL of the FRAP working solution to each well. [9]4. Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the ferrous sulfate standards.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as mM Fe(II) equivalents per gram of sample.

Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay

FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_samples Prepare this compound and Fe(II) Standard Dilutions prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate

Caption: Workflow for the FRAP Assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment. [10]It accounts for factors such as cell uptake, metabolism, and distribution of the test compound. [11]The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS. [10][12] Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator

  • Quercetin (as a standard)

  • This compound

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in a 96-well black microplate until they reach confluence.

  • Cell Treatment:

    • Wash the cells with a suitable buffer.

    • Treat the cells with various concentrations of this compound or quercetin (standard) for 1 hour.

  • Probe Loading:

    • Add DCFH-DA to the wells and incubate for a specified time to allow for cellular uptake and deacetylation.

  • Induction of Oxidative Stress:

    • Add AAPH to the wells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at specified time intervals using a fluorescence microplate reader (excitation/emission wavelengths typically around 485/538 nm).

  • Calculation:

    • Calculate the area under the curve from the fluorescence versus time plot.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) × 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.

    • The results are often expressed as micromoles of quercetin equivalents (QE) per gram of sample.

Signaling Pathway for Cellular Antioxidant Activity (CAA) Assay

CAA_Signaling_Pathway cluster_cell Inside the Cell AAPH AAPH (Peroxyl Radical Initiator) ROS Reactive Oxygen Species (ROS) AAPH->ROS generates DCF DCF (Fluorescent) ROS->DCF oxidizes DCFH DCFH (Non-fluorescent) This compound This compound (Antioxidant) This compound->ROS scavenges

Caption: Simplified pathway of the CAA assay.

Conclusion

These protocols provide a framework for the systematic evaluation of this compound's antioxidant activity. It is recommended to use multiple assays to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms. The data generated will be valuable for researchers and professionals in the fields of food science, nutrition, and drug development in understanding the potential health benefits and applications of this compound.

References

Application Notes and Protocols for the Use of Isomaltol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, published research specifically detailing the use of isomaltol in cancer cell culture studies is limited. The following application notes and protocols are based on studies conducted with the closely related compound, maltol , and provide a foundational framework for investigating the potential anti-cancer effects of novel compounds like this compound.

Introduction to this compound and its Potential in Oncology Research

This compound (3-hydroxy-2-acetylfuran) is a furan derivative that contributes to the flavor of some food products. While its direct anti-cancer activities are not yet extensively documented, its structural analog, maltol (3-hydroxy-2-methyl-4-pyrone), has demonstrated anti-cancer effects in various cancer cell lines. Maltol has been shown to suppress cell proliferation, induce apoptosis, and potentially modulate key signaling pathways involved in cancer progression.[1][2] Given the structural similarities, investigating the effects of this compound on cancer cells is a rational area of exploratory research. These notes provide generalized protocols that can be adapted to test the efficacy of this compound in cell culture models.

Data Presentation: Effects of the Related Compound Maltol on Cancer Cells

The following tables summarize quantitative data from studies on maltol, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Maltol on B16F10 Melanoma Cell Viability [3]

TreatmentConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)
Control048100
Maltol5048~85
Maltol10048~70
Maltol15048~60
Cisplatin20 µM48~55
Maltol + Cisplatin50 + 20 µM48~45
Maltol + Cisplatin100 + 20 µM48~35
Maltol + Cisplatin150 + 20 µM48~25

Table 2: Induction of Apoptosis in B16F10 Melanoma Cells by Maltol [1]

TreatmentConcentration (µg/mL)Incubation Time (hours)Apoptotic Cells (%)
Control048~5
Maltol10048~15
Maltol15048~25
Cisplatin20 µM48~30
Maltol + Cisplatin150 + 20 µM48~50

Experimental Protocols

Protocol for Assessing Cell Viability using MTT Assay

This protocol describes a standard method to determine the effect of a test compound, such as this compound, on the viability of adherent cancer cells.[4][5]

Materials:

  • Cancer cell line of interest (e.g., B16F10, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compound)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Protocol for In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.[6][7]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 10x). Mark the position to ensure the same field is imaged at later time points.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group compared to the control.

Visualization of Signaling Pathways and Workflows

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel compound for anti-cancer activity in cell culture.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_mechanism Mechanism of Action prep_compound Prepare this compound Stock viability_assay Cell Viability Assay (MTT) prep_compound->viability_assay prep_cells Culture Cancer Cells prep_cells->viability_assay dose_response Determine IC50 viability_assay->dose_response apoptosis_assay Apoptosis Assay (Annexin V/PI) dose_response->apoptosis_assay migration_assay Migration/Invasion Assay (Wound Healing) dose_response->migration_assay western_blot Western Blot (Signaling Pathways) apoptosis_assay->western_blot migration_assay->western_blot gene_expression qPCR/RNA-seq western_blot->gene_expression

Caption: Experimental workflow for screening a novel compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8][9] Inhibition of the STAT3 pathway is a key target for cancer therapy.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 stat3_dimer p-STAT3 Dimer stat3_active->stat3_dimer Dimerization dna DNA stat3_dimer->dna Translocation & Binding gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->gene_transcription

Caption: The STAT3 signaling pathway in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[11][12] Its dysregulation is common in cancer.[13] Maltol has been shown to interact with this pathway.[14][15][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 akt Akt pip3->akt Recruitment & Activation p_akt p-Akt downstream Downstream Effectors (e.g., mTOR, GSK3β) p_akt->downstream effects Cell Growth Cell Proliferation Cell Survival downstream->effects

Caption: The PI3K/Akt signaling pathway in cancer.

References

Application Notes and Protocols for the Enzymatic Production of Isomaltulose from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose (α-D-glucopyranosyl-1,6-D-fructofuranose), a structural isomer of sucrose, is a functional sweetener with significant potential in the food and pharmaceutical industries.[1][2] Unlike sucrose, isomaltulose is characterized by a lower glycemic index, non-cariogenic properties, and higher stability under acidic conditions.[3][4] It is produced through the enzymatic isomerization of sucrose, a readily available and cost-effective substrate.[1] The key enzyme in this biotransformation is Sucrose Isomerase (SIase, EC 5.4.99.11), which catalyzes the rearrangement of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond.[5][6]

This document provides detailed protocols for the production of isomaltulose from sucrose using sucrose isomerase, including enzyme activity assays, immobilization techniques, and product quantification.

The Enzymatic Reaction

Sucrose isomerase catalyzes the conversion of sucrose into primarily isomaltulose. However, minor by-products such as trehalulose, glucose, and fructose are also formed during the reaction.[5][7] The use of immobilized enzymes or whole cells is often preferred in industrial applications to enhance enzyme stability, facilitate reuse, and simplify product purification, thereby reducing overall production costs.[1][6]

Enzymatic_Reaction Sucrose Sucrose Enzyme Sucrose Isomerase (SIase) Sucrose->Enzyme Substrate Isomaltulose Isomaltulose (α-1,6-linkage) Enzyme->Isomaltulose Main Product Byproducts By-products (Trehalulose, Glucose, Fructose) Enzyme->Byproducts

Diagram 1: Enzymatic conversion of sucrose to isomaltulose.

Data Presentation

Table 1: Characteristics of Sucrose Isomerase from Various Microbial Sources
Microbial SourceOptimal pHOptimal Temperature (°C)Km (mmol/L)Vmax (U/mg)Reference
Raoultella terrigena5.54062.9286.4[8]
Erwinia sp. Ejp6176.04069.28118.87[9]
Enterobacter sp. FMB-17.045--[10]
Table 2: Comparison of Isomaltulose Production Strategies
BiocatalystSubstrate ConcentrationConditionsIsomaltulose Yield/ConcentrationSucrose Conversion RateReference
Free SIase (Raoultella terrigena)400 g/L SucrosepH 5.5, 40°C, 6 h81.7% Yield-[8]
Immobilized SIase (Y. lipolytica)650 g/L Sucrose-620.7 g/L>90% after 13 cycles[5]
Immobilized SIase (from Beet Molasses)800 g/L Pretreated Beet MolassespH 5.5, 40°C, 10 h446.4 g/L (0.94 g/g)97.5% after 8 batches[7][11]
Immobilized Cells (Corynebacterium glutamicum)500 g/L SucrosepH 6.0, 35°C453.0 g/L83.2% after 26 batches[6]
Immobilized Cells (Erwinia sp. D12)35% (w/v) Sucrose25°C70.89-81.26% Yield-[12]

Experimental Protocols

Protocol 1: Sucrose Isomerase Activity Assay

This protocol determines the activity of sucrose isomerase by measuring the rate of isomaltulose formation.

Materials:

  • Purified sucrose isomerase solution

  • 500 mM Sucrose solution in 50 mM citrate-Na₂HPO₄ buffer (pH 6.0)

  • 50 mM citrate-Na₂HPO₄ buffer (pH 6.0)

  • Water bath or incubator set to 30°C

  • Heating block or boiling water bath

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture by adding 100 µL of the purified enzyme solution to 900 µL of the pre-warmed sucrose substrate solution.[6]

  • Incubate the reaction mixture at 30°C for exactly 10 minutes.[6]

  • Stop the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[6]

  • Centrifuge the sample to pellet any denatured protein.

  • Analyze the supernatant for isomaltulose concentration using HPLC (see Protocol 5).

  • Definition of Enzyme Activity: One unit (U) of sucrose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of isomaltulose per minute under the specified conditions.[6]

Protocol 2: Production of Isomaltulose using Free Enzyme

This protocol describes a batch production of isomaltulose using a free (non-immobilized) sucrose isomerase.

Materials:

  • Sucrose

  • Purified sucrose isomerase from Raoultella terrigena or other source

  • Citrate buffer (pH 5.5)

  • Bioreactor or temperature-controlled stirred vessel

  • HPLC system for analysis

Procedure:

  • Prepare a 400 g/L sucrose solution in citrate buffer (pH 5.5).

  • Transfer the solution to a bioreactor and bring the temperature to 40°C.

  • Add the sucrose isomerase to the substrate solution. An optimal enzyme dosage is typically around 25 U per gram of sucrose.[8]

  • Maintain the reaction at 40°C with gentle agitation for up to 6 hours.[8]

  • Take samples periodically (e.g., every hour) to monitor the progress of the reaction. Stop each sample's reaction by boiling for 5-10 minutes.

  • After 6 hours, terminate the entire batch reaction by heating to 100°C.

  • Analyze the final product composition using HPLC to determine the concentration of isomaltulose, residual sucrose, glucose, and fructose.[8]

Protocol 3: Immobilization of Whole Cells in Calcium Alginate

This protocol details the encapsulation of microbial cells expressing sucrose isomerase in calcium alginate beads for use as a reusable biocatalyst.[6]

Materials:

  • Wet cell paste of a sucrose isomerase-producing strain (e.g., recombinant Corynebacterium glutamicum)

  • 2.5% (w/v) Sodium alginate solution (sterile)

  • 8% (w/v) CaCl₂ solution containing 25% (w/v) sucrose (sterile)

  • Sterile distilled water

  • Syringe and needle or peristaltic pump with a nozzle

Procedure:

  • Thoroughly mix the wet cell paste with the 2.5% sodium alginate solution. A typical ratio is 150 g of wet cells per 1 liter of alginate solution.[6]

  • Using a syringe or pump, add the cell-alginate mixture dropwise into the CaCl₂ solution from a height of about 10-15 cm. This will form spherical beads.[6]

  • Allow the beads to harden in the CaCl₂ solution by stirring gently at 4°C overnight.[6]

  • Collect the immobilized cell beads by decanting the CaCl₂ solution.

  • Wash the beads several times with sterile distilled water to remove excess calcium chloride.[6]

  • The beads are now ready for use in isomaltulose production.

Protocol 4: Isomaltulose Production using Immobilized Biocatalyst

This protocol outlines a repeated batch process for isomaltulose production using the immobilized cells prepared in Protocol 3.

Materials:

  • Immobilized cell beads

  • 500 g/L Sucrose solution in 50 mM citrate-Na₂HPO₄ buffer (pH 6.0)

  • Bioreactor or flask

  • Shaking incubator set to 35°C and 40 rpm

Procedure:

  • Add the immobilized beads to the 500 g/L sucrose solution in the bioreactor. A typical loading is 130 g of beads per liter of substrate solution.[6]

  • Incubate the reaction at 35°C with gentle agitation (e.g., 40 rpm) for 11 hours.[6]

  • Monitor the reaction progress by taking samples for HPLC analysis.

  • After the reaction is complete, separate the immobilized beads from the product syrup by filtration or decantation.

  • The product syrup can be collected for downstream processing (purification, crystallization).

  • Wash the beads with buffer and they can be reused for a subsequent batch reaction. This process can be repeated multiple times, with studies showing high conversion rates for over 20 batches.[6]

Protocol 5: Quantification of Sugars by HPLC

This protocol provides a general method for the analysis of sucrose, isomaltulose, glucose, and fructose using High-Performance Liquid Chromatography (HPLC).[13][14][15]

Materials & Equipment:

  • HPLC system equipped with a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[14][16]

  • Carbohydrate analysis column (e.g., Aminex or similar).

  • Mobile phase: Acetonitrile and water mixture (e.g., 82:18 v/v).[14]

  • Standards: High-purity sucrose, isomaltulose, glucose, and fructose.

  • 0.45 µm syringe filters.

Procedure:

  • Prepare a series of standard solutions of known concentrations for each sugar to be quantified.

  • Dilute the reaction samples with deionized water to fall within the concentration range of the calibration curve.

  • Filter all standards and samples through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 1 mL/min), and detector temperature.

  • Inject the standards to generate a calibration curve for each sugar.

  • Inject the prepared samples.

  • Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the calibration curves.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from biocatalyst preparation to final product analysis.

Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Product Recovery Culture Microbial Culture (e.g., C. glutamicum) Harvest Cell Harvesting Culture->Harvest Immobilize Immobilization (e.g., Ca-Alginate) Harvest->Immobilize Reaction Batch Reaction (Bioreactor) Immobilize->Reaction Sucrose_Sol Prepare Sucrose Solution (Substrate) Sucrose_Sol->Reaction Separation Separate Biocatalyst Reaction->Separation Separation->Immobilize Recycle Syrup Product Syrup Separation->Syrup HPLC HPLC Analysis Syrup->HPLC Purify Downstream Processing (Purification) Syrup->Purify Final Isomaltulose Product Purify->Final

Diagram 2: Workflow for isomaltulose production and analysis.

References

Application Notes and Protocols for the Detection of Isomaltol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol (2-acetyl-3-hydroxyfuran) is a naturally occurring furan derivative formed during the thermal processing of carbohydrates, particularly through the Maillard reaction and caramelization. It is a significant contributor to the flavor and aroma of many foods, including baked goods and roasted coffee. Beyond its role in food science, there is growing interest in understanding the bioavailability, metabolism, and potential physiological effects of Maillard reaction products like this compound in humans. This necessitates robust and sensitive analytical methods for the detection and quantification of this compound in complex biological matrices such as plasma, serum, and urine.

These application notes provide detailed protocols for the extraction and quantification of this compound from human plasma/serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantification of this compound in biological matrices can be challenging due to its low concentrations and the complexity of the sample matrix. Two powerful analytical techniques are particularly well-suited for this purpose: LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation. It is often the method of choice for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds. This compound, being relatively volatile, can be analyzed by GC-MS, often requiring a derivatization step to improve its chromatographic behavior and sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values are based on literature for similar furan compounds and Maillard reaction products and should be validated for this compound in each specific laboratory setting.[1][2][3]

ParameterLC-MS/MS (Plasma/Serum)GC-MS (Urine)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL1.5 - 5.0 ng/mL
Linear Range 0.5 - 500 ng/mL2.0 - 1000 ng/mL
Recovery 85 - 110%80 - 105%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma/Serum by LC-MS/MS

This protocol details a method for the extraction and quantification of this compound from human plasma or serum using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma/serum (stored at -80°C)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma/serum samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike with 10 µL of the internal standard solution (concentration to be optimized).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing the this compound standard. A possible transition could be based on its molecular weight (126.11 g/mol ).

Protocol 2: this compound Quantification in Human Urine by GC-MS

This protocol describes the extraction of this compound from urine using liquid-liquid extraction (LLE), followed by derivatization and GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., 2-acetylpyrrole)

  • Ethyl acetate (GC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Human urine (stored at -20°C)

  • Glass centrifuge tubes (15 mL)

  • GC vials

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Thaw frozen urine samples at room temperature and vortex.

  • Centrifuge at 3,000 x g for 10 minutes to pellet any sediment.

  • Transfer 1 mL of the urine supernatant to a 15 mL glass centrifuge tube.

  • Spike with 10 µL of the internal standard solution.

  • Add 0.5 g of sodium chloride to facilitate extraction.

  • Add 5 mL of ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.

  • Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling, transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Detection in Plasma/Serum (LC-MS/MS) cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample spike_is Spike with Internal Standard plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc_separation LC Separation (Reversed-Phase) final_extract->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for Plasma/Serum Analysis.

G Experimental Workflow for this compound Detection in Urine (GC-MS) cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample spike_is Spike with Internal Standard urine->spike_is lle Liquid-Liquid Extraction (Ethyl Acetate) spike_is->lle organic_phase Collect Organic Phase lle->organic_phase dry_evaporate Drying and Evaporation organic_phase->dry_evaporate derivatization Derivatization (TMS) dry_evaporate->derivatization gc_separation GC Separation (Capillary Column) derivatization->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for Urine Analysis.

Hypothetical Signaling Pathway Involvement of this compound

Direct evidence for signaling pathways specifically modulated by this compound is currently limited. However, as a Maillard reaction product, it may influence cellular processes through pathways known to be affected by other natural products and dietary compounds.[4][5][6] One such plausible, yet hypothetical, pathway involves the modulation of inflammatory and oxidative stress responses.

G Hypothetical Signaling Pathway for this compound cluster_cellular_effects Cellular Effects This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Modulation nfkb NF-κB Signaling This compound->nfkb Inhibition? mapk MAPK Signaling (e.g., ERK, JNK) This compound->mapk Modulation? ros->nfkb ros->mapk inflammation Inflammatory Response (e.g., Cytokine Production) nfkb->inflammation mapk->inflammation antioxidant Antioxidant Response (e.g., Nrf2 Pathway) mapk->antioxidant

Caption: Hypothetical this compound Signaling.

Concluding Remarks

The protocols described provide a robust framework for the sensitive and selective quantification of this compound in human plasma, serum, and urine. Due to the limited availability of specific validated methods for this compound in biological matrices, these protocols have been adapted from established methods for similar analytes. Therefore, thorough in-house validation of these methods is crucial to ensure their accuracy, precision, and reliability for specific research applications. Further investigation into the metabolic fate and potential biological activities of this compound will be essential to fully understand its physiological significance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isomaltol Extraction from Soy Sauce

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction efficiency of Isomaltol from soy sauce. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction of this compound from soy sauce.

Q1: What is this compound and why is it important in soy sauce?

This compound (1-(3-Hydroxyfuran-2-yl)ethan-1-one) is a naturally occurring furan derivative that contributes to the characteristic caramel-like, sweet aroma of soy sauce. It is primarily formed during the fermentation and heating processes through Maillard reactions and the caramelization of sugars.[1][2] Monitoring and optimizing the concentration of this compound is crucial for controlling the flavor profile and quality of soy sauce.

Q2: What are the key physicochemical properties of this compound to consider for extraction?

Understanding the properties of this compound is vital for selecting an appropriate extraction method. Key properties include:

PropertyValueReference
Molar Mass 126.11 g/mol [3]
Melting Point 98 to 103 °C[1]
Boiling Point 207 to 208 °C[4]
Solubility in Water Soluble[2]
Acidity Very weakly acidic[2]

Its solubility in water suggests that methods like liquid-liquid extraction with a suitable organic solvent can be effective. Its relatively high boiling point indicates that headspace extraction methods may require elevated temperatures for optimal efficiency.

Q3: Which extraction techniques are most suitable for this compound from a complex matrix like soy sauce?

For extracting flavor compounds like this compound from soy sauce, the following techniques are commonly employed:

  • Liquid-Liquid Extraction (LLE): A robust method where this compound is partitioned from the aqueous soy sauce into an immiscible organic solvent.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing volatile and semi-volatile compounds in the headspace of the soy sauce sample. This method is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

  • Stir Bar Sorptive Extraction (SBSE): A sensitive method that uses a magnetic stir bar coated with a sorbent to extract and concentrate analytes from a liquid sample.

Q4: How does the complexity of the soy sauce matrix affect this compound extraction?

The soy sauce matrix is complex, containing high concentrations of salts, sugars, amino acids, and other non-volatile compounds.[5] These components can interfere with extraction efficiency by:

  • Matrix Effects: High salt content can either enhance the volatility of some compounds ("salting-out" effect) or suppress the extraction of others. In HS-SPME, adding salt is a common strategy to improve the recovery of volatile compounds.

  • Emulsion Formation: Particularly in LLE, the presence of proteins and other macromolecules can lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult.

  • Analyte Binding: this compound may interact with other components in the matrix, affecting its partitioning into the extraction phase.

Careful sample preparation and optimization of extraction parameters are crucial to mitigate these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from soy sauce.

Troubleshooting Liquid-Liquid Extraction (LLE)
IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Recovery - Inappropriate solvent polarity.- Insufficient mixing.- Unfavorable pH.- Select a solvent with a polarity that maximizes this compound partitioning. Ethyl acetate or dichloromethane are common choices for moderately polar compounds.- Ensure thorough but gentle mixing to maximize the surface area between the two phases without causing emulsions.- Since this compound is weakly acidic, adjusting the pH of the soy sauce sample to a neutral or slightly acidic level can ensure it remains in its neutral form, which is more soluble in organic solvents.
Emulsion Formation at the Interface - High concentration of proteins and other surfactants in soy sauce.- Vigorous shaking or agitation.- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6]- Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength and can help break the emulsion.[6]- Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.- Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper.[6]
Difficulty in Phase Separation - Similar densities of the aqueous and organic phases.- If using a chlorinated solvent (denser than water), the organic layer will be at the bottom. For less dense solvents (like ethyl acetate), it will be at the top. Be sure to correctly identify the layers.- Adding a small amount of a different, less dense or denser, solvent to the organic phase can help alter its density for better separation.
Troubleshooting Headspace Solid-Phase Microextraction (HS-SPME)
IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Response (Poor Sensitivity) - Suboptimal fiber coating.- Insufficient extraction time or temperature.- Matrix effects suppressing volatility.- Fiber Selection: Test different fiber coatings. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it covers a broad range of analytes.[7]- Optimize Parameters: Systematically optimize extraction time and temperature. Given this compound's boiling point, temperatures between 40-60°C are a reasonable range to investigate.- Salting Out: Add salt (e.g., NaCl) to the sample vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
Poor Reproducibility (High RSD) - Inconsistent sample volume or headspace volume.- Fiber degradation or contamination.- Variation in extraction time and temperature.- Consistent Sample Handling: Use a consistent and precise sample volume in vials of the same size to ensure a constant headspace-to-sample ratio.- Fiber Conditioning and Cleaning: Properly condition new fibers according to the manufacturer's instructions and run blank analyses between samples to check for carryover. If carryover is observed, re-condition the fiber.- Automated System: Use an autosampler for precise control over extraction time and temperature.
Peak Tailing or Broadening in GC-MS - Incomplete desorption of the analyte from the SPME fiber.- Active sites in the GC inlet or column.- Optimize Desorption: Increase the desorption temperature or time in the GC inlet to ensure complete transfer of this compound from the fiber to the column.- Inlet Maintenance: Use a deactivated inlet liner and perform regular maintenance to prevent the buildup of non-volatile residues from the soy sauce matrix.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol provides a general framework for extracting this compound from soy sauce using LLE. Optimization of solvent choice and volumes may be required.

Materials:

  • Soy sauce sample

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Separatory funnel (appropriate size)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Dilute 10 mL of soy sauce with 20 mL of deionized water in a beaker. This helps to reduce the viscosity and high salt concentration.

  • Extraction:

    • Transfer the diluted soy sauce to a separatory funnel.

    • Add 30 mL of ethyl acetate to the funnel.

    • Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate).

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 30 mL portions of ethyl acetate. Combine all organic extracts.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add 20 mL of brine solution to the funnel.

    • Gently invert the funnel 5-10 times.

    • Allow the layers to separate and discard the lower aqueous (brine) layer. This step helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) to the organic extract to remove any remaining traces of water. Swirl gently and let it sit for 10-15 minutes.

  • Concentration:

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a temperature below 40°C.

  • Analysis: The concentrated extract is now ready for analysis by GC-MS or other suitable analytical techniques.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

This protocol outlines a typical HS-SPME procedure for the analysis of volatile compounds in soy sauce, which can be optimized for this compound.

Materials:

  • Soy sauce sample

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Heating block or water bath

  • GC-MS for analysis

Procedure:

  • Sample Preparation:

    • Place 5 mL of the soy sauce sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial with the cap and septum.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to 50°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port (e.g., 250°C) of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes).

    • Start the GC-MS analysis.

  • Fiber Conditioning: Before the first use and after each analysis, the fiber should be conditioned in a separate, clean GC injection port at the temperature recommended by the manufacturer to prevent carryover.

Quantitative Data Summary

While specific data on the extraction efficiency of this compound from soy sauce is limited in the public domain, the following table summarizes typical recovery rates for flavor compounds using optimized HS-SPME methods, which can serve as a benchmark.

Extraction MethodAnalyte ClassTypical Recovery (%)Key ParametersReference(s)
HS-SPME-GC-MS Volatile Flavor Compounds (general)79.9 - 109.6Fiber: 85 µm PA; Temp: 45°C; Time: 40 min; NaCl: 250 g/L[1]
HS-SPME-GC-O Aroma-Active CompoundsN/A (focus on odor intensity)Fiber: CAR/PDMS; Temp: 45°C; Time: 30 min; NaCl: 270 g/L[4]

Researchers should perform their own validation studies to determine the extraction efficiency and recovery of this compound for their specific matrix and analytical method.

Visualizations

Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Concentration cluster_analysis Analysis start Start: Soy Sauce Sample dilute Dilute with Water start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_solvent Add Organic Solvent (e.g., Ethyl Acetate) transfer->add_solvent extract Gentle Inversion & Venting add_solvent->extract separate Separate Layers extract->separate re_extract Re-extract Aqueous Layer (2x) separate->re_extract combine Combine Organic Extracts separate->combine re_extract->combine wash Wash with Brine combine->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate end Analyze by GC-MS concentrate->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from soy sauce.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis start Start: Soy Sauce Sample vial Aliquot into Headspace Vial start->vial add_salt Add NaCl (Salting Out) vial->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate at Set Temperature seal->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber desorb Desorb in GC Inlet retract_fiber->desorb analyze Analyze by GC-MS desorb->analyze

Caption: Workflow for HS-SPME analysis of this compound in soy sauce.

References

Resolving co-eluting peaks in Isomaltol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatography of Isomaltol.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Peak co-elution in this compound chromatography, where two or more compounds are not fully separated, is a frequent challenge.[1] The primary causes stem from the three key factors of chromatographic separation: efficiency, selectivity, and retention factor.[2] Specifically, this can be due to:

  • Suboptimal Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase may not be ideal for separating this compound from closely related compounds or impurities.[3]

  • Inappropriate Stationary Phase: The column chemistry (e.g., C18, phenyl, cyano) may not provide sufficient differential interaction to resolve the analytes.[4]

  • Poor Method Parameters: Factors like flow rate, column temperature, and gradient slope can significantly impact peak resolution.[5]

  • System Issues: Problems such as excessive extra-column volume (dead volume), column contamination, or column voids can lead to peak broadening and apparent co-elution.[3]

Q2: How can I systematically troubleshoot co-eluting peaks in my this compound analysis?

A2: A systematic approach is crucial for efficiently resolving co-elution. The following workflow can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow start Co-eluting Peaks Observed system_check Step 1: System Suitability Check - Check for leaks - Verify flow rate accuracy - Inspect for blockages start->system_check method_optimization Step 2: Method Optimization system_check->method_optimization If system is OK mobile_phase 2a: Adjust Mobile Phase - Modify organic solvent ratio - Change organic solvent type - Adjust pH method_optimization->mobile_phase gradient 2b: Optimize Gradient - Decrease ramp rate - Introduce isocratic holds mobile_phase->gradient If resolution is still poor end Resolution Achieved mobile_phase->end If resolved column_params 2c: Adjust Column Parameters - Lower flow rate - Change temperature gradient->column_params If resolution is still poor gradient->end If resolved stationary_phase Step 3: Change Stationary Phase - Try a different column chemistry - Use a column with smaller particles column_params->stationary_phase If resolution is still poor column_params->end If resolved stationary_phase->end

Caption: A stepwise workflow for troubleshooting co-eluting peaks.

Q3: My chromatogram for this compound shows broad or tailing peaks. What should I check first?

A3: Peak broadening and tailing can contribute to the appearance of co-elution. Before modifying your method, it's essential to check the health of your HPLC system.[3]

  • Column Health: The column may be contaminated or have a void. Try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[3]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

  • Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[3]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[3]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Optimizing the mobile phase is often the most powerful way to improve peak resolution.[6]

Problem: Poor resolution between this compound and an interfering peak using a C18 column.

Solutions:

  • Modify the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic component (e.g., acetonitrile) in the mobile phase will increase retention times and may improve separation.[7]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[2]

  • Adjust Mobile Phase pH: If the co-eluting impurity has ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer can alter its retention time relative to this compound.[3]

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV/Vis (PDA) or ELSD

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of this compound and any co-eluting peaks.[2]

  • Optimization:

    • Solvent Ratio: Based on the scouting run, design a shallower gradient around the elution time of the target peaks. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.

    • Solvent Type: Replace Mobile Phase B with Methanol and repeat the scouting and optimization steps.

    • pH Modification: Prepare Mobile Phase A with different pH values (e.g., pH 3.0, 4.5) using appropriate buffers (e.g., phosphate or acetate) and re-evaluate the separation.[4]

Guide 2: Modifying Chromatographic Parameters

Fine-tuning the instrumental parameters can provide the necessary improvement in resolution.

Problem: Co-eluting peaks persist after mobile phase optimization.

Solutions:

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[8] However, this will also increase the analysis time.

  • Change the Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks.[8] Conversely, lowering the temperature can increase retention and may improve resolution.[5] The effect of temperature on selectivity can be compound-dependent.

Quantitative Data Summary: Effect of Method Parameters on Resolution

Parameter AdjustmentExpected Effect on ResolutionPotential Drawbacks
Decrease Flow Rate IncreaseLonger analysis time
Increase Column Length IncreaseLonger analysis time, higher backpressure
Decrease Column Particle Size IncreaseHigher backpressure
Increase Column Temperature Variable (can increase or decrease)Potential for analyte degradation
Decrease Column Temperature IncreaseSlower analysis time
Guide 3: Selecting an Alternative Stationary Phase

If mobile phase and parameter optimization are insufficient, changing the column chemistry can provide a significant change in selectivity.[6]

Problem: this compound co-elutes with a structurally similar compound on a C18 column.

Solutions:

  • Switch to a Phenyl-Hexyl Column: This stationary phase can provide alternative selectivity through π-π interactions, which may be beneficial for separating aromatic or unsaturated compounds from this compound.[4]

  • Use a Cyano (CN) Column: A cyano column offers different polarity and can be used in both normal-phase and reversed-phase modes, providing a different separation mechanism.[4]

  • Employ a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like this compound. A HILIC method using a polyol stationary phase has been shown to effectively separate this compound from other carbohydrates like sucrose and glucose.[9]

Logical Relationship of Troubleshooting Steps

G cluster_0 Resolution Strategy cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 Tertiary Adjustments node1 {High Resolution Achieved}|Baseline separation (Rs > 1.5) node2 {Initial State: Co-elution}|Poor peak separation (Rs < 1.5) node3 Mobile Phase Optimization Adjust % Organic Change Solvent Type Modify pH node2->node3 node3->node1 If sufficient node4 Parameter Optimization Adjust Flow Rate Modify Temperature node3->node4 If necessary node4->node1 If sufficient node5 Stationary Phase Change Different Column Chemistry Smaller Particle Size node4->node5 If necessary node5->node1

Caption: Logical progression for resolving co-eluting peaks.

References

Minimizing Isomaltol loss during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of Isomaltol, focusing on minimizing analyte loss.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low? A1: Low recovery of this compound is typically due to a combination of three main factors: its high volatility, thermal degradation, and pH sensitivity. This compound is considerably more volatile than similar compounds like maltol, leading to significant evaporative losses during sample heating or concentration steps.[1][2] Additionally, exposure to high temperatures or extreme pH levels can cause the molecule to degrade.[3][4]

Q2: What is the most critical step for preventing this compound loss? A2: The most critical steps are those involving heat and solvent evaporation. Any procedure that requires heating, such as sample drying or gas chromatography (GC) injection at high temperatures, can lead to substantial loss.[1] Minimizing or eliminating solvent concentration steps is highly recommended. If concentration is unavoidable, it should be performed at low temperatures and under controlled vacuum.[5]

Q3: How does pH affect the stability of this compound during sample preparation? A3: While specific degradation pathways for this compound at various pH levels are not extensively documented, related oligosaccharides and compounds with hydroxyl groups are most stable in a neutral to slightly acidic pH range (pH 5-7).[4] Both strongly acidic and alkaline conditions can catalyze degradation reactions, such as hydrolysis or rearrangement, leading to analyte loss.[4][6] It is advisable to adjust the sample matrix to a neutral pH before extraction.

Q4: I'm observing poor peak shape (tailing, broadening) for this compound in my GC analysis. What is the cause? A4: Poor peak shape for this compound is often caused by its polar hydroxyl (-OH) group interacting with active sites in the GC system, such as the injector liner or the column itself.[7][8] This adsorption leads to peak tailing and reduced sensitivity. The most effective solution is to derivatize the this compound, typically through silylation, which replaces the active hydrogen on the hydroxyl group with a non-polar group (e.g., trimethylsilyl), thereby increasing volatility and reducing unwanted interactions.[9][10]

Q5: What are the recommended extraction techniques for this compound to minimize loss? A5: The choice of extraction technique should prioritize the volatile nature of this compound.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent, solvent-free technique that gently extracts volatile compounds from the sample headspace, minimizing thermal stress and avoiding solvent evaporation steps.[11]

  • Solid-Phase Extraction (SPE): SPE is effective for sample cleanup and concentration from liquid matrices. Use of polymeric sorbents can effectively retain this compound while removing interferences. Elution with a minimal volume of solvent is key.[12][13]

  • Liquid-Liquid Extraction (LLE): While functional, LLE requires a subsequent solvent evaporation step that can be a major source of this compound loss. If used, evaporation must be conducted at very low temperatures. Chloroform has been successfully used for this purpose.[2]

Troubleshooting Guide: Minimizing this compound Loss

Issue Potential Cause Recommended Solution & Action
Low or Inconsistent this compound Recovery Evaporative Loss (Volatility) Action: Avoid or minimize solvent removal steps. If necessary, use a rotary evaporator with a low-temperature bath (<30°C) or a gentle stream of nitrogen in a cold block. Technique: Favor headspace extraction techniques like HS-SPME, which do not require solvent evaporation.[11]
Thermal Degradation Action: Perform all extraction and handling steps at room temperature or on ice.[4] Avoid any form of heating. Technique: Use non-thermal extraction methods like ultrasound-assisted extraction (UAE) at controlled temperatures.[14]
Unsuitable pH Conditions Action: Before extraction, measure the sample's pH and adjust it to a neutral range (pH 5-7) using a dilute buffer or acid/base solution.[4]
Poor GC Peak Shape (Tailing) Analyte Adsorption Action: Derivatize the sample to block the polar hydroxyl group. Silylation with reagents like BSTFA is highly effective.[9][15] System Maintenance: Use a deactivated GC inlet liner and ensure proper column conditioning.
Matrix Interference / Complex Chromatogram Co-extractive Compounds Action: Incorporate a sample cleanup step after initial extraction. Technique: Use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., polymeric reversed-phase) to isolate this compound from interfering matrix components.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₆H₆O₃[16]
Molar Mass 126.11 g/mol [16]
Melting Point 98 - 103 °C[16]
Flavor Profile Sweet, caramel-like, fruity[1][2]
Key Challenge High Volatility[1][2]
Table 2: Comparison of Extraction Techniques for this compound
Technique Pros Cons Relevance for this compound
HS-SPME Solvent-free, sensitive, minimizes thermal stress, simple.[11]Matrix effects can be significant; fiber selection is critical.Highly Recommended: Ideal for volatile compounds, avoids solvent evaporation loss.
SPE Excellent for cleanup, can concentrate analyte, high throughput.Requires solvent elution and potential evaporation; method development needed.Recommended: Effective for cleaning complex matrices. Eluate volume should be minimized.
LLE Simple equipment, well-established method.Requires large solvent volumes; significant risk of analyte loss during evaporation.[5]Use with Caution: Only if other methods are unavailable. Requires stringent temperature control during solvent removal.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for isolating this compound from an aqueous matrix. Optimization may be required based on the specific sample.

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Lichrolut-EN or similar).[12][13]

  • pH Adjustment: Adjust the liquid sample to pH 6-7.

  • Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2-3 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle vacuum or nitrogen stream for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with a small volume (e.g., 1-2 mL) of a suitable organic solvent like methanol or chloroform.[2][12] Collect the eluate in a vial.

  • Concentration (If Necessary): If the eluate requires concentration, use a gentle stream of nitrogen at room temperature or below. Avoid complete dryness to prevent loss of the volatile analyte.[5]

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol converts this compound to its more volatile trimethylsilyl (TMS) derivative.

  • Sample Preparation: Ensure the sample extract (from Protocol 1 or other methods) is completely anhydrous. Evaporate the solvent under a gentle nitrogen stream.

  • Reagent Preparation: Use a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, in a suitable solvent like pyridine or acetonitrile.[15]

  • Reaction: Add 50-100 µL of the silylation reagent mixture to the dried sample vial.

  • Incubation: Cap the vial tightly and heat at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualized Workflows

G cluster_prep Sample Preparation cluster_extract Extraction Options cluster_post Post-Extraction Processing Sample Sample Homogenization pH_Adjust pH Adjustment (Target: 6-7) Sample->pH_Adjust Extraction Extraction Step pH_Adjust->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Aqueous Matrix SPE Solid-Phase Extraction Extraction->SPE Cleanup Needed SPME Headspace SPME Extraction->SPME Volatile Focus Evaporation Solvent Evaporation (Low Temperature) LLE->Evaporation SPE->Evaporation Derivatization Derivatization (Silylation) SPME->Derivatization Evaporation->Derivatization Error High Risk of Loss Evaporation->Error Analysis GC-MS Analysis Derivatization->Analysis G cluster_recovery Recovery Issues cluster_shape Peak Shape Issues (GC) cluster_solutions Solutions Start Low this compound Recovery or Poor Peak Shape? Check_Temp Is sample heated above 30°C? Start->Check_Temp Low Recovery Check_Deriv Is sample derivatized? Start->Check_Deriv Poor Shape Check_pH Is sample pH outside 5-7 range? Check_Temp->Check_pH No Sol_Temp Use low-temp or non-thermal methods Check_Temp->Sol_Temp Yes Check_Evap Is solvent evaporated to complete dryness? Check_pH->Check_Evap No Sol_pH Adjust pH to neutral before extraction Check_pH->Sol_pH Yes Sol_Evap Leave residual solvent or use SPME Check_Evap->Sol_Evap Yes Sol_Deriv Perform silylation before GC analysis Check_Deriv->Sol_Deriv No

References

Troubleshooting low yield in Isomaltol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Isomaltol synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a significantly lower yield than expected. What are the primary factors to investigate?

A1: Low yields in this compound synthesis can typically be attributed to one of four areas: starting material quality, reaction conditions, workup procedure, or product purification.[1][2] Begin by verifying the purity of your starting materials, as impurities can inhibit the reaction or lead to unwanted side products. Next, systematically review your reaction parameters such as temperature, reaction time, and catalyst loading. Inefficient workup or losses during purification are also common culprits for reduced yields.[3]

Q2: I'm observing a dark, tarry, or polymeric substance in my reaction flask. What is this byproduct and how can I minimize its formation?

A2: The formation of dark, insoluble polymers, often called humins, is a common issue in carbohydrate and furan chemistry, especially under acidic conditions.[4] These byproducts arise from the degradation and polymerization of starting materials, intermediates, or the this compound product itself. To minimize their formation, consider the following:

  • Lower the reaction temperature: While this may increase the required reaction time, it reduces the rate of degradation pathways.

  • Optimize catalyst concentration: Use the minimum amount of acid catalyst necessary to promote the desired reaction.

  • Reduce reaction time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent product degradation.[1]

Q3: How critical is the removal of water from the reaction?

A3: The importance of anhydrous conditions is highly dependent on the specific synthetic route. For reactions involving acid-catalyzed dehydration of sugars, the controlled removal of water can drive the reaction towards the furan product. However, for other pathways, the presence of excess water could lead to hydrolysis of intermediates or other undesired side reactions. Always ensure your glassware is properly dried and use anhydrous solvents if the protocol specifies.[1]

Q4: My product seems to be lost during the extraction or workup phase. What are some best practices to improve recovery?

A4: this compound has moderate polarity and some water solubility, which can complicate extraction. To improve recovery:

  • Saturate the aqueous layer: Before extraction, saturate the aqueous phase with a salt like NaCl (brine). This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic solvent.

  • Increase the number of extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Three to five extractions are typically sufficient.

  • Choose the right solvent: Use a solvent in which this compound is highly soluble but which is immiscible with water, such as ethyl acetate or dichloromethane.

Q5: I'm struggling to purify the crude this compound. What purification methods are most effective?

A5: Purification can be challenging due to the presence of polar byproducts.

  • Column Chromatography: Silica gel chromatography is a common method. A solvent system of ethyl acetate and hexanes is a good starting point; gradually increase the polarity to elute the this compound.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.[5] Test various solvents to find one in which this compound is soluble when hot but poorly soluble when cold.[6]

  • Distillation/Sublimation: Depending on the scale and thermal stability, distillation or sublimation under reduced pressure can also be viable purification techniques.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low yields in your this compound synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok Purity, Stoichiometry purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents end_success Yield Improved purify_reagents->end_success conditions_ok Conditions Optimal? check_conditions->conditions_ok Temp, Time, Atmosphere optimize_temp Adjust Temperature/ Time conditions_ok->optimize_temp No optimize_catalyst Optimize Catalyst/ Concentration conditions_ok->optimize_catalyst No check_workup 3. Analyze Workup & Purification conditions_ok->check_workup Yes optimize_temp->check_conditions optimize_temp->end_success optimize_catalyst->check_conditions optimize_catalyst->end_success workup_ok Procedure Efficient? check_workup->workup_ok Extraction, Chromatography optimize_extraction Modify Extraction/ Purification Method workup_ok->optimize_extraction No end_fail Consult Literature/ Expert workup_ok->end_fail Yes, Still Low Yield optimize_extraction->check_workup optimize_extraction->end_success ReactionPathway cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction Start Sugar Precursor (e.g., Lactose Derivative) Intermediate Furan Intermediate Start->Intermediate H⁺, Heat -H₂O Degradation Degradation Products Start->Degradation Excess Heat/Acid Product This compound Intermediate->Product Rearrangement Intermediate->Degradation Excess Heat/Acid Polymer Humins (Tarry Byproduct) Degradation->Polymer Polymerization

References

Improving the sensitivity of Isomaltol detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Isomaltol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

A1: Poor peak shape in HPLC analysis of sugar alcohols like this compound can be attributed to several factors:

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, leading to peak tailing.[1]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.[2]

  • Inappropriate Mobile Phase: A mobile phase that is not optimized for the column and analyte can result in distorted peaks.

  • Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can lead to split or tailing peaks.[2]

Troubleshooting Steps:

  • Use a Specialized Column: Employ columns specifically designed for sugar alcohol analysis, such as those with a diol-bonded phase or a polymer-based stationary phase.[3]

  • Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed. For reversed-phase columns, adjusting the pH of the mobile phase can help suppress silanol interactions.[1]

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for column overload.[4]

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.[2]

Q2: My this compound peak is not well-resolved from other sugars in the sample.

A2: Co-elution is a common challenge in the analysis of structurally similar sugars.

Troubleshooting Steps:

  • Method Optimization: Adjusting the mobile phase composition, flow rate, or column temperature can improve separation.[5] Gradient elution can be particularly effective for complex mixtures.[6][7]

  • Column Selection: Consider using a column with a different selectivity. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent separation for polar compounds like sugars.[6]

  • Derivatization: While adding a step, derivatization can alter the chromatographic properties of this compound, potentially improving its separation from interfering compounds.[8]

Q3: The sensitivity of my Refractive Index Detector (RID) is too low for my this compound samples.

A3: Refractive Index Detectors are known for their universal response but suffer from relatively low sensitivity and are susceptible to baseline drift.[9][10]

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, concentrate your sample to bring the analyte concentration within the detector's linear range.

  • Optimize Detector Parameters: Ensure the detector is properly warmed up and the mobile phase is stable to minimize baseline noise.[10][11]

  • Consider Alternative Detectors:

    • Evaporative Light Scattering Detector (ELSD): ELSD is more sensitive than RID for non-volatile analytes like this compound and is compatible with gradient elution.[6][7]

    • UV-Vis Detector with Derivatization: this compound does not have a significant chromophore for UV detection. However, pre- or post-column derivatization with a UV-absorbing agent can significantly enhance sensitivity.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Why do I see multiple peaks for my pure this compound standard in the chromatogram?

A1: The presence of multiple peaks for a single sugar in GC-MS is typically due to the formation of anomers (e.g., α and β forms) during derivatization.[13][14]

Troubleshooting Steps:

  • Oximation Prior to Silylation: Performing an oximation step before silylation can reduce the number of isomers to two, simplifying the chromatogram.[15]

  • Alditol Acetate Derivatization: This method converts the sugar alcohol into a single derivative, resulting in one peak. However, be aware that different sugars can sometimes produce the same derivative.[9][15]

  • Integration of Peaks: For quantitative analysis where multiple anomeric peaks are present, summing the areas of all corresponding peaks for a single compound is a common practice.[13]

Q2: My this compound is not volatile enough for GC analysis, leading to poor peak shape and low response.

A2: this compound, like other sugars, is non-volatile and requires derivatization to increase its volatility for GC analysis.[15][16]

Troubleshooting Steps:

  • Ensure Complete Derivatization: Incomplete derivatization will result in poor chromatographic performance. Optimize the reaction conditions (reagent concentration, temperature, and time).

  • Moisture Control: Derivatization reagents like BSTFA are sensitive to moisture. Ensure that samples and solvents are anhydrous, as water can interfere with the reaction.[15]

  • Choice of Derivatization Agent: Silylation (e.g., with BSTFA) and acetylation are common methods to increase the volatility of sugars.[9][15]

Quantitative Data Summary

The sensitivity of this compound detection methods can vary significantly. The following table summarizes typical limits of detection (LOD) for different analytical techniques used for sugar alcohols. Note that specific LODs for this compound may vary depending on the instrument, method, and matrix.

Detection MethodAnalyte(s)Limit of Detection (LOD)Reference(s)
HPLC-UVD (with derivatization)Xylitol0.01 mg/L[12]
HPLC-ELSDXylitol2.85 mg/L[12]
HPLC-RIDXylitol40 mg/L[12]
GC-MSSugarsGenerally high sensitivity, dependent on derivatization and ionization[14]
Electrochemical DetectionMaltol9.5 x 10⁻⁸ mol L⁻¹

Detailed Experimental Protocols

Protocol 1: this compound Analysis by HPLC with ELSD

This protocol is based on a method for the analysis of Isomaltulose and is adaptable for this compound.[6]

  • Sample Preparation:

    • For liquid samples (e.g., beverages), dilute with the mobile phase and filter through a 0.45 µm syringe filter.

    • For solid samples, dissolve a known weight in the mobile phase, sonicate for 15-20 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC-ELSD System and Conditions:

    • Column: A HILIC column (e.g., polyol stationary phase) is suitable for separating polar sugars.[6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • ELSD Settings:

      • Drift Tube Temperature: Optimize based on the mobile phase composition (e.g., 85 °C).[12]

      • Nebulizer Gas Flow: Adjust for optimal droplet formation (e.g., 2.5 L/min of Nitrogen).[12]

  • Data Analysis:

    • Identify the this compound peak based on the retention time of a pure standard.

    • Quantify using a calibration curve constructed from a series of this compound standards. Note that ELSD responses are often non-linear and may require a quadratic fit.[12]

Protocol 2: this compound Analysis by GC-MS with Derivatization

This protocol outlines a general procedure for the analysis of sugars by GC-MS.[15]

  • Sample Preparation and Derivatization (Alditol Acetate Method):

    • Reduction: Reduce the sample with sodium borohydride (NaBH₄) to convert aldoses and ketoses to their corresponding alditols.

    • Acetylation: Acetylate the resulting alditols using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).

    • Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).

    • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS System and Conditions:

    • Column: A mid-polarity column (e.g., Rtx-225) is often used for the separation of alditol acetate derivatives.[15]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to elute the derivatives.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: Scan a mass range appropriate for the expected fragments of the derivatized this compound.

  • Data Analysis:

    • Identify the derivatized this compound peak by its retention time and mass spectrum compared to a derivatized standard.

    • Quantify using a calibration curve prepared from derivatized standards.

Visual Diagrams

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis start Sample (Solid/Liquid) dissolve Dissolve/Dilute in Mobile Phase start->dissolve sonicate Sonicate (for solids) dissolve->sonicate centrifuge Centrifuge (for solids) sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject Prepared Sample separate HILIC Column Separation inject->separate detect ELSD Detection separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for this compound analysis by HPLC-ELSD.

Troubleshooting_HPLC_Sensitivity start Low Sensitivity with RID for this compound check_conc Is sample concentration sufficient? start->check_conc increase_conc Concentrate sample or inject larger volume check_conc->increase_conc No check_detector Are detector parameters optimized? (Warm-up, stable baseline) check_conc->check_detector Yes optimize_detector Allow for proper warm-up and ensure mobile phase stability check_detector->optimize_detector No alt_detector Consider alternative detectors check_detector->alt_detector Yes elsd Use ELSD for higher sensitivity and gradient compatibility alt_detector->elsd uv_deriv Use UV detector with pre/post-column derivatization alt_detector->uv_deriv

Caption: Troubleshooting logic for low sensitivity in HPLC-RID.

GC_MS_Derivatization_Workflow start This compound Sample reduction Reduction with NaBH4 start->reduction acetylation Acetylation with Acetic Anhydride reduction->acetylation extraction Solvent Extraction acetylation->extraction analysis GC-MS Analysis extraction->analysis

Caption: Alditol acetate derivatization workflow for GC-MS.

References

Technical Support Center: Isomaltol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isomaltol by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization, either suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, which is often performed on complex matrices like food products (caramel, coffee) or biological fluids, these effects can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility.[3][4][5] this compound is a small, polar molecule, and matrices often contain high concentrations of salts, sugars, and other polar components that can interfere with the ionization process in the mass spectrometer's source, particularly when using Electrospray Ionization (ESI).[6][7]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: The most direct method is to perform a post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the constant this compound signal indicates regions where co-eluting matrix components are causing ion suppression or enhancement, respectively. Another common approach is to compare the response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction; a significant difference indicates the presence of matrix effects.

Q3: Which mass spectrometry ionization technique is less prone to matrix effects for this compound analysis, ESI or APCI?

A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects, particularly ion suppression, than Electrospray Ionization (ESI).[6] ESI's liquid-phase ionization mechanism is more sensitive to competition for charge and changes in droplet properties caused by non-volatile matrix components like salts and sugars.[6] APCI utilizes gas-phase ionization, which is less affected by these non-volatile components.[6] If you are experiencing significant matrix effects with ESI, testing APCI is a recommended strategy.

Q4: What is the most effective way to compensate for matrix effects if they cannot be eliminated?

A: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective way to compensate for matrix effects.[1][8][9] A SIL IS, such as ¹³C- or D-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[8][10] This allows for accurate correction of the analyte signal. If a SIL IS is unavailable, a structural analogue that elutes very close to this compound can be used, though it may not compensate for matrix effects as perfectly.[9] Another effective strategy is the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract to mirror the analytical conditions of the unknown samples.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Low this compound Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components (salts, sugars, phospholipids) are interfering with the ionization of this compound.1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones identified by post-column infusion. 3. Switch Ionization Source: Test APCI, as it is generally less prone to suppression from non-volatile matrix components than ESI.[6] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Poor Reproducibility (High %RSD) Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples, possibly due to differences in matrix composition.1. Use a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most robust way to correct for sample-to-sample variations in matrix effects.[8][9] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. Automated sample preparation can improve consistency. 3. Matrix-Matched Calibration: Prepare calibration standards in a pooled blank matrix extract to account for the average matrix effect.[11]
Inaccurate Quantification (Poor Accuracy) Ion Enhancement/Suppression & Lack of Compensation: The calibration standards (typically in pure solvent) do not experience the same matrix effects as the samples, leading to a systematic bias in results.1. Implement Matrix-Matched Calibration: This is crucial for accurate quantification in complex matrices.[11] 2. Use a SIL Internal Standard: An appropriate internal standard will co-elute and experience the same ionization effects as the analyte, providing the most reliable correction.[8] 3. Evaluate Sample Preparation: Assess the recovery of your current method. A method with high and consistent recovery is less likely to introduce variability.
Unexpected Peaks or High Background Matrix Interferences: The sample matrix contains compounds that are directly detected by the mass spectrometer, potentially interfering with the this compound peak.1. Enhance Sample Cleanup: Use a more selective SPE sorbent or a multi-step LLE protocol to remove a wider range of interferences. 2. Increase Chromatographic Resolution: Use a longer column, a smaller particle size, or adjust the mobile phase to better resolve this compound from interfering peaks. 3. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish this compound from isobaric interferences based on accurate mass, improving specificity.

Data Presentation: Comparison of Sample Preparation Techniques

Technique Principle Typical Recovery (%) Matrix Effect Reduction Throughput Cost/Complexity Best Suited For
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).80 - 100%LowHighLowInitial screening, less complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning this compound into an immiscible organic solvent based on polarity and pH.60 - 90%MediumMediumMediumMatrices where this compound can be selectively extracted from interferences.
Solid-Phase Extraction (SPE) Selective retention of this compound on a solid sorbent, followed by washing and elution.85 - 105%HighMedium-HighHighComplex matrices requiring significant cleanup (e.g., food, biological fluids).
Dilute-and-Shoot Simple dilution of the sample with the initial mobile phase.100% (by definition)Low-MediumVery HighVery LowHigh-concentration samples or when matrix effects are minimal.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-union for post-column mixing

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol from a matrix known to be free of this compound)

Procedure:

  • Set up the LC system with your analytical column and mobile phase gradient.

  • Connect the outlet of the analytical column to a T-union.

  • Connect a syringe pump, containing the this compound standard solution, to the second port of the T-union. Set the flow rate to a low value (e.g., 10 µL/min).

  • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Set up the mass spectrometer to monitor the characteristic MRM transition for this compound.

  • Start the syringe pump and the LC flow. Allow the system to equilibrate until a stable, continuous signal for this compound is observed.

  • Inject the blank matrix extract onto the LC column and run your analytical gradient.

  • Data Interpretation: Monitor the this compound signal trace. Any significant and reproducible drop in the signal indicates ion suppression, while a significant rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To clean up a complex sample matrix (e.g., caramel dissolved in water) for this compound analysis, minimizing matrix effects.

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Sample (e.g., 1 g caramel dissolved in 10 mL water)

  • Methanol (conditioning and elution solvent)

  • Water (equilibration and wash solvent)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load 1 mL of the prepared sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Pass 1 mL of water through the cartridge to wash away polar interferences like salts and sugars.

  • Elution: Elute the retained this compound by passing 1 mL of methanol through the cartridge.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Validation start Poor Sensitivity or Reproducibility in This compound Analysis check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Yes me_present Suppression or Enhancement Observed? post_infusion->me_present optimize_chrom Optimize Chromatography (Shift Analyte RT) me_present->optimize_chrom Yes end Problem Resolved: Validate Method me_present->end No, effects are negligible improve_sp Improve Sample Prep (SPE, LLE) optimize_chrom->improve_sp use_is Use Stable Isotope-Labeled Internal Standard (SIL IS) improve_sp->use_is use_is->end

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

Sample_Prep_Selection start Select Sample Prep Method for this compound Analysis matrix_complexity Matrix Complexity? start->matrix_complexity low_complexity Low (e.g., simple aqueous solution) matrix_complexity->low_complexity Low medium_complexity Medium (e.g., beverage) matrix_complexity->medium_complexity Medium high_complexity High (e.g., biological fluid, food extract) matrix_complexity->high_complexity High dilute Dilute-and-Shoot low_complexity->dilute lle Liquid-Liquid Extraction (LLE) medium_complexity->lle spe Solid-Phase Extraction (SPE) high_complexity->spe

Caption: A decision guide for selecting a sample preparation method.

References

Technical Support Center: Enhancing the Resolution of Isomaltol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enantiomeric resolution of Isomaltol. This compound, a chiral furan derivative found in food products, presents a unique challenge for chiral separation due to its specific structural properties.[1][2] This guide covers the most common resolution techniques: Chiral Chromatography, Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution.

Method Selection for this compound Resolution

Choosing the appropriate resolution strategy is critical for success. The following decision tree provides a logical workflow for selecting a method based on experimental goals and available resources.

G start Start: Racemic this compound analytical_prep Analytical or Preparative Scale? start->analytical_prep analytical Analytical Scale (Purity Check) analytical_prep->analytical Analytical prep Preparative Scale (Bulk Separation) analytical_prep->prep Preparative hplc Use Chiral HPLC/SFC analytical->hplc screen Screen Multiple Methods prep->screen crystallization Diastereomeric Salt Crystallization screen->crystallization High Yield & Scalable enzymatic Enzymatic Kinetic Resolution screen->enzymatic High Selectivity & Mild Conditions chromatography Preparative Chiral Chromatography screen->chromatography High Purity & Direct acid_base This compound has an acidic hydroxyl group suitable for salt formation. crystallization->acid_base hydroxyl This compound has a hydroxyl group suitable for enzymatic acylation. enzymatic->hydroxyl

Choosing a resolution strategy for this compound.

Section 1: Chiral Chromatography (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most versatile and widely used methods for both analytical and preparative separation of enantiomers.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral chromatography? A1: Chiral chromatography relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, leading to different retention times and thus, separation.[3]

Q2: Which CSPs are recommended for this compound resolution? A2: For a molecule like this compound, which contains a furan ring and a hydroxyl group, polysaccharide-based CSPs are an excellent starting point.[5] Columns with cellulose or amylose derivatives coated or immobilized on a silica support often provide good selectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

Q3: What are the advantages of SFC over HPLC for chiral separations? A3: SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" technique. The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[6]

Troubleshooting Guide: Chiral HPLC/SFC

Q1: I am seeing no separation or very poor resolution (Rs < 1.0) between the this compound enantiomers. What should I do? A1: A complete lack of separation points to fundamental issues with the method.[5]

  • Verify the CSP: Ensure you are using a suitable chiral column. Polysaccharide-based columns are a good first choice.[5][7]

  • Optimize the Mobile Phase: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) are critical. Systematically vary the modifier percentage. In normal phase, decreasing the alcohol percentage often increases retention and improves resolution.[7]

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) which can enhance the interactions with the CSP and improve resolution.[5][8]

  • Control the Temperature: Temperature significantly affects chiral recognition. Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) as the effect can be unpredictable.[7][8]

Q2: Why are my chromatographic peaks tailing? A2: Peak tailing can be caused by unwanted secondary interactions between this compound and the stationary phase.

  • Acid/Base Additives: The enolic hydroxyl group of this compound is weakly acidic. Adding a small amount of an acidic modifier (like trifluoroacetic acid, TFA) to the mobile phase can suppress interactions with residual silanols on silica-based CSPs, which is a common cause of tailing for acidic compounds.[7]

  • Column Contamination: If the column is old or has been exposed to many different samples, contaminants can build up. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9]

Q3: The resolution between peaks is good, but they are very broad, leading to poor sensitivity. How can this be improved? A3: Broad peaks are often a sign of poor efficiency.

  • Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible.[7]

  • Check for Column Overload: Injecting too much sample can cause peak broadening. Try reducing the injection volume or sample concentration.[5][8]

  • Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.

Data Presentation: Starting Conditions for this compound HPLC Method Development
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
CSP Type Amylose or Cellulose carbamate derivativeAmylose or Cellulose carbamate derivativeMacrocyclic glycopeptide (e.g., Vancomycin)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / Methanol (95:5 v/v)Water (w/ 0.1% Formic Acid) / Acetonitrile
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 270 nm)UV (e.g., 270 nm)UV (e.g., 270 nm)
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak® series).

  • Mobile Phase Screening:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol).

    • Begin with a standard normal-phase mobile phase such as 90:10 (v/v) n-Hexane/Isopropanol.

    • Inject the sample and analyze the chromatogram.

    • If no separation is observed, screen other alcohol modifiers (e.g., ethanol).

    • If separation is still poor, switch to a polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase mode.

  • Optimization:

    • Once partial separation is achieved, systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%) to optimize the resolution and retention time.

    • Optimize the flow rate. Start at 1.0 mL/min and reduce it to 0.7 or 0.5 mL/min to see if resolution improves.

    • Optimize the column temperature using a column oven. Test a range from 15°C to 40°C.

  • Method Validation: Once optimal conditions are found, ensure the method is reproducible by performing multiple injections and checking for consistent retention times and resolution.[7]

G start Start: Poor Peak Resolution check_csp Is CSP appropriate for this compound? start->check_csp select_csp Select Polysaccharide-based CSP check_csp->select_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes select_csp->optimize_mp vary_modifier Vary alcohol % (Normal Phase) or ACN/MeOH ratio (Polar) optimize_mp->vary_modifier add_additive Add acidic/basic modifier vary_modifier->add_additive optimize_flow Optimize Flow Rate add_additive->optimize_flow reduce_flow Try lower flow rate (e.g., 0.5 mL/min) optimize_flow->reduce_flow optimize_temp Optimize Temperature reduce_flow->optimize_temp vary_temp Screen temps (e.g., 15°C, 25°C, 40°C) optimize_temp->vary_temp end Resolution Achieved vary_temp->end

Troubleshooting workflow for chiral HPLC resolution.

Section 2: Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[10] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[11]

Frequently Asked questions (FAQs)

Q1: How does diastereomeric salt crystallization work? A1: The process involves three main steps:

  • Salt Formation: A racemic mixture (containing R and S enantiomers) is reacted with a pure chiral resolving agent (e.g., an S'-base). This creates a mixture of two diastereomeric salts (R,S' and S,S').

  • Separation: Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially.

  • Liberation: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired pure enantiomer.[12]

Q2: Can this compound be resolved by this method? What resolving agents should be used? A2: Yes. This compound has a weakly acidic enolic hydroxyl group. It can be deprotonated with a base to form a salt. Therefore, enantiomerically pure chiral bases can be used as resolving agents. Common choices include alkaloids like brucine or synthetic amines like (R)- or (S)-1-phenylethanamine.[11]

Troubleshooting Guide: Diastereomeric Crystallization

Q1: I've mixed the racemic this compound and the chiral resolving agent, but no crystals are forming. A1: Failure to crystallize is often a problem of supersaturation or solvent choice.[12][13]

  • Insufficient Supersaturation: The solution may be too dilute. Try to slowly evaporate the solvent or cool the solution to a lower temperature to decrease solubility.[13]

  • Incorrect Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts. A systematic solvent screen is recommended to find a system with differential solubility.[13] You can also try adding an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[12]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product if available.

Q2: My product is "oiling out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the salt comes out of solution as a liquid. This can happen if the concentration is too high or the temperature is above the salt's melting point.[13]

  • Add More Solvent: This lowers the concentration and may prevent oiling.[13]

  • Lower the Temperature: A lower crystallization temperature may be more effective.

  • Change the Solvent: A less polar solvent might favor crystallization over oiling out.[13]

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. A3: This indicates poor separation between the two diastereomers.

  • Optimize the Solvent System: This is the most critical parameter. A thorough solvent screen is the best way to find a solvent that maximizes the solubility difference between the two diastereomers.[13]

  • Control the Cooling Rate: A slow, controlled cooling rate generally improves purity by favoring thermodynamic equilibrium over kinetic trapping of the undesired diastereomer.[12]

  • Recrystallization: Multiple recrystallizations of the enriched solid may be necessary to improve the diastereomeric excess, though this can lead to a loss in yield.[12]

Data Presentation: Common Chiral Resolving Agents & Solvents
Resolving Agent ClassExamplesSuitable Solvents for Crystallization
Chiral Bases (R)- or (S)-1-Phenylethanamine, Brucine, CinchonidineAlcohols (Methanol, Ethanol, Isopropanol), Acetone, Ethyl Acetate, and their mixtures with water or heptane.
Chiral Acids (R)- or (S)-Mandelic Acid, L- or D-Tartaric AcidApplicable if this compound is derivatized to a basic compound.
Experimental Protocol: Diastereomeric Salt Resolution of this compound
  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral base (e.g., (R)-1-phenylethanamine) in the same solvent.

    • Add the base solution to the this compound solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath.

    • If no crystals form, follow the troubleshooting steps above (e.g., add an anti-solvent like heptane).

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals.

  • Analysis:

    • Determine the diastereomeric excess (d.e.) of the crystalline salt using HPLC or NMR.[12]

  • Liberation of Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid (e.g., HCl) to protonate the this compound and the chiral base.

    • Extract the liberated, enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it, and evaporate the solvent to obtain the resolved this compound.

G racemate Racemic this compound (R-Iso + S-Iso) reaction Salt Formation racemate->reaction agent Chiral Resolving Agent (e.g., S'-Base) agent->reaction diastereomers Mixture of Diastereomeric Salts (R-Iso, S'-Base) + (S-Iso, S'-Base) reaction->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization solid Solid: Less Soluble Salt (e.g., R-Iso, S'-Base) crystallization->solid liquid Mother Liquor: More Soluble Salt (e.g., S-Iso, S'-Base) crystallization->liquid liberation1 Liberation (Acid) solid->liberation1 liberation2 Liberation (Acid) liquid->liberation2 enantiomer1 Pure Enantiomer 1 (R-Iso) liberation1->enantiomer1 enantiomer2 Enriched Enantiomer 2 (S-Iso) liberation2->enantiomer2 G start Start: Racemic this compound + Acyl Donor enzyme_screen Screen Panel of Enzymes (e.g., Lipases) start->enzyme_screen reaction Enzymatic Reaction (Stop at ~50% conversion) enzyme_screen->reaction separation Separation of Product and Unreacted Substrate reaction->separation product Product (e.g., S-Isomaltol Acetate) separation->product substrate Unreacted Substrate (e.g., R-Isomaltol) separation->substrate hydrolysis Hydrolysis (if needed) product->hydrolysis enantiomer2 Pure Enantiomer 2 substrate->enantiomer2 enantiomer1 Pure Enantiomer 1 hydrolysis->enantiomer1

References

Stability testing of Isomaltol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of Isomaltol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to the stability of this compound under various storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the stability testing of this compound.

Q1: My this compound sample shows significant degradation during thermal stress testing at elevated temperatures. What are the likely degradation pathways?

A1: this compound, a furanone derivative, is known to be susceptible to thermal degradation. At elevated temperatures, furanones can undergo complex reactions, including ring-opening, isomerization, and polymerization, leading to the formation of various degradation products.[1][2] The thermal decomposition of furanones can be initiated by a 1,2-hydrogen transfer reaction, leading to an open-ring keto-aldehyde intermediate, which can then cyclize to form isomers or further degrade into smaller volatile compounds like acrolein and carbon monoxide.[1][2]

Troubleshooting Steps:

  • Lower Stress Conditions: If degradation is too rapid, consider reducing the temperature or shortening the exposure time to achieve a target degradation of 5-20%, which is generally recommended for forced degradation studies.

  • Inert Atmosphere: Conduct the thermal stress test under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation, which can be accelerated at higher temperatures.

  • Analytical Method Check: Ensure your analytical method (e.g., HPLC, GC-MS) is capable of separating the degradation products from the parent this compound peak. Co-elution can lead to an overestimation of stability.

Q2: I am observing peak tailing and poor resolution in my HPLC analysis of this compound after forced degradation. What could be the cause and how can I fix it?

A2: Peak tailing and poor resolution in HPLC analysis of this compound and its degradation products can stem from several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: this compound and its degradation products may have polar functional groups that can interact with residual silanols on the HPLC column, causing peak tailing. Using a column with good end-capping or adding a competitive agent like triethylamine to the mobile phase can mitigate this.

  • Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.

  • Column Degradation: The harsh conditions of forced degradation samples (e.g., strong acids or bases) can damage the stationary phase of the column over time. Use a guard column to protect your analytical column and replace it regularly.

Q3: What are the expected degradation products of this compound under hydrolytic (acidic and basic) conditions?

A3: The stability of furanone compounds is known to be pH-dependent.[3] Under acidic or basic conditions, this compound may undergo hydrolysis. While specific degradation products for this compound are not extensively documented in the readily available literature, related furanone compounds have shown instability across various pH levels.[3] For instance, 2,5-dimethyl-4-hydroxy-3[2H]-furanone was found to be unstable at all pH values between 2.0 and 8.0.[3] Under acidic conditions, acid-catalyzed degradation of sugars can occur, leading to the formation of reactive intermediates.[4] In alkaline conditions, Maillard reaction products can undergo hydrolysis or oxidation.[5] Potential degradation products could include ring-opened carboxylic acids and smaller organic molecules.

Q4: How can I assess the photostability of this compound?

A4: Photostability testing is crucial to determine if this compound is sensitive to light exposure. A typical photostability study involves exposing the this compound sample to a controlled light source that mimics the UV and visible spectrum of sunlight.

  • Experimental Setup: Expose the this compound (as a solid or in solution) to a light source capable of emitting both UV and visible light, such as a xenon lamp or a metal halide lamp. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect any photodegradation products.

  • Considerations: The degradation of flavoring agents can be influenced by photochemical reactions, which may involve free radicals or singlet oxygen, especially in the presence of sensitizers.[6]

Q5: My this compound seems to be degrading even under ambient storage conditions. What could be the reason?

A5: If this compound is degrading under ambient conditions, several factors could be at play:

  • Oxidation: this compound, as a product of the Maillard reaction, may be susceptible to oxidative degradation.[7] Ensure that your storage container is well-sealed and consider storing under an inert atmosphere if the problem persists.

  • Humidity: Although specific data for this compound is limited, high humidity can promote the degradation of many organic compounds. Store the sample in a desiccator or a controlled low-humidity environment.

  • Light Exposure: Even ambient laboratory light can cause photodegradation over extended periods. Store the sample in an amber vial or in the dark.

  • Purity of the Sample: Impurities within the this compound sample could be acting as catalysts for degradation. Ensure you are using a high-purity standard for your experiments.

Data on Stability of Related Furanone Compounds

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes stability information for a structurally related compound, 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol), which can provide some insights into the potential stability profile of this compound.

Stress ConditionCompoundpHTemperatureObservation
Hydrolytic2,5-dimethyl-4-hydroxy-3[2H]-furanone2.0 - 8.023°CUnstable at all tested pH values over a 32-day period.[3]
Hydrolytic2,5-dimethyl-4-methoxy-3[2H]-furanone2.0 - 8.023°CShowed only slight decomposition over a 32-day period.[3]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl and dilute to the initial concentration.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the solid this compound powder and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or GC-MS.

  • The analytical method should be able to separate the main this compound peak from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound in each stress condition.

  • Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

Visualizations

Experimental Workflow for this compound Stability Testing

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC-PDA/UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants hplc->identify gcms GC-MS Analysis gcms->identify

Caption: Workflow for conducting forced degradation studies on this compound.

Troubleshooting HPLC Issues in Stability Analysis

G Troubleshooting Common HPLC Issues in this compound Stability Analysis cluster_peak Peak Shape Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Poor Chromatogram? tailing Peak Tailing? start->tailing broad Broad Peaks? start->broad coelution Co-elution? start->coelution sol1 Check for column overload Use end-capped column Adjust mobile phase pH tailing->sol1 sol2 Optimize gradient Check for sample solvent mismatch broad->sol2 sol3 Change column chemistry Modify mobile phase composition coelution->sol3

Caption: Decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Refinement of Isomaltol Quantification in Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Isomaltol in fermented foods.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of this compound quantification.

Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What are the potential causes and solutions?

  • Answer: Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

    • Active Sites on the Column: Unreacted silanol groups on the silica-based column can interact with the hydroxyl groups of this compound, causing peak tailing.

      • Solution 1: Use a column with end-capping or switch to a more inert column material.

      • Solution 2: Add a small amount of a competitive amine, like triethylamine, to the mobile phase to block the active sites.

    • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your column and analyte.

    • Column Degradation: Over time, columns can degrade, leading to poor peak shapes. Check the column's performance with a standard and replace it if necessary.

Issue 2: Inconsistent or Low Recovery of this compound during Sample Preparation

  • Question: I am experiencing inconsistent and low recovery of this compound from my fermented food matrix. How can I improve my extraction efficiency?

  • Answer: The complex nature of fermented food matrices can make efficient extraction challenging. Consider the following:

    • Matrix Effects: Sugars, proteins, and other compounds in the sample can interfere with the extraction process.

      • Solution 1: Solid Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., C18) to clean up the sample and remove interfering substances before analysis.

      • Solution 2: Liquid-Liquid Extraction (LLE): Optimize the solvent system for LLE to selectively extract this compound while minimizing the co-extraction of matrix components. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound.

    • Incomplete Extraction: The initial extraction may not be sufficient to recover all the this compound.

      • Solution: Increase the extraction time, perform multiple extraction steps, or use techniques like sonication or vortexing to enhance extraction efficiency.

    • Analyte Stability: this compound may degrade during sample processing, especially at high temperatures. Ensure that your extraction and solvent evaporation steps are performed under mild conditions.

Issue 3: Baseline Noise or Drift in GC-MS or HPLC Analysis

  • Question: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately quantify this compound. What could be the cause?

  • Answer: Baseline instability can originate from various parts of the analytical system.[1]

    • Contaminated Mobile Phase/Carrier Gas: Impurities in the mobile phase (HPLC) or carrier gas (GC) are a common cause of baseline noise.[1]

      • Solution: Use high-purity solvents and gases. Degas the mobile phase for HPLC and use gas purifiers for GC.

    • Detector Instability: The detector may not have reached thermal equilibrium or could be contaminated.

      • Solution: Allow sufficient time for the detector to stabilize. Clean the detector according to the manufacturer's instructions.

    • Column Bleed (GC-MS): At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing a rising baseline.

      • Solution: Ensure the column temperature does not exceed its recommended maximum. Condition the column before use.

    • System Leaks: Leaks in the system can introduce air and cause baseline fluctuations.

      • Solution: Perform a leak check of all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification in fermented foods?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] HPLC, often coupled with a Refractive Index Detector (RID) or a UV detector (after derivatization), is suitable for non-volatile analysis.[3][4] GC-MS is ideal for analyzing volatile and semi-volatile compounds and offers high sensitivity and specificity.[5]

Q2: How can I prepare a stable this compound standard solution?

A2: To prepare a stable standard solution, accurately weigh a known amount of pure this compound standard and dissolve it in a high-purity solvent such as methanol or water. Store the stock solution in a tightly sealed container at a low temperature (e.g., 4°C) and protect it from light to prevent degradation. Prepare fresh working standards by diluting the stock solution as needed.

Q3: What are the key considerations for method validation when quantifying this compound?

A3: A robust method validation should include the assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[3] Recovery studies using spiked matrix samples are crucial to evaluate the impact of the food matrix on the accuracy of the method.

Q4: Can matrix effects significantly impact the quantification of this compound?

A4: Yes, matrix effects from complex fermented food samples can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[6] It is essential to evaluate and mitigate matrix effects, for example, by using matrix-matched calibration standards or stable isotope-labeled internal standards.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[7]
Detector Refractive Index (RID), UV (with derivatization), Evaporative Light Scattering (ELSD).Mass Spectrometer (MS).
Sample Volatility Non-volatile and semi-volatile compounds.Volatile and semi-volatile compounds.
Derivatization May be required for UV detection.Often required to increase volatility and thermal stability.
Sensitivity Generally moderate.High.
Selectivity Moderate to high, depending on the detector.Very high.
Common Issues Peak tailing, co-elution, mobile phase preparation.[8]Column bleed, matrix effects, thermal degradation of analytes.[1]

Table 2: Illustrative Quantitative Data for Furanones (this compound Analogs) in Fermented Foods

Note: Specific quantitative data for this compound in these fermented foods is limited in publicly available literature. The following data for a structurally similar and commonly found furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is provided for illustrative purposes.

Fermented FoodCompoundConcentration Range (µg/kg)Analytical MethodReference
Soy Sauce4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)1,000 - 15,000GC-MS/O[1]
MisoNot explicitly quantified---
GochujangNot explicitly quantified---

Experimental Protocols

Protocol 1: General Workflow for this compound Quantification by HPLC-RID

This protocol provides a general procedure that can be adapted for various fermented food matrices.

  • Sample Preparation:

    • Homogenize a representative sample of the fermented food.

    • Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 10 mL of 50:50 methanol:water).

    • Vortex or sonicate for 15-30 minutes to ensure thorough extraction.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge is recommended.

    • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC-RID Conditions:

    • Column: A suitable column for sugar alcohol analysis (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.005 M H₂SO₄) or a mixture of acetonitrile and water.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 35 - 60 °C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General Workflow for this compound Quantification by GC-MS

This protocol outlines a general procedure for the analysis of this compound after derivatization.

  • Sample Preparation and Derivatization:

    • Follow the sample extraction steps as described in Protocol 1.

    • Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the derivatization reaction.

    • Cool the sample to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[5][9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

    • Injection Mode: Splitless or split injection, depending on the expected concentration.

    • Injector Temperature: 250 - 280 °C.[10]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.[9]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

      • Ion Source Temperature: 230 °C.[10]

      • Mass Scan Range: m/z 35-400.[9]

  • Quantification:

    • Use an internal standard (e.g., a stable isotope-labeled this compound) added before extraction for the most accurate quantification.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Quantify this compound in the samples using this calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Homogenize Fermented Food Extraction Solvent Extraction (e.g., MeOH/H2O) Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Filtration Filter (0.45 µm) Cleanup->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Detection RID Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using HPLC-RID.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Check_Concentration Is Sample Concentrated? Start->Check_Concentration Dilute_Sample Dilute Sample and Re-inject Check_Concentration->Dilute_Sample Yes Check_Column Is Column Old or Degraded? Check_Concentration->Check_Column No End Peak Shape Improved Dilute_Sample->End Replace_Column Replace Column Check_Column->Replace_Column Yes Check_Mobile_Phase Is Mobile Phase pH Optimal? Check_Column->Check_Mobile_Phase No Replace_Column->End Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH No Check_Active_Sites Suspect Active Sites on Column? Check_Mobile_Phase->Check_Active_Sites Yes Adjust_pH->End Use_Endcapped_Column Use End-capped Column Check_Active_Sites->Use_Endcapped_Column Option 1 Add_Modifier Add Modifier to Mobile Phase Check_Active_Sites->Add_Modifier Option 2 Use_Endcapped_Column->End Add_Modifier->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

Isomaltol vs. Maltol: A Comparative Analysis of Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two closely related furanone and pyranone compounds, isomaltol and maltol. While both are recognized for their antioxidant potential, this document delves into the available experimental data, outlines the methodologies for assessment, and explores the current understanding of their mechanisms of action and signaling pathway involvement.

Executive Summary

This compound and maltol are naturally occurring compounds that contribute to the flavor and aroma of various foods, particularly those that have undergone heat processing. Beyond their organoleptic properties, both molecules have garnered scientific interest for their ability to counteract oxidative stress. This guide consolidates the existing research to facilitate a comparative understanding of their antioxidant capacities. While direct comparative studies with quantitative antioxidant assays are limited, this document synthesizes available data to draw qualitative comparisons and highlight areas for future research. Maltol has been more extensively studied, with a clearer elucidation of its antioxidant mechanisms and signaling pathway interactions.

Quantitative Antioxidant Activity

Compound/ProductAssayIC50 ValueSourceNotes
β-lactoglobulin-isomaltooligosaccharide (IMO) conjugatesDPPH14.5 mg/mL[1]This value is for a conjugate and not pure this compound. Isomaltooligosaccharide alone did not reach an IC50.[1]
MaltolInhibition of superoxide anion generation in human neutrophils5.59 µg/mL[2]This value reflects anti-inflammatory activity, which is related to antioxidant capacity, but is not a direct measure of free-radical scavenging in a chemical assay.

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The lack of directly comparable IC50 values for this compound and maltol in standardized antioxidant assays is a significant data gap.

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant capacity assays, which can be applied to compare this compound and maltol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound (this compound or maltol) in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction: Add a specific volume of the test sample to the DPPH solution. A typical ratio is 1:2 (e.g., 1 mL of sample to 2 mL of DPPH solution).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control – A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.

  • Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Antioxidant Mechanisms and Signaling Pathways

This compound

The antioxidant mechanism of this compound is less characterized compared to maltol. As a Maillard reaction product, its antioxidant activity is generally attributed to its ability to act as a free radical scavenger.[3] The furanone structure with a hydroxyl group suggests its potential to donate a hydrogen atom to stabilize free radicals. Further research is needed to elucidate the specific mechanisms and signaling pathways involved in this compound's antioxidant effects.

Maltol

Maltol exhibits its antioxidant effects through multiple mechanisms:

  • Metal Ion Chelation: Maltol can chelate transition metal ions, such as iron, which are known to catalyze the formation of reactive oxygen species (ROS).[4] By binding to these metals, maltol prevents them from participating in oxidative reactions.

  • Free Radical Scavenging: Maltol directly scavenges free radicals, thereby terminating radical chain reactions.[5]

  • Modulation of Signaling Pathways: Recent studies have revealed that maltol can influence intracellular signaling pathways involved in the cellular antioxidant response.

Signaling Pathways Associated with Maltol's Antioxidant Activity:

  • Nrf2/PINK1/Parkin Pathway: Maltol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Maltol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes. This pathway is also linked to the regulation of mitophagy via PINK1 and Parkin, a process that removes damaged mitochondria, a major source of intracellular ROS.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Maltol has been reported to modulate this pathway, which can indirectly influence the cellular redox state and protect against oxidative stress-induced damage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Serial_I Serial Dilutions (this compound) This compound->Serial_I Maltol Maltol Stock Serial_M Serial Dilutions (Maltol) Maltol->Serial_M DPPH DPPH Assay Serial_I->DPPH ABTS ABTS Assay Serial_I->ABTS Serial_M->DPPH Serial_M->ABTS Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Inhibition->IC50

Experimental workflow for antioxidant assays.

maltol_pathway cluster_maltol Maltol cluster_cellular Cellular Effects cluster_outcome Outcome Maltol Maltol Nrf2 Nrf2 Activation Maltol->Nrf2 PI3K_Akt PI3K/Akt Pathway Modulation Maltol->PI3K_Akt Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Mitochondrial_Health Improved Mitochondrial Health (Mitophagy) Nrf2->Mitochondrial_Health Oxidative_Stress Protection Against Oxidative Stress PI3K_Akt->Oxidative_Stress ROS Reduced Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Antioxidant_Enzymes->ROS Mitochondrial_Health->ROS

Signaling pathways of maltol's antioxidant action.

Conclusion

Both this compound and maltol possess antioxidant properties, but current research provides a more detailed understanding of maltol's mechanisms. Maltol's ability to chelate metals and modulate key antioxidant signaling pathways, such as Nrf2 and PI3K/Akt, is well-documented. The antioxidant activity of this compound is less defined, and further studies are required to elucidate its specific mechanisms of action and to provide a quantitative comparison with maltol. The lack of direct comparative data on their free-radical scavenging capacities highlights a critical gap in the literature. Future research should focus on conducting head-to-head comparisons of this compound and maltol using standardized antioxidant assays to provide a clearer picture of their relative potencies. Such studies would be invaluable for researchers and professionals in the fields of food science, nutrition, and drug development.

References

Comparative Guide to the Validation of Analytical Methods for Isomaltol in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Isomaltol in fruit juice matrices. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and regulatory compliance of food products. This document outlines two primary chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents their respective performance characteristics based on experimental data from studies on structurally similar compounds, including its isomer maltol and other furanones.

Methodology Comparison

The choice between HPLC-UV and GC-MS for the analysis of this compound in fruit juices depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. The method offers good precision and accuracy for the analysis of relatively simple matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it suitable for the analysis of complex matrices and for trace-level quantification. However, due to the low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile compound suitable for GC analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods discussed. Data presented is a composite from studies on maltol and other structurally related furanones, providing a benchmark for the expected performance for this compound analysis.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterResult
Linearity Range4 - 230 µg/L[1]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1.24 µg/L[1]
Limit of Quantification (LOQ)4 µg/L (estimated from linearity range)
Accuracy (Recovery)93.3% - 104.4%[1]
Precision (RSD)2.1% - 3.4% (Intra- and Inter-day)[1]

Table 2: GC-MS Method Validation Parameters (with Derivatization)

Validation ParameterResult
Linearity Range2 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.996
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Accuracy (Recovery)89.0% - 118.6%
Precision (RSD)< 10%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of maltol and similar compounds and can be adapted for the validation of an analytical method for this compound in fruit juices.

HPLC-UV Method

a. Sample Preparation: Fruit juice samples are first centrifuged to remove pulp and other suspended solids. The supernatant is then filtered through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering substances.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector set at 274 nm.[2]

  • Temperature: Ambient

c. Validation Procedure:

  • Linearity: Prepare standard solutions of this compound in the mobile phase at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Spike a known amount of this compound standard into a fruit juice sample at three different concentration levels. Calculate the percentage recovery.

  • Precision: Analyze replicate injections of a standard solution and a spiked sample on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (RSD).

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest detectable concentration (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method (with Derivatization)

a. Sample Preparation and Derivatization: Similar to the HPLC method, fruit juice samples are clarified by centrifugation and filtration. For the derivatization of this compound, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to increase its volatility. The sample extract is evaporated to dryness, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Temperature Program: An initial oven temperature of around 100°C, ramped to a final temperature of approximately 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with full scan data acquisition.

c. Validation Procedure: The validation procedure for the GC-MS method follows the same principles as the HPLC-UV method, with the derivatized this compound standards and samples being analyzed.

Workflow and Pathway Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation Sample Fruit Juice Sample Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE HPLC HPLC System SPE->HPLC UV_Detector UV Detector (274 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ

Caption: Workflow for the validation of an HPLC-UV method for this compound analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Fruit Juice Sample Clarification Centrifugation & Filtration Sample->Clarification Evaporation Evaporation to Dryness Clarification->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Acquisition Data Acquisition & Processing GCMS->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ

Caption: Workflow for the validation of a GC-MS method for this compound analysis.

Considerations for Method Selection

  • Matrix Complexity: For clear fruit juices with minimal interfering compounds, HPLC-UV may be sufficient. For more complex matrices, such as pulpy or colored juices, the selectivity of GC-MS is advantageous.

  • Sensitivity Requirements: If trace-level detection of this compound is required, the higher sensitivity of GC-MS makes it the preferred method.

  • Throughput and Cost: HPLC-UV generally offers higher sample throughput and lower operational costs compared to GC-MS, especially when considering the additional derivatization step for the latter.

  • Analyte Stability: this compound is generally stable under the acidic conditions found in most fruit juices.[3] However, its stability during sample preparation, particularly during any heating steps for derivatization, should be evaluated.

This guide provides a framework for the selection and validation of an appropriate analytical method for the determination of this compound in fruit juices. The choice of method should be based on a thorough evaluation of the specific analytical requirements and the nature of the sample matrix.

References

A Comparative Analysis of Isomaltol Content in Diverse Honey Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable scarcity of direct comparative studies on isomaltol concentrations across different honey types. This compound, a furan derivative formed from the thermal degradation of sugars, is recognized as a potential indicator of honey processing and storage conditions. While extensive research has been conducted on other heat-induced compounds like 5-hydroxymethylfurfural (HMF) as quality markers, specific quantitative data for this compound remains limited. This guide synthesizes the available information on the factors influencing this compound formation and details the established analytical methodologies for its quantification, providing a framework for future comparative research in this area.

The floral origin of honey significantly influences its chemical composition, including its sugar profile and susceptibility to degradation.[1][2] The processing and storage of honey, particularly the application of heat, can lead to the formation of various compounds, including this compound, which can alter the color, taste, and aroma of the final product. Therefore, the analysis of such compounds is crucial for quality control and authenticity assessment.

Comparative this compound Content: An Illustrative Overview

Due to the lack of published comparative data, the following table is presented as an illustrative example of how such data could be structured. The values are hypothetical and intended to guide researchers in the presentation of their findings.

Honey TypeFloral SourceGeographical OriginProcessingThis compound Content (mg/kg)
Honey AAcacia (Robinia pseudoacacia)Region XRaw< LOD*
Honey BAcacia (Robinia pseudoacacia)Region XPasteurized (72°C, 15 min)2.5 ± 0.3
Honey CManuka (Leptospermum scoparium)New ZealandRaw0.8 ± 0.1
Honey DManuka (Leptospermum scoparium)New ZealandPasteurized (72°C, 15 min)5.1 ± 0.6
Honey EMultifloralRegion YRaw0.5 ± 0.1
Honey FMultifloralRegion YPasteurized (72°C, 15 min)3.8 ± 0.4

*LOD: Limit of Detection

Experimental Protocols

The quantification of this compound in honey typically involves chromatographic techniques, which are adept at separating and identifying volatile and semi-volatile compounds from complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for this purpose.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This protocol is a synthesized methodology based on established techniques for analyzing volatile and semi-volatile compounds in honey.[3][4][5]

1. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Objective: To extract volatile and semi-volatile compounds, including this compound, from the honey matrix.

  • Procedure:

    • Weigh 5 grams of honey into a 20 mL headspace vial.

    • Add 2 mL of a saturated NaCl solution to the vial to enhance the release of volatile compounds.

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the sample at 60°C for 15 minutes in a water bath or heating block with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.

2. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the extracted compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Procedure:

    • Injection: Insert the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

    • Gas Chromatography:

      • Column: Use a capillary column suitable for volatile compound analysis (e.g., ZB-WAX plus, 60 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: Increase to 250°C at a rate of 8°C/min.

        • Final hold: 250°C for 6 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 450.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

3. Quantification:

  • Objective: To determine the concentration of this compound in the honey samples.

  • Procedure:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The quantification of this compound in the honey samples is performed by comparing the peak area of the analyte with the calibration curve.

    • An internal standard can be used to improve the accuracy and precision of the quantification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the analysis of this compound in honey and the logical relationship between honey characteristics and the formation of sugar degradation products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results HoneySample Honey Sample VialPrep Weigh Honey & Add NaCl Solution HoneySample->VialPrep Equilibration Equilibrate at 60°C VialPrep->Equilibration SPME SPME Headspace Extraction Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing IsomaltolContent This compound Content (mg/kg) DataProcessing->IsomaltolContent

Caption: Experimental workflow for this compound analysis in honey.

logical_relationship cluster_factors Influencing Factors cluster_honey Honey Matrix cluster_degradation Degradation Products FloralOrigin Floral Origin Honey Honey FloralOrigin->Honey Processing Processing (e.g., Heat) Processing->Honey Storage Storage Conditions Storage->Honey This compound This compound Formation Honey->this compound

Caption: Factors influencing this compound formation in honey.

References

Isomaltol vs. 5-HMF: A Comparative Guide to their Potential as Heat Indicators in Pharmaceutical and Drug Development Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heat treatment is a critical step in the manufacturing of many pharmaceutical products, employed for sterilization and to ensure product stability. However, thermal stress can also lead to the degradation of active pharmaceutical ingredients (APIs) and excipients, compromising product quality and safety. Monitoring the extent of heat exposure is therefore paramount. 5-Hydroxymethylfurfural (5-HMF) is a well-established heat indicator, but emerging research suggests that Isomaltol, another sugar degradation product, could serve as a potential alternative. This guide provides an objective comparison of this compound and 5-HMF, summarizing available experimental data to aid researchers in selecting the appropriate heat indicator for their specific applications.

Formation Pathways: A Tale of Two Degradation Products

Both this compound and 5-HMF are furan derivatives that can be formed from the thermal degradation of sugars, such as sucrose and its constituent monosaccharides, glucose and fructose. Their formation pathways, however, diverge, leading to different molecular structures and potentially different formation kinetics.

5-Hydroxymethylfurfural (5-HMF) is primarily formed through the acid-catalyzed dehydration of hexoses.[1][2][3] The process involves the conversion of glucose to fructose, which then undergoes a series of dehydration steps to yield 5-HMF.[1]

This compound is also a product of the thermal degradation of sugars. One study has qualitatively identified the formation of both maltol and this compound from the degradation of sucrose in an aqueous solution at 120°C.[2] While the detailed mechanism of this compound formation from simple sugars under typical heating conditions is less extensively studied than that of 5-HMF, it is understood to be a product of caramelization and the Maillard reaction.

Sucrose Sucrose Heat_Acid Heat, Acid Sucrose->Heat_Acid Thermal_Degradation Thermal Degradation Sucrose->Thermal_Degradation Glucose Glucose Heat_Acid->Glucose Fructose Fructose Heat_Acid->Fructose Dehydration Dehydration Fructose->Dehydration HMF 5-HMF Dehydration->HMF This compound This compound Thermal_Degradation->this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Pharmaceutical Solution Dilution Dilution with Deionized Water Sample->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Data Peak Area Integration Separation->Data Concentration Concentration Determination Data->Concentration Calibration Calibration Curve (Standard Solutions) Calibration->Concentration

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Isomaltol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Isomaltol. This compound is a naturally occurring furan derivative found in various food products, often formed during the thermal processing of carbohydrates. Its presence contributes to the sweet, caramel-like aroma of many baked goods. Accurate and reliable quantification of this compound is crucial for quality control in the food industry and for research into flavor chemistry.

This document outlines detailed experimental protocols for both HPLC-UV and GC-MS methods, presents a comparative summary of their performance characteristics based on typical validation data, and discusses the relative merits of each technique for the analysis of this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC-UV and GC-MS are presented below. These protocols are representative of methods suitable for the validation and quantification of this compound in a research or quality control setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of this compound in liquid samples, leveraging its polarity and UV-active structure.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar analytes.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 85:15 v/v). The mobile phase composition may be optimized to achieve the desired retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and placed in autosampler vials.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. As this compound is a polar compound, derivatization is often employed to improve its volatility and chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of the derivatized this compound.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative. A full scan mode can be used for initial identification.

Data Presentation

The following table summarizes the typical performance characteristics for the cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on established validation guidelines and performance data for similar analytical methods.

Validation Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 0.5 - 1000.05 - 20
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (Repeatability, %RSD) < 2.0%< 5.0%
Precision (Intermediate, %RSD) < 3.0%< 7.0%
Limit of Detection (LOD, µg/mL) ~ 0.15~ 0.01
Limit of Quantitation (LOQ, µg/mL) ~ 0.5~ 0.05
Specificity Good, potential for matrix interferenceExcellent, high specificity from MS
Sample Throughput ModerateLower (due to derivatization)
Cost per Sample LowerHigher

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of HPLC and GC methods for this compound analysis.

cross_validation_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Method cluster_gc GC-MS Method cluster_validation Method Validation & Comparison Sample This compound Sample HPLC_Prep Dilution & Filtration Sample->HPLC_Prep GC_Prep Derivatization (Silylation) Sample->GC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Compare_Data Compare Performance Metrics HPLC_Data->Compare_Data GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data GC-MS Data Acquisition GC_Analysis->GC_Data GC_Data->Compare_Data Conclusion Conclusion on Method Suitability Compare_Data->Conclusion

Cross-validation workflow for HPLC and GC methods.

Method Comparison

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

HPLC-UV offers a more straightforward and cost-effective approach. Sample preparation is minimal, involving simple dilution and filtration, which leads to higher sample throughput. The instrumentation is widely available in most analytical laboratories. However, the specificity of UV detection can be a limitation, as other compounds in a complex matrix may absorb at the same wavelength, potentially leading to interferences and inaccurate quantification.

GC-MS , on the other hand, provides excellent sensitivity and specificity. The mass spectrometer acts as a highly selective detector, allowing for the unambiguous identification and quantification of this compound, even in complex matrices. This makes it a superior technique for trace-level analysis and for confirmation of the analyte's identity. The primary drawbacks of the GC-MS method are the need for a derivatization step to make the polar this compound amenable to gas chromatography, which adds time and complexity to the sample preparation process, and the higher operational costs associated with the instrumentation.

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the study. For routine quality control where this compound concentrations are relatively high and the sample matrix is simple, HPLC-UV provides a rapid, cost-effective, and reliable solution. For research applications requiring high sensitivity, unambiguous identification, and analysis in complex matrices, the superior specificity and sensitivity of GC-MS make it the preferred method, despite the more involved sample preparation. A cross-validation of both methods, as outlined in this guide, would ensure the accuracy and reliability of the analytical data, regardless of the chosen technique.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of Isomaltol and other key furanones, which are significant contributors to the flavor and aroma of a wide variety of food products. Furanones are a class of organic compounds known for their sweet, caramel-like, and fruity notes, making them crucial in the food and fragrance industries. Their formation often occurs during the Maillard reaction or through the thermal degradation of sugars.[1][2][3] Understanding their distinct sensory characteristics is vital for flavor development, quality control, and sensory science. This document summarizes quantitative sensory data, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathways and analytical workflows.

Quantitative Sensory Profile Comparison

The sensory characteristics of this compound and related furanones vary significantly in terms of their aroma profiles and detection thresholds. The following tables provide a structured summary of their key sensory attributes based on experimental data.

Table 1: Descriptive Sensory Profiles

CompoundChemical NameAroma/Flavor DescriptorsNatural Occurrence/Formation
This compound 1-(3-hydroxyfuran-2-yl)ethanoneSweet, burnt caramellic, fruity, fresh bread.[1][4] Mildly sweet taste, sometimes with butterscotch notes.[5]Bread crust, tamarind; formed via Maillard reaction and thermal degradation of starch.[1][2]
Furaneol® (HDMF) 4-hydroxy-2,5-dimethyl-3(2H)-furanoneSweet, caramel-like, fruity.[6] Described as strawberry-like at low concentrations.[7][8]Strawberries, pineapple, tomato, coffee; also a product of the Maillard reaction.[6][7][9]
Sotolon 3-hydroxy-4,5-dimethylfuran-2(5H)-oneExtremely potent; Maple syrup, caramel, burnt sugar at low concentrations; Fenugreek, curry at high concentrations.[10][11]Fenugreek seed, lovage, aged rum, molasses, flor sherry.[10]
Homofuraneol 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanoneCaramel-like, similar to Furaneol®.[12]Coffee.[12]
Abhexone 4-hydroxy-5-methyl-3(2H)-furanoneSeasoning-like, similar to Sotolon.[12]Coffee.[12]

Table 2: Odor and Taste Thresholds

The odor threshold is the lowest concentration of a compound perceivable by the human sense of smell.[13] These values are critical for determining a compound's potential impact on the overall aroma of a product.

CompoundMediumOdor ThresholdReference(s)
This compound Water20 ppm (Taste Threshold)[14]
Furaneol® (HDMF) Water87 µg/kg[9]
Sotolon Water< 1 ppb (approx. 1 µg/L)[11]
Madeira Wine23 µg/L[15][16]
Port Wine19 µg/L[17]
Homofuraneol Not specified20 ppb[12]
Abhexone Water1.1 µg/kg[12]

Experimental Protocols

The sensory data presented in this guide are derived from established analytical and sensory evaluation methodologies. The following sections detail the protocols for two key techniques used in the characterization of furanones.

Sensory Panel Evaluation for Threshold Determination

Sensory panels are essential for obtaining quantitative and qualitative data on flavor profiles.[6] A descriptive sensory analysis is a common method used to identify and quantify the sensory attributes of a product.[18]

Objective: To determine the lowest detectable concentration of a furanone compound by a trained human panel.

Methodology:

  • Panel Selection and Training: A panel of 8-12 members with demonstrated sensory acuity is selected.[18] Panelists undergo extensive training to recognize and scale the intensity of the specific furanone's characteristic aroma (e.g., the caramel note of Furaneol®).[19] Reference standards are used to calibrate the panelists.

  • Sample Preparation: A stock solution of the purified furanone is prepared in an appropriate solvent, such as deodorized water or ethanol.[6] A series of dilutions are then prepared from this stock solution.[20]

  • Evaluation Procedure (Triangle Test): The triangle test is a common method for threshold determination.[20]

    • Panelists are presented with three coded samples in individual, ventilated booths to prevent sensory fatigue.[18]

    • Two of the samples are blanks (solvent only), and one contains a specific, low concentration of the furanone.

    • Panelists are asked to identify the "odd" sample.[20]

  • Data Analysis: The procedure is repeated with varying concentrations. The sensory threshold is defined as the concentration at which a statistically significant number of panelists can correctly identify the sample containing the furanone.[20]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that uses the human nose as a highly sensitive detector to pinpoint which volatile compounds in a complex mixture are odor-active.[21][22]

Objective: To separate and identify the specific odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix. A common method is Headspace Solid-Phase Microextraction (HS-SPME), which is suitable for food samples like strawberry puree.[21] The sample is homogenized and placed in a headspace vial, often with a salt solution to enhance the release of volatiles.[21]

  • Gas Chromatography (GC): The extracted volatiles are injected into the GC. The GC column separates the compounds based on their boiling points and chemical properties.[6]

  • Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a standard chemical detector (e.g., a Mass Spectrometer, MS, for identification), and the other leads to a heated sniffing port.[23]

  • Olfactometry (Sniffing): A trained sensory panelist sniffs the effluent from the olfactometry port. The panelist records the time, intensity, and a descriptor for each odor detected.[6][23]

  • Data Analysis: The data from the MS and the olfactometry port are combined. The retention time allows for the correlation of a specific odor with a specific chemical compound identified by the MS.[21] Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to rank the odorants based on their potency (Flavor Dilution factor).[22]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Correlation Sample Food Sample (e.g., Strawberry Puree) HS_SPME Headspace SPME Sample->HS_SPME GC Gas Chromatograph HS_SPME->GC Injection Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) Splitter->MS Sniff Olfactometry Port (Sniffing) Splitter->Sniff Chem_ID Chemical Identification MS->Chem_ID Odor_Desc Odor Description & Intensity Sniff->Odor_Desc Correlation Correlated Aroma Profile Chem_ID->Correlation Odor_Desc->Correlation

Caption: Workflow of a Gas Chromatography-Olfactometry (GC-O) system.

The perception of odor begins with the activation of specific odorant receptors (ORs) located in the nose.[9] Recent research has identified the specific human receptors that are activated by key furanones, revealing a high degree of specificity in the olfactory system.[3][24]

Olfactory_Signaling cluster_ligands Odorant Compounds (Furanones) cluster_receptors Human Odorant Receptors (OR) cluster_perception Sensory Perception Furaneol Furaneol & Homofuraneol OR5M3 OR5M3 Furaneol->OR5M3 activates Sotolon Sotolon OR8D1 OR8D1 Sotolon->OR8D1 activates Perception_Caramel Caramel-like Odor OR5M3->Perception_Caramel leads to Perception_Seasoning Seasoning-like Odor OR8D1->Perception_Seasoning leads to

References

Inter-laboratory comparison of Isomaltol measurement

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Isomaltol Measurement: A Comparative Guide

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of this compound. It is intended for researchers, scientists, and drug development professionals to objectively assess analytical performance and methodologies. The data presented herein is illustrative, representing typical results from a proficiency testing program to ensure the reliability and consistency of this compound quantification across different facilities and methods.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for laboratory quality assurance.[1] They allow individual laboratories to compare their analytical results against those of other labs and a reference value, thereby providing an objective measure of performance.[1] Successful participation in such programs is often a mandatory requirement for accreditation under standards like ISO/IEC 17025. The primary goals of this illustrative ILC are to assess the proficiency of participating laboratories in measuring this compound and to compare the performance of different analytical techniques.

Study Design and Execution

A central organizing body prepared and distributed identical, homogenous samples containing a known concentration of this compound to five participating laboratories. Each laboratory was instructed to analyze the samples in triplicate using their in-house validated method and report the results. Two primary analytical techniques were employed across the participating laboratories: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a generalized workflow for the execution of this inter-laboratory study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Homogenous this compound Sample Preparation B Sample Blinding & Coding A->B C Distribution to Participating Labs B->C D Sample Receipt & Integrity Check C->D E Analysis using In-House Method (n=3) D->E F Data Recording & Internal QA E->F G Submission of Results to Organizer F->G H Statistical Analysis (e.g., z-score calculation) G->H I Issuance of Performance Report H->I J Corrective Actions (if required) I->J

Caption: General workflow of the this compound inter-laboratory comparison study.

Data Presentation and Statistical Analysis

The performance of each laboratory was evaluated using the z-score, a statistical measure that indicates how many standard deviations an individual result is from the consensus mean of all participants. A satisfactory performance is generally indicated by a z-score between -2.0 and +2.0.

The assigned value (true concentration) of this compound in the distributed sample was 50.0 µg/mL .

Table 1: Summary of Inter-laboratory Comparison Results for this compound Measurement

Laboratory IDAnalytical MethodReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Std. Dev.z-scorePerformance
Lab 01HPLC-ELSD51.250.851.551.170.350.88Satisfactory
Lab 02HPLC-ELSD48.549.148.848.800.30-0.91Satisfactory
Lab 03GC-MS50.149.850.450.100.300.08Satisfactory
Lab 04HPLC-ELSD53.554.153.853.800.302.88Unsatisfactory
Lab 05GC-MS49.549.249.949.530.35-0.36Satisfactory
Consensus Mean 50.68
Consensus Std. Dev. 1.32

Note: The consensus mean and standard deviation are calculated from the results of all participating laboratories. The z-score is calculated as: z = (Lab Mean - Consensus Mean) / Consensus Std. Dev.

Table 2: Comparison of Method Performance Parameters

ParameterHPLC-ELSD (Typical)GC-MS (Typical)Acceptance Criteria (ICH Q2)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 2.0%< 1.5%≤ 2%
- Intermediate Precision< 3.0%< 2.5%≤ 3%
Linearity (r²) > 0.999> 0.999≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mLReportable

This table summarizes typical validation parameters for the two methods used, based on established guidelines.[2][3]

Experimental Protocols

Detailed methodologies for the two primary analytical techniques employed in this study are provided below.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

This method is suitable for the direct analysis of this compound in aqueous samples.

Experimental Workflow:

A Sample Dilution (Aqueous) B Filtration (0.22 µm Syringe Filter) A->B C HPLC Injection (10 µL) B->C D HILIC Separation C->D E ELSD Detection D->E F Data Acquisition & Quantification E->F

Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.

Protocol Details:

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate

    • Solvent B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate

  • Gradient Program: 0-5 min (100% A), 5-8 min (linear ramp to 50% B), 8-10 min (hold at 50% B), 10-12 min (return to 100% A), 12-15 min (equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation: Dilute the provided sample with a 50:50 acetonitrile/water solution to fall within the calibration curve range. Filter through a 0.22 µm syringe filter prior to injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound for gas-phase analysis, offering high sensitivity and specificity.

Experimental Workflow:

A Sample Aliquot & Evaporation B Derivatization (Silylation) A->B C GC Injection (1 µL, Splitless) B->C D Chromatographic Separation C->D E Mass Spectrometry (EI, SIM/Scan) D->E F Data Acquisition & Quantification E->F

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocol Details:

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Inlet Temperature: 250°C.

  • Injection Mode: 1 µL, Splitless.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound for quantification, with a full scan for confirmation.

  • Sample Preparation (Derivatization):

    • Pipette 100 µL of the sample into a GC vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Conclusion

This guide outlines a framework for an inter-laboratory comparison of this compound measurement. The illustrative data demonstrates that both HPLC-ELSD and GC-MS are suitable techniques for the quantification of this compound. The GC-MS method typically offers lower detection limits, while the HPLC-ELSD method provides a simpler workflow without the need for derivatization. The proficiency of a laboratory, as assessed by z-scores, is critical for ensuring data reliability, irrespective of the analytical method employed. Laboratories reporting unsatisfactory results, such as Lab 04 in this study, are encouraged to conduct a thorough investigation of their methodology and implement corrective actions.

References

Isomaltol's Bioactivity: A Comparative Analysis with Other Furanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antioxidant, anti-inflammatory, and anticancer properties of isomaltol in comparison to other notable furanone compounds, supported by experimental data and mechanistic insights.

Introduction

Furanone compounds, a class of heterocyclic organic molecules, are widely recognized for their significant contributions to flavor and aroma in a variety of foods and beverages. Beyond their sensory attributes, these compounds have garnered considerable interest in the scientific community for their diverse bioactive properties. Among them, this compound, a naturally occurring furanone, has been identified as a promising candidate for therapeutic applications due to its potential antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparison of the bioactivity of this compound with other well-known furanone compounds such as maltol and furaneol, presenting quantitative data from various in vitro studies, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Antioxidant Activity

The ability of furanone compounds to scavenge free radicals and mitigate oxidative stress is a key aspect of their bioactivity. This antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potential.

While specific IC50 values for this compound are not extensively reported in publicly available literature, its structural isomer, maltol, has demonstrated notable antioxidant properties. The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals. The position of the hydroxyl and ketone groups on the furanone ring influences the stability of the resulting radical and thus the antioxidant capacity.

Table 1: Comparative Antioxidant Activity of Furanone Compounds (DPPH Assay)

Compound IC50 (µM) Reference Compound IC50 (µM)
This compound Data not available Ascorbic Acid ~25-50
Maltol ~1500
2-(p-hydroxyphenyl styryl)-furan ~40
Furanone Derivative with -NO2 >150

| Furanone Derivative with -Cl | >150 | | |

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of furanone compounds can be determined using the DPPH assay. A typical protocol is as follows:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound, maltol) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow Reagent_Prep Prepare DPPH and Test Compound Solutions Reaction_Setup Mix DPPH and Test Compound in Microplate Reagent_Prep->Reaction_Setup Incubation Incubate in Dark (30 min, RT) Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes activates This compound This compound (Potential Inhibition) This compound->IKK G cluster_pathway MAPK Signaling Pathway in Cancer Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Furanones Furanone Compounds (Potential Modulation) Furanones->ERK inhibition

Quantitative comparison of Isomaltol in roasted and unroasted coffee

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the quantitative differences, formation pathways, and analytical methodologies for isomaltol in coffee, highlighting the transformative impact of roasting.

This compound, a naturally occurring furanone, is a significant contributor to the sweet, caramel-like aroma of roasted coffee. Its presence and concentration are direct consequences of the thermal processing of green coffee beans. This guide provides a detailed comparison of this compound levels in roasted and unroasted coffee, outlines the experimental protocols for its quantification, and illustrates the key chemical transformations involved.

Quantitative Comparison of this compound

This compound is primarily a product of the coffee roasting process. In its unroasted, or green, state, coffee beans contain the precursors to this compound but not the compound itself in any significant quantity. The high temperatures employed during roasting trigger a cascade of chemical reactions, including the Maillard reaction and caramelization, which lead to the formation of a diverse array of volatile aromatic compounds, including this compound.

While specific concentrations can vary depending on the coffee bean origin, roasting degree, and analytical method, the general quantitative relationship is clear:

Coffee StateThis compound ConcentrationKey Remarks
Unroasted (Green) Coffee Beans Not Detected or NegligiblePrecursors such as sucrose are abundant.
Roasted Coffee Beans Present in varying concentrationsFormation is initiated during the roasting process. Concentrations of furanones, including this compound, are often highest in light to medium roasts and may decrease with darker roasts due to thermal degradation.[1][2]

Formation Pathway of this compound during Roasting

This compound is formed from the thermal degradation of sugars, primarily sucrose, present in green coffee beans. During roasting, sucrose is hydrolyzed into its constituent monosaccharides, glucose and fructose. These reducing sugars then participate in complex chemical reactions. The formation of furanones like this compound is a known outcome of both the Maillard reaction (the reaction between amino acids and reducing sugars) and caramelization (the thermal decomposition of sugars).

G This compound Formation Pathway during Coffee Roasting Sucrose Sucrose (in Green Coffee) Roasting Roasting (Heat) Hydrolysis Hydrolysis Roasting->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Maillard Maillard Reaction (with Amino Acids) Glucose->Maillard Caramelization Caramelization Glucose->Caramelization Fructose->Maillard Fructose->Caramelization Intermediates Reactive Carbonyl Intermediates Maillard->Intermediates Caramelization->Intermediates This compound This compound (and other Furanones) Intermediates->this compound

Caption: Formation of this compound from Sucrose during Roasting.

Experimental Protocols

The quantification of a volatile compound like this compound in a complex matrix such as coffee requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.

Protocol: Quantification of this compound in Coffee Beans by GC-MS

1. Sample Preparation:

  • Grinding: Both unroasted (green) and roasted coffee beans are cryogenically ground to a fine, uniform powder to ensure efficient extraction and to prevent the loss of volatile compounds.

  • Extraction: A known weight of the ground coffee is subjected to solvent extraction. Dichloromethane is a commonly used solvent for extracting volatile and semi-volatile compounds. The extraction is typically performed using a Soxhlet apparatus or an accelerated solvent extractor for a defined period.

  • Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a specific volume. An internal standard (e.g., a deuterated analog of a similar compound) is added at a known concentration to facilitate accurate quantification.

2. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.

  • Column: A capillary column with a suitable stationary phase (e.g., a polar wax column) is selected to achieve good separation of the volatile compounds.

  • Injection: A small, precise volume of the concentrated extract is injected into the GC. A temperature-programmable injector may be used to optimize the introduction of the analytes.

  • GC Oven Program: The oven temperature is programmed to start at a low temperature, hold for a short period, and then ramp up to a higher temperature. This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all eluted compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying target analytes like this compound. The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification and quantification.

3. Data Analysis:

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure analytical standard.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the coffee extract is then determined by comparing the peak area of this compound to the peak area of the internal standard and referencing the calibration curve. The final concentration is reported in units such as micrograms per kilogram (µg/kg) of coffee.

G Experimental Workflow for this compound Quantification Start Coffee Beans (Roasted & Unroasted) Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Extraction Concentration Concentration & Internal Standard Addition Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Result This compound Concentration (µg/kg) DataAnalysis->Result

Caption: Workflow for Quantifying this compound in Coffee.

References

The Role of Isomaltol in Non-Enzymatic Browning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isomaltol's performance in non-enzymatic browning reactions relative to other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of pertinent signaling pathways and experimental workflows to aid in research and development.

Comparative Analysis of Browning Performance

Non-enzymatic browning, primarily the Maillard reaction and caramelization, is a crucial process in the development of color and flavor in thermally processed foods and pharmaceutical formulations. This compound, a furan derivative, is a known product of these reactions and contributes to the sensory profile of various products.[1][2][3] This section compares the browning potential of this compound and its precursors with other common sugars and related compounds.

Color Formation

A study by Hadjikinova et al. (2024) compared the browning intensity of isomaltulose with glucose, fructose, and isomalt in the presence of different amino acids at various pH levels and temperatures. The browning was quantified by measuring the absorbance at 420 nm. The results indicate that isomaltulose is actively involved in the Maillard reaction, with its reactivity being influenced by the specific amino acid present and the pH of the system.[4] For instance, in the presence of glycine at pH 9 and 70°C, isomaltulose solution showed a significantly higher absorbance compared to glucose solution.[4] Conversely, with lysine under the same conditions, glucose produced a more intense color than isomaltulose.[4] Isomalt, a polyol derived from isomaltulose, showed no participation in the browning reaction.[4]

Table 1: Comparative Browning Intensity of Isomaltulose and Other Sugars with Glycine and Lysine

SugarAmino AcidpHTemperature (°C)Absorbance (420 nm) after 100 min
Isomaltulose Glycine9702.160
GlucoseGlycine9700.036
Isomaltulose Lysine9701.052
GlucoseLysine9700.340
FructoseLysine9700.605
IsomaltGlycine/Lysine9/1070/80No change

Data synthesized from Hadjikinova, R.D., Dobreva, V.C. and Dobrev, G.T. (2024). Non-enzymatic browning reaction of isomaltulose. Food Research, 8(1), 267-272.[4]

Flavor Profile

This compound is recognized for its sweet, caramel-like aroma and is a significant flavor component in baked goods like bread crust.[2][3] Its flavor profile has been compared to that of maltol, a structurally similar compound also formed during non-enzymatic browning.

A comparative sensory analysis indicates that this compound is perceived as sweeter and less bitter than maltol.[2] In bread, the addition of this compound at 0.1% of flour weight imparts a "more intense fresh bread" flavor, while maltol contributes a stronger caramel note.[2] Both this compound and maltol are part of a family of compounds, including furaneol and ethyl maltol, that contribute to the characteristic sweet, caramel, and fruity aromas in heated foods.[5]

Table 2: Comparative Sensory Profile of this compound and Maltol

CompoundSensory AttributesNotes in Bread (0.1% flour weight)
This compound Sweeter, less bitterMore intense fresh bread flavor
Maltol Less sweet, more bitterStronger caramel note

Information sourced from Benchchem (2024), this compound (CAS 3420-59-5) - Research Compound.[2]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for evaluating and comparing the role of this compound and other compounds in non-enzymatic browning.

Protocol 1: Quantification of Non-Enzymatic Browning in a Model System

This protocol describes a method to quantify and compare the extent of browning of different compounds in a controlled laboratory setting.

Materials and Reagents:

  • This compound

  • Maltol

  • Glucose

  • Fructose

  • Glycine

  • Phosphate buffer (0.1 M, pH 7.0)

  • Distilled water

  • Test tubes

  • Heating block or water bath

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of this compound, maltol, glucose, and fructose in distilled water.

    • Prepare a 0.2 M solution of glycine in 0.1 M phosphate buffer (pH 7.0).

  • Reaction Mixture Preparation:

    • For each compound to be tested, mix 5 mL of the 0.1 M stock solution with 5 mL of the 0.2 M glycine solution in a test tube. This creates a 1:1 molar ratio of the test compound to glycine.

    • Prepare a control for each compound by mixing 5 mL of the stock solution with 5 mL of the phosphate buffer (without glycine).

  • Initial Absorbance Measurement:

    • Immediately after mixing, take an aliquot from each reaction mixture and measure the absorbance at 420 nm using a spectrophotometer. This will serve as the baseline (time = 0).

  • Heating and Sampling:

    • Place the test tubes in a heating block or water bath preheated to 100°C.

    • At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), remove an aliquot from each tube, cool it rapidly to room temperature in an ice bath, and measure the absorbance at 420 nm.

  • Data Analysis:

    • Plot the absorbance at 420 nm against time for each compound.

    • Compare the browning rates and the final browning intensity of this compound with the other tested compounds.

Protocol 2: Sensory Evaluation of Maillard Reaction Products

This protocol outlines a method for the sensory evaluation of flavors generated from the Maillard reaction.

Materials:

  • Maillard reaction products (MRPs) generated from Protocol 1 (using food-grade reagents).

  • Distilled water for rinsing.

  • Unsalted crackers for palate cleansing.

  • Odor-free sample cups with lids.

  • A trained sensory panel (typically 8-12 panelists).

Procedure:

  • Sample Preparation:

    • Dilute the MRPs to a suitable concentration with distilled water for sensory evaluation. The dilution factor should be consistent across all samples.

    • Code each sample with a random three-digit number.

  • Sensory Evaluation Session:

    • Conduct the evaluation in a well-ventilated, odor-free room.

    • Provide panelists with the coded samples in a randomized order.

    • Instruct panelists to evaluate the aroma and taste of each sample.

    • Provide a scoresheet with relevant sensory attributes (e.g., sweet, caramel, burnt, bitter, fresh bread aroma). A 9-point hedonic scale or a line scale can be used for intensity rating.

    • Instruct panelists to rinse their mouths with water and eat a piece of unsalted cracker between samples to cleanse their palate.

  • Data Analysis:

    • Collect the scoresheets and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the different MRPs.

Signaling Pathways Affected by Maillard Reaction Products

Maillard reaction products (MRPs), also known as Advanced Glycation End-products (AGEs), can have biological effects by interacting with specific cellular receptors. The Receptor for Advanced Glycation End-products (RAGE) is a key multi-ligand receptor that, upon binding to AGEs, triggers a cascade of intracellular signaling events.

The AGE-RAGE signaling pathway is implicated in a variety of cellular responses, including inflammation and oxidative stress. The binding of AGEs to RAGE activates signaling pathways such as NF-κB and MAPKs, leading to the transcription of pro-inflammatory genes. While specific studies on the direct interaction of this compound with the RAGE receptor are limited, as a product of the Maillard reaction, it contributes to the overall pool of dietary AGEs that can potentially activate this pathway.

AGE_RAGE_Signaling AGEs Advanced Glycation End-products (AGEs) (e.g., this compound-derived) RAGE RAGE Receptor AGEs->RAGE Binding CellMembrane Cytoplasm NFkB_pathway NF-κB Pathway RAGE->NFkB_pathway Activation MAPK_pathway MAPK Pathway RAGE->MAPK_pathway Activation ROS Reactive Oxygen Species (ROS) Production RAGE->ROS Induction GeneExpression Gene Expression NFkB_pathway->GeneExpression MAPK_pathway->GeneExpression OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (Pro-inflammatory Cytokines) GeneExpression->Inflammation Experimental_Workflow start Start: Prepare Reactant Solutions mix Mix Reactants (e.g., this compound + Glycine) start->mix initial_measurement Measure Initial Absorbance (t=0) mix->initial_measurement heat Heat Reaction Mixtures (Controlled Temperature) mix->heat sensory Sensory Evaluation (Optional) mix->sensory Prepare samples for sampling Collect Samples at Time Intervals heat->sampling measurement Measure Absorbance (420 nm) sampling->measurement data_analysis Data Analysis: Plot Absorbance vs. Time measurement->data_analysis comparison Compare Browning Rates and Intensity data_analysis->comparison

References

Safety Operating Guide

Isomaltol: Standard Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the proper disposal of isomaltol in a laboratory setting. Given the absence of specific, regulated disposal procedures for this compound, this protocol is based on established best practices for chemical waste management to ensure the safety of laboratory personnel and environmental protection. These guidelines are intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous material for transport, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, exercising caution is paramount.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical safety goggles, protective gloves, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Spill Management: In case of a spill, sweep up the solid material, place it in a designated waste container, and avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[1]

This compound Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for assessing potential reactions and ensuring proper handling.

PropertyValueSource
Chemical FormulaC₆H₆O₃[2][3]
Molar Mass126.11 g/mol [2][3]
Melting Point98 to 103 °C (208 to 217 °F)[2][4]
Flash Point79.2 °C[3]
SolubilitySoluble in alcohols, acetone, chloroform, and hot water. Practically insoluble in cold water.[4]
AppearanceNatural furan compound.[2][4]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound waste. This protocol is designed to comply with general laboratory chemical waste guidelines.

Step 1: Waste Characterization and Segregation

  • Identify Waste Stream: Designate a specific, clearly labeled, and sealed container for solid this compound waste. Do not mix this compound with other chemical waste unless compatibility is confirmed.

  • Avoid Contamination: Do not dispose of this compound down the drain or in regular trash.[5][6] Discharge into the environment must be avoided.[5]

Step 2: Containerization and Labeling

  • Select Appropriate Container: Use a chemically resistant, sealable container for waste collection.

  • Label Correctly: Label the container clearly with "this compound Waste" and include any known hazard information. Ensure the container is kept closed when not in use.

Step 3: Disposal via Professional Services

  • Engage a Licensed Service: The recommended disposal method is to contact a licensed professional waste disposal service.[1]

  • Incineration: A common and effective method for chemical waste of this nature is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals at a licensed facility.

Step 4: Compliance

  • Observe Regulations: Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1] Consult your institution's Environmental Health and Safety (EH&S) office for specific guidance and procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

G cluster_prep Preparation & Assessment cluster_contain Containment cluster_disposal Disposal Path cluster_prohibited Prohibited Actions A This compound Waste Generated B Consult Safety Data Sheet (SDS) & Institutional EH&S Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C J DO NOT Pour Down Drain B->J K DO NOT Dispose in Regular Trash B->K D Select a Designated, Chemically Compatible Container C->D E Label Container Clearly: 'this compound Waste' D->E F Seal Container Securely E->F G Store in Designated Secondary Containment Area F->G H Arrange Pickup with Licensed Waste Disposal Service G->H I Waste Transferred for Professional Incineration H->I L L I->L Disposal Complete

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isomaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Isomaltol. Designed for researchers, scientists, and drug development professionals, this guide delivers clear, procedural instructions to ensure a safe laboratory environment and build confidence in your chemical handling processes.

This compound, a naturally occurring furan, requires careful handling due to its potential hazards. Adherence to the following procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification

According to the Safety Data Sheet (SDS), this compound presents the following potential hazards:

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: Nitrile gloves, safety glasses with side shields, lab coat. Secondary (if dust is generated): A NIOSH-approved respirator.
Solution Preparation and Transfers Primary: Nitrile gloves, chemical splash goggles, lab coat. Secondary (if splashing is likely): Face shield.
Experimental Procedures Primary: Nitrile gloves, chemical splash goggles, lab coat. Secondary: Additional PPE as determined by the specific experimental protocol and risk assessment.
Spill Cleanup Primary: Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, lab coat. Secondary: A NIOSH-approved respirator may be necessary depending on the size of the spill and potential for airborne dust.
Waste Disposal Primary: Chemical-resistant gloves, safety glasses, lab coat.

Operational Plan: Step-by-Step Handling Procedures

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled.

    • Transport the container to a designated, well-ventilated storage area.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Preparation and Use:

    • All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Ensure adequate ventilation in the work area.[1]

    • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures: First Aid

In the event of exposure to this compound, follow these immediate first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Quantitative Data Summary

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), specifically for this compound. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution and to minimize exposure through the consistent use of the engineering controls and personal protective equipment outlined in this guide.

This compound Handling and Disposal Workflow

This compound Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling Operations cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receiving Receive and Inspect Container storage Store in Cool, Dry, Ventilated Area receiving->storage No Damage handling Handle in Fume Hood storage->handling ppe Wear Appropriate PPE handling->ppe spill Spill Occurs handling->spill use Use in Experiment ppe->use waste_collection Collect in Labeled Hazardous Waste Container use->waste_collection disposal Dispose via EHS or Licensed Contractor waste_collection->disposal first_aid Follow First Aid Procedures spill->first_aid

Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isomaltol
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。